5-Chloro-1H-indazole-3-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H2,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYDVRNVSHVIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297605 | |
| Record name | 5-Chloro-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28751-70-4 | |
| Record name | 5-Chloro-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28751-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-1H-indazole-3-carboxamide
Introduction
In the landscape of medicinal chemistry and drug development, indazole derivatives represent a class of heterocyclic compounds with significant biological activity, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] The precise structural characterization of these molecules is a cornerstone of research and development, ensuring that biological activity can be correctly attributed and that synthetic pathways are validated. 5-Chloro-1H-indazole-3-carboxamide is a key scaffold and intermediate in the synthesis of more complex pharmaceutical agents.[2][3]
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. It is designed for researchers, analytical scientists, and professionals in drug development who require a robust and logical approach to structural confirmation. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how orthogonal analytical techniques—mass spectrometry, 1D and 2D nuclear magnetic resonance, and X-ray crystallography—are synergistically employed to build an unassailable structural proof. The narrative follows a logical progression from establishing the molecular formula to mapping the intricate connectivity of the atomic framework.
Pre-analysis: Purity Assessment
Before embarking on detailed structural analysis, establishing the purity of the analyte is a critical prerequisite. Impurities, such as residual solvents, starting materials, or side-products, can introduce extraneous signals in spectroscopic analyses, leading to ambiguous data and potentially incorrect structural assignments.[4][5]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a standard HPLC system with a UV detector.
-
Mobile Phase: Prepare a gradient system, for example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Injection & Gradient: Inject 5-10 µL of the sample. Run a gradient from 10% B to 95% B over 20 minutes to ensure elution of all components.
-
Detection: Monitor the eluent at a wavelength where the chromophore absorbs, such as 254 nm.
-
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total peak area. For definitive structural work, purity should exceed 98%.[6][7]
Step 1: Elemental Composition and Molecular Weight via Mass Spectrometry
Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and elemental composition of a molecule.[8][9] High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the ESI source. This is a soft ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[8]
-
Mass Analysis: The TOF analyzer measures the mass-to-charge ratio (m/z) with high precision.
-
Data Processing: The instrument software calculates the elemental composition based on the accurate mass measurement.
Data Interpretation & Validation
For this compound (C₈H₆ClN₃O), the expected monoisotopic mass is 195.0200. The presence of a chlorine atom provides a definitive isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two major peaks for the molecular ion, separated by approximately 2 Da, with a relative intensity ratio of ~3:1. This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom.
| Parameter | Expected Value | Hypothetical Measured Value | Interpretation |
| Molecular Formula | C₈H₆ClN₃O | - | Confirmed by accurate mass. |
| [M+H]⁺ (³⁵Cl) | 196.0277 | 196.0275 | High accuracy confirms elemental composition. |
| [M+H]⁺ (³⁷Cl) | 198.0248 | 198.0246 | Confirms presence of Chlorine-37 isotope. |
| Isotope Ratio | ~3:1 | Observed | Validates the presence of one chlorine atom. |
The workflow for using mass spectrometry as the initial step in structure elucidation is outlined below.
Caption: Mass spectrometry workflow for formula confirmation.
Step 2: Constructing the Molecular Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1][10] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is typically required for an unambiguous assignment.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not interfere with the amide signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[11]
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field spectrometer.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation
The structure of this compound has several key proton environments: three aromatic protons on the benzene ring, one proton on the indazole nitrogen (N-H), and two protons on the amide group (-NH₂).
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| 1-H (Indazole NH) | ~13.9 | Broad Singlet | 1H | Acidic proton, often broad due to exchange. Consistent with literature on indazoles.[12] |
| H-4 | ~8.1 | Doublet (d) | 1H | Deshielded by the pyrazole ring and adjacent to the electron-withdrawing chlorine at C5. |
| Amide (-NH₂) | ~7.8 and ~7.4 | Two Broad Singlets | 2H | Amide protons are often diastereotopic and can show separate, broad signals. |
| H-7 | ~7.6 | Doublet (d) | 1H | Ortho-coupled to H-6. |
| H-6 | ~7.4 | Doublet of Doublets (dd) | 1H | Coupled to both H-7 and H-4. |
Note: Chemical shifts are predictive and based on data for similar indazole structures.[1][3][13]
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.
Protocol: ¹³C NMR Acquisition
-
Sample & Instrument: Use the same sample and spectrometer as for ¹H NMR.
-
Acquisition: Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically needed due to the lower natural abundance of ¹³C.
Data Interpretation
The structure has eight unique carbons. Their expected chemical shifts can be predicted based on their chemical environment (e.g., attachment to electronegative atoms, aromaticity).
| Carbon Assignment | Expected δ (ppm) | Rationale |
| C=O (Amide) | ~162 | Typical chemical shift for a carboxamide carbonyl.[12] |
| C-3a, C-7a (bridgehead) | ~141, ~122 | Aromatic carbons at the ring fusion. |
| C-3 | ~135 | Carbon attached to the carboxamide group. |
| C-5 | ~127 | Carbon directly attached to the electron-withdrawing chlorine atom. |
| C-4, C-6, C-7 | ~122, ~121, ~111 | Aromatic CH carbons, with specific shifts influenced by the chloro-substituent. |
2D NMR: Unambiguous Connectivity Mapping
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[14][15] HSQC and HMBC are the workhorses for this task.
Protocol: 2D NMR Acquisition
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is run using a standard pulse sequence.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). This is the key experiment for establishing the overall molecular connectivity. The pulse sequence is optimized for long-range J-couplings (typically 8-10 Hz).[17][18]
Integrated 2D NMR Data Interpretation
The true power of NMR is realized when all data are integrated to build a coherent structure.
Caption: Logical workflow for NMR data integration.
Key HMBC Correlations for this compound:
The HMBC spectrum provides the definitive connections. The following correlations would be expected and are crucial for confirming the structure:
| Proton (¹H) | Correlates to Carbon (¹³C) | Significance of Correlation |
| H-4 | C-3, C-5, C-7a | Confirms the position of H-4 relative to the carboxamide (C-3), the chlorine-bearing carbon (C-5), and the ring junction (C-7a). |
| H-7 | C-5, C-3a | Connects the "bottom" part of the benzene ring to the chlorine-bearing carbon and the pyrazole ring. |
| 1-H (Indazole NH) | C-3, C-3a, C-7a | Confirms the proton is on the indazole nitrogen and links the two rings of the core structure. |
| Amide (-NH₂) | C=O, C-3 | Unequivocally links the amide group to the carbonyl carbon, and the entire carboxamide functional group to the C-3 position of the indazole ring. |
The visualization below illustrates these critical HMBC correlations that piece together the molecular puzzle.
Caption: Key HMBC correlations confirming connectivity.
Step 3: Absolute Confirmation with X-Ray Crystallography
While the combination of MS and comprehensive NMR analysis provides a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state.[1][19] It provides a three-dimensional model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common method to obtain diffraction-quality single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[20][21]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
The result is an absolute confirmation of the atomic arrangement, leaving no structural ambiguity.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula and confirms the presence of chlorine through its distinct isotopic signature. A full suite of 1D and 2D NMR experiments then builds the molecular framework piece by piece: ¹H and ¹³C NMR identify the constituent parts, HSQC links protons to their parent carbons, and crucially, HMBC provides the long-range correlations that stitch the entire molecule together. Each piece of data is self-validating and cross-corroborated by the other techniques, culminating in an unambiguous structural assignment. For ultimate confirmation, single-crystal X-ray crystallography provides an irrefutable three-dimensional model. This integrated, evidence-based approach represents the gold standard in chemical research, ensuring the scientific integrity required for advancing drug discovery and development.
References
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- Pittcon. (n.d.). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo. [Link]
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- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]
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- Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective intramolecular Buchwald–Hartwig cyclization. RSC Advances, 6(40), 34913-34920. [Link]
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- Wang, L., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4143–4165. [Link]
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- Abbassi, Y., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta crystallographica.
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5-Chloro-1H-indazole-3-carboxamide chemical properties and characteristics
An In-depth Technical Guide to 5-Chloro-1H-indazole-3-carboxamide: Properties, Synthesis, and Applications
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged bicyclic heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1][2] As bioisosteres of indoles and benzimidazoles, indazoles possess a unique arrangement of nitrogen atoms capable of forming potent hydrogen bond donor-acceptor interactions with biological targets.[2] This structural feature has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antiviral, and kinase-inhibiting properties.[1][3][4]
This compound is a key intermediate and a molecular building block belonging to this important class of compounds. Its specific substitution pattern—a chlorine atom at the 5-position and a carboxamide group at the 3-position—provides a versatile platform for further chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characteristics
This compound is typically a light-colored solid at room temperature.[5] The presence of the chloro-substituent and the polar carboxamide and indazole groups dictates its physical and chemical behavior, influencing its solubility, melting point, and reactivity.
Molecular Structure
The fundamental structure consists of a fused benzene and pyrazole ring system, forming the indazole core. The key substituents are a chlorine atom at position 5 of the benzene ring and a carboxamide group at position 3 of the pyrazole ring.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Amidation of 5-Chloro-1H-indazole-3-carboxylic acid
This protocol is adapted from established laboratory procedures. [5] Materials:
-
5-Chloro-1H-indazole-3-carboxylic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Aqueous ammonia solution
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon), dissolve 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF.
-
Activation: Cool the solution to 0 °C using an ice bath. Sequentially add N-methylmorpholine (1.5 eq) followed by the dropwise addition of isobutyl chloroformate (1.2 eq).
-
Causality Insight: NMM acts as a base to deprotonate the carboxylic acid, and it neutralizes the HCl formed during the reaction. Isobutyl chloroformate is the activating agent that forms the mixed anhydride. Performing this step at 0 °C prevents side reactions and decomposition of the activated intermediate.
-
-
Stirring: Stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the mixed anhydride intermediate.
-
Amination: Slowly add an aqueous ammonia solution to the reaction mixture. After the addition is complete, remove the ice bath and continue stirring at room temperature (approx. 25 °C) for 1 hour.
-
Workup: Remove the THF solvent by distillation under reduced pressure (rotary evaporation).
-
Purification: The resulting solid is collected by filtration. Wash the solid thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified solid under vacuum to yield this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques. The data presented below are representative of the expected results. [5]
| Technique | Data | Interpretation |
|---|---|---|
| ¹H NMR (200 MHz, DMSO-d₆) | δ 8.14 (d, 1H), 7.80 (br s, 1H), 7.66 (d, J = 8.9 Hz, 1H), 7.45-7.39 (m, 2H) | The distinct signals in the aromatic region (δ 7.3-8.2) are characteristic of the substituted indazole ring protons. The broad singlet corresponds to the amide protons. |
| Mass Spec. (ESI) | m/z 218 [M + Na]⁺ | The observed mass corresponds to the sodium adduct of the target molecule (M.W. 195.61), confirming its molecular weight. |
| Infrared (IR) | 2925, 2854, 1463 cm⁻¹ | The peaks in the 2800-3000 cm⁻¹ range correspond to C-H stretching. The peak around 1463 cm⁻¹ is indicative of the aromatic C=C stretching. Other characteristic peaks for the amide C=O and N-H bonds would also be expected. |
Applications in Drug Discovery and Research
The indazole-3-carboxamide scaffold is a versatile template for developing therapeutic agents. The 5-chloro substituent can enhance binding affinity or modulate metabolic stability.
-
Antiviral Agents: N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against coronaviruses like MERS-CoV and SARS-CoV-2. [3]Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide was identified as a potent inhibitor (EC₅₀ = 0.69 µM) with low cytotoxicity, making this class of compounds a promising template for developing new anti-coronavirus drugs. [3]* Synthetic Cannabinoids: The indazole-3-carboxamide core is a defining feature of several classes of synthetic cannabinoid receptor agonists. [6][7][8]Compounds like 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide have been investigated as potent agonists for the CB1 and CB2 receptors. [6]While primarily used as research chemicals, these compounds are crucial for studying the endocannabinoid system.
-
Kinase Inhibitors: Substituted indazole-3-carboxamides have been designed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer for its role in tumor progression and metastasis. [4]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [9][10]Avoid breathing dust. [9][11]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][12]Wash hands thoroughly after handling. [12]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [12][13]Keep away from incompatible materials such as strong oxidizing agents. [14]* Toxicity: While specific toxicity data for this exact compound is limited, related indazole derivatives can be harmful if swallowed, inhaled, or in contact with skin. [11][12]In case of exposure, seek immediate medical attention. For skin contact, wash off with plenty of water; for eye contact, rinse cautiously with water for several minutes. [10]
References
- 5-Chloro-AB-pinaca, (A+-)- | C18H25ClN4O2. PubChem, National Institutes of Health.
- 5-chloro-N-cyclopropyl-1H-indazole-3-carboxamide | C11H10ClN3O. PubChem, National Institutes of Health.
- Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid. CORE.
- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed, National Institutes of Health.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- Supporting Information. Wiley-VCH.
- An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. IRIS Unina.
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- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
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- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
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An In-depth Technical Guide to 5-Chloro-1H-indazole-3-carboxamide (CAS 28751-70-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-indazole-3-carboxamide, registered under CAS number 28751-70-4, is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile biological activities.[1] This guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and relevant experimental protocols for this compound, positioning it as a molecule of significant interest for further investigation in drug discovery and development.
Chemical and Physical Properties
This compound is a derivative of indazole, featuring a chlorine atom at the 5-position and a carboxamide group at the 3-position. These substitutions are crucial for its chemical reactivity and biological interactions.
| Property | Value | Source |
| Molecular Formula | C8H6ClN3O | [2] |
| Molecular Weight | 195.61 g/mol | [2] |
| IUPAC Name | This compound | |
| CAS Number | 28751-70-4 | [2] |
| Predicted pKa | 11.24 ± 0.40 | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis
A general procedure for the synthesis of this compound involves the reaction of 5-chloro-1H-indazole-3-carboxylic acid with a coupling agent followed by amidation. A typical laboratory-scale synthesis is as follows: 5-chloro-1H-indazole-3-carboxylic acid is dissolved in an anhydrous solvent like THF. Isobutyl chloroformate and a non-nucleophilic base such as N-methylmorpholine are then added sequentially at 0°C. After a period of stirring under an inert atmosphere, an ammonia solution is introduced, and the reaction is allowed to proceed at room temperature. The final product is then isolated and purified.[2]
Biological Significance and Therapeutic Potential
The indazole core is a key pharmacophore found in a variety of biologically active compounds.[1] Derivatives of indazole-3-carboxamide have demonstrated a wide spectrum of pharmacological activities, including but not limited to:
-
Kinase Inhibition: Many indazole derivatives are potent inhibitors of various protein kinases, which are critical targets in oncology.[3] The structural features of this compound make it a candidate for investigation as a kinase inhibitor.
-
Antiviral Activity: Recent studies have highlighted the potential of N-arylindazole-3-carboxamide derivatives as potent inhibitors of coronaviruses. Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide has shown significant inhibitory effects against SARS-CoV-2.[4] This suggests that this compound could serve as a valuable scaffold for the development of novel antiviral agents.
-
Anti-inflammatory and Anti-tumor applications: The indazole skeleton is associated with anti-inflammatory and anti-tumor properties.[5]
The chlorine substitution at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to biological targets and improving its metabolic stability.
Potential Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for this compound, in line with related compounds, is the inhibition of protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer. The indazole ring can mimic the purine core of ATP, allowing the compound to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity.
Caption: Hypothetical mechanism of action for this compound as a kinase inhibitor.
Experimental Protocols
For researchers investigating the biological effects of this compound, particularly in the context of cancer research, the following experimental workflows are recommended:
Wound Healing Assay for Cell Migration
This assay provides a straightforward method to assess the effect of the compound on cell migration.
Protocol:
-
Seed cells in a 6-well plate and culture until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh culture medium containing this compound at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time to determine the effect on cell migration.
Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells through an extracellular matrix.
Protocol:
-
Thaw Matrigel or another ECM component on ice.
-
Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts (typically with an 8 µm pore size).
-
Incubate the coated inserts at 37°C for at least 1 hour to allow the gel to solidify.
-
Harvest and resuspend cells in serum-free medium.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell insert, along with this compound at desired concentrations or a vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for a period suitable for the cell type (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within signaling pathways affected by the compound.
Protocol:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of kinases, downstream effectors).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.
Suppliers
This compound (CAS 28751-70-4) is available from several chemical suppliers, including:
-
Hefei Yucheng Pharmaceutical Technology Co., Ltd.[2]
-
SuZhou ShiYa Biopharmaceuticals, Inc.[2]
-
BePharm Ltd.[2]
-
Amadischem[2]
-
Aikon International Limited[2]
-
AbacipharmTech[6]
-
Atomax Chemicals Co., Ltd.
It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active indazole derivatives, particularly in the fields of oncology and virology, warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the biological activities and mechanism of action of this compound. As with any research chemical, appropriate safety precautions should be taken during handling and storage.
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An In-Depth Technical Guide to the Synthesis of 5-Chloro-1H-indazole-3-carboxamide from 5-chloro-1H-indazole-3-carboxylic acid
<_Step_2>
Abstract
This technical guide provides a comprehensive overview of the synthetic conversion of 5-chloro-1H-indazole-3-carboxylic acid to its corresponding primary amide, 5-Chloro-1H-indazole-3-carboxamide. Indazole derivatives are significant pharmacophores in drug discovery, and the carboxamide functional group is a key feature in many biologically active molecules.[1][2] This document details two robust and widely applicable synthetic strategies: the Acyl Chloride Intermediate method and the Direct Amide Coupling method. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and discuss critical parameters for process optimization and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Strategic Overview
The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. However, the direct reaction between a carboxylic acid and ammonia (or an amine) is generally inefficient. This is due to a competing acid-base reaction that forms a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide, conditions often unsuitable for complex molecules.[3][4][5][6]
To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" of the carboxyl group is the central principle behind modern amide synthesis. This guide will focus on two primary, reliable strategies to achieve this for the synthesis of this compound:
-
Strategy 1: The Acyl Chloride Pathway. A classic and highly effective two-step method where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with an ammonia source to form the desired amide.[3][7]
-
Strategy 2: Direct Coupling via Carbodiimide Activation. A one-pot method that utilizes a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ.[3][5][8] This activated species is then intercepted by an ammonia source. This approach is often preferred for its milder conditions and operational simplicity.
The Acyl Chloride Pathway: Mechanism and Protocol
This method proceeds in two distinct stages: formation of the acyl chloride, followed by amidation. The choice of chlorinating agent is critical; thionyl chloride is often selected for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Mechanism of Acyl Chloride Formation
The reaction begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence, often facilitated by a catalytic amount of a tertiary amine or DMF, expels sulfur dioxide and a chloride ion, yielding the highly electrophilic acyl chloride.
Experimental Protocol: Acyl Chloride Method
Step A: Synthesis of 5-chloro-1H-indazole-3-carbonyl chloride
-
Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq).
-
Solvent Addition: Suspend the acid in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or toluene (approx. 10 mL per gram of acid).[3]
-
Chlorinating Agent: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at room temperature. Note: For sensitive substrates, this can be done at 0 °C.
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reaction: Heat the mixture to reflux (typically 40-80°C depending on the solvent) and monitor the reaction progress by quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester. The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-chloro-1H-indazole-3-carbonyl chloride is often used directly in the next step without further purification.[7]
Step B: Synthesis of this compound
-
Reaction Setup: Dissolve the crude acyl chloride from Step A in an anhydrous aprotic solvent like THF or DCM in a separate flask, and cool the solution to 0 °C in an ice bath.
-
Ammonia Source: Slowly add a solution of aqueous ammonium hydroxide (NH₄OH, ~2-3 eq) or bubble ammonia gas through the solution. A vigorous reaction will occur, producing a white precipitate.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
If a precipitate (the product) has formed, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Direct Amide Coupling Pathway: Mechanism and Protocol
This one-pot approach avoids the isolation of the harsh acyl chloride intermediate. Carbodiimide reagents like EDC are widely used. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8]
Mechanism of EDC Coupling
The reaction is initiated by the attack of the carboxylate on the carbodiimide (EDC), forming the O-acylisourea intermediate.[9] This intermediate is highly susceptible to nucleophilic attack. Ammonia attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the amide and a soluble urea byproduct (EDU).[8][9] To improve efficiency and suppress side reactions (like the formation of a stable N-acylurea), an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.
Diagram: EDC/Ammonia Coupling Workflow
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The Multifaceted Biological Activities of 5-Chloro-1H-indazole-3-carboxamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Indazole-3-carboxamide
The 1H-indazole-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] This versatility has propelled the development of numerous derivatives with significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][3][4] The introduction of a chlorine atom at the 5-position of the indazole ring, creating 5-Chloro-1H-indazole-3-carboxamide, further modulates the electronic and steric properties of the molecule, often enhancing its biological activity and providing a key building block for potent therapeutic agents.
This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives. Moving beyond a simple cataloging of effects, we will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
Anticancer Activity: A Dominant Therapeutic Avenue
The most extensively studied and clinically relevant biological activity of this compound derivatives is their potent anticancer effect.[1][5] This activity is not monolithic but rather stems from the ability of these compounds to modulate multiple oncogenic pathways.
PARP Inhibition: Exploiting Synthetic Lethality
A significant breakthrough in cancer therapy has been the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[6][7] PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs).[6][8] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.[6]
The 1H-indazole-3-carboxamide scaffold is a cornerstone of several potent PARP inhibitors.[9] Niraparib (MK-4827), a clinically approved PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer, features a 2H-indazole-7-carboxamide core.[6][10][11] While not a 5-chloro derivative, its development highlights the importance of the indazole-carboxamide moiety in PARP binding. The core structure mimics the nicotinamide portion of the NAD+ substrate, competitively inhibiting the enzyme.[10][12]
Derivatives of this compound have been investigated as PARP inhibitors, with structural modifications aimed at enhancing potency and selectivity.[9][13]
| Compound Moiety | Position | Modification | Impact on PARP Inhibition | Reference |
| Indazole Core | N/A | 1H-indazole-3-carboxamide | Essential for binding to the nicotinamide site of PARP. | [9] |
| Indazole Ring | N-1 | Introduction of a three-carbon linker to various heterocycles. | Significantly increased inhibitory activity compared to the unsubstituted parent compound. | [9] |
| Phenyl Ring (Amide) | Ortho-position | Chloro substitution. | Generally not well-tolerated, leading to decreased activity. | [13] |
| Phenyl Ring (Amide) | Meta- and Para-positions | Chloro substitution. | Well-tolerated, maintaining or slightly improving activity. | [13] |
This protocol outlines a common method to determine the in vitro inhibitory activity of compounds against the PARP-1 enzyme. The assay quantifies the amount of NAD+ consumed during the PARP-1 reaction.[14]
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., histone-induced)
-
NAD+
-
Test compounds (derivatives of this compound)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Developing reagent (to detect remaining NAD+)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the PARP assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
PARP assay buffer
-
Activated DNA
-
Test compound at the desired concentration
-
NAD+
-
-
Reaction Initiation: Add the PARP-1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Add the developing reagent according to the manufacturer's instructions. This reagent will react with the remaining NAD+ to produce a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Targeting Other Kinases and Pathways
The anticancer activity of this compound derivatives extends beyond PARP inhibition, with various analogs demonstrating potent inhibition of other key oncogenic kinases.
-
p21-Activated Kinase 1 (PAK1) Inhibition: Aberrant PAK1 activation is linked to tumor progression, migration, and invasion.[15] A fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors.[15] The structure-activity relationship revealed that substitution with a suitable hydrophobic ring in the deep back pocket of the ATP-binding site and the introduction of a hydrophilic group in the solvent-accessible region are crucial for high potency and selectivity.[2][15] One representative compound, 30l, exhibited a PAK1 IC50 of 9.8 nM and significantly suppressed the migration and invasion of breast cancer cells.[15]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Derivatives of 5-chloro-indole-2-carboxamides have shown potent inhibitory activity against both wild-type EGFR and the T790M mutant, which is associated with resistance to first-generation EGFR inhibitors.[16] This suggests that the related 5-chloro-indazole-3-carboxamide scaffold could also be a promising starting point for the development of novel EGFR inhibitors.
-
Prostanoid EP4 Receptor Antagonism: The prostaglandin E2 (PGE2)/EP4 signaling pathway plays a role in creating an immunosuppressive tumor microenvironment.[17][18] 2H-Indazole-3-carboxamide derivatives have been identified as potent EP4 receptor antagonists, leading to enhanced cytotoxic CD8+ T cell-mediated antitumor immunity in a colon cancer model.[17][18] This highlights a potential immunotherapeutic application for this class of compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[19][20]
Materials:
-
Human cancer cell lines (e.g., K-562, HCT-116, MCF-7)[19]
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.
Antiviral Activity: A Newer Frontier
Recent research has uncovered the potential of this compound derivatives as antiviral agents.
Notably, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide has demonstrated potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19.[21] This compound, derived from an anti-MERS-CoV hit, exhibited an EC50 of 0.69 µM with low cytotoxicity, making it a promising template for the development of novel anti-coronavirus therapeutics.[21]
Other Biological Activities
The versatility of the indazole-3-carboxamide scaffold is further demonstrated by its activity against other biological targets:
-
Cannabinoid Receptor Agonism: Certain indazole-3-carboxamide derivatives are potent synthetic cannabinoid receptor agonists, with activity at both CB1 and CB2 receptors.[22]
-
Calcium-Release Activated Calcium (CRAC) Channel Blockade: Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which play a crucial role in mast cell activation and inflammatory responses.[23][24] The specific regiochemistry of the 3-carboxamide linker is critical for this activity.[23][24]
Conclusion and Future Perspectives
The this compound core and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery. The demonstrated efficacy of these compounds as anticancer agents, particularly as PARP inhibitors, has already translated into clinical success. The expanding scope of their biological activities, including antiviral and immunomodulatory effects, opens up exciting new avenues for therapeutic development.
Future research should focus on:
-
Structure-Based Drug Design: Leveraging computational modeling and crystallographic data to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Exploring Novel Targets: Systematically screening this compound libraries against a broader range of biological targets to uncover new therapeutic applications.
-
Combination Therapies: Investigating the synergistic effects of these compounds with other therapeutic agents, such as chemotherapy, immunotherapy, and other targeted therapies, to overcome drug resistance and improve patient outcomes.
The continued exploration of this privileged scaffold holds immense promise for the development of innovative medicines to address significant unmet medical needs.
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- PubMed. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.
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Unraveling the Multifaceted Mechanisms of 5-Chloro-1H-indazole-3-carboxamide and its Derivatives: A Technical Guide for Researchers
Introduction: The Indazole-3-Carboxamide Scaffold - A Privileged Structure in Drug Discovery
The 5-Chloro-1H-indazole-3-carboxamide core represents a versatile and highly privileged scaffold in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a diverse array of proteins and signaling pathways implicated in various pathological conditions. This technical guide provides an in-depth exploration of the putative mechanisms of action associated with this chemical entity, offering researchers and drug development professionals a comprehensive understanding of its therapeutic potential and the experimental methodologies used to elucidate its function.
The inherent structural features of the indazole ring, coupled with the hydrogen bonding capabilities of the carboxamide group, provide a robust framework for designing targeted inhibitors and modulators. The chlorine substitution at the 5-position often enhances binding affinity and modulates the physicochemical properties of the molecule. This guide will dissect the various mechanisms through which derivatives of this core structure exert their effects, from antiviral and anticancer activities to neurological and metabolic modulation.
I. Antiviral Properties: Targeting Coronaviral Replication
Recent research has highlighted the potential of N-arylindazole-3-carboxamide derivatives as potent antiviral agents, particularly against coronaviruses like SARS-CoV-2.[1] One notable derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, has demonstrated significant inhibitory effects against the virus with low cytotoxicity.[1]
Putative Mechanism of Action:
The precise mechanism is still under investigation, but it is hypothesized that these compounds interfere with a critical step in the viral life cycle. The indazole-carboxamide scaffold likely interacts with a key viral protein, such as the main protease (Mpro) or the papain-like protease (PLpro), which are essential for viral replication. The N-aryl substitution plays a crucial role in defining the binding affinity and specificity for the viral target.
Experimental Workflow for Antiviral Activity Assessment:
A typical workflow to evaluate the antiviral efficacy of these compounds involves a multi-step process:
Caption: Workflow for assessing antiviral activity and elucidating the mechanism of action.
Detailed Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed Vero E6 cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the this compound derivative.
-
Virus-Compound Incubation: Incubate a known titer of SARS-CoV-2 with the compound dilutions for 1 hour at 37°C.
-
Infection: Remove the cell culture medium and infect the Vero E6 cells with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding compound concentration.
-
Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Quantification: Count the number of plaques and calculate the percentage of inhibition relative to the virus-only control to determine the EC50 value.
II. Kinase Inhibition: A Prominent Anticancer Strategy
The indazole-3-carboxamide scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
A. p21-Activated Kinase 1 (PAK1) Inhibition
Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of PAK1, a kinase implicated in tumor progression, migration, and invasion.[2]
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PAK1 kinase domain. The indazole core forms key hydrogen bonds with the hinge region of the kinase, while substitutions on the carboxamide and the indazole ring occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[2] The inhibition of PAK1 leads to the downregulation of downstream signaling pathways involved in cell motility, such as the LIMK/cofilin pathway, and can suppress the expression of transcription factors like Snail, a key regulator of the epithelial-mesenchymal transition (EMT).[2]
B. Epidermal Growth Factor Receptor (EGFR) Inhibition
Certain indole-2-carboxamide derivatives, structurally related to the indazole-3-carboxamides, have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is a common mechanism of resistance to first-generation EGFR inhibitors.[3] While not a direct derivative, the mechanistic principles are highly relevant.
-
Mechanism of Action: Similar to PAK1 inhibitors, these compounds are ATP-competitive inhibitors that bind to the kinase domain of EGFR. The core scaffold interacts with the hinge region, while specific side chains are designed to form interactions with key residues in the active site, including the gatekeeper residue. This can lead to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Kinase Inhibitor Evaluation:
Caption: General workflow for the evaluation of kinase inhibitors.
Quantitative Data Summary:
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-indazole-3-carboxamide derivative | PAK1 | 9.8 | [2] |
| 5-chloro-indole-2-carboxamide derivative | EGFRWT | 68 | [3] |
III. Modulation of Neurological Targets
The versatility of the this compound scaffold extends to the central nervous system, with derivatives showing high affinity for various receptors and enzymes.
A. Cannabinoid Receptor (CB1/CB2) Agonism
Certain N-substituted derivatives of this compound act as potent agonists of the cannabinoid receptors CB1 and CB2.[4] These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain, mood, and appetite.
-
Mechanism of Action: These synthetic cannabinoids mimic the action of endogenous cannabinoids like anandamide by binding to and activating CB1 and CB2 receptors. This activation initiates a cascade of intracellular signaling events, typically involving the inhibition of adenylyl cyclase and the modulation of ion channels, leading to the observed physiological effects such as analgesia and sedation.[4][5]
B. Monoamine Oxidase B (MAO-B) Inhibition
Indazole-carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B).[6] MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.
-
Mechanism of Action: These compounds competitively inhibit the catalytic activity of MAO-B. Computational docking studies suggest that the indazole ring and the carboxamide linker form specific interactions within the active site of the enzyme, preventing the substrate from binding.[6] The high selectivity for MAO-B over MAO-A is a critical feature, as it reduces the risk of side effects associated with non-selective MAO inhibitors.
C. Serotonin 4 Receptor (5-HT4R) Antagonism
N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been developed as potent and selective antagonists of the serotonin 4 receptor (5-HT4R).[7] This receptor is involved in various physiological functions, including gastrointestinal motility and cognition.
-
Mechanism of Action: These compounds bind to the 5-HT4 receptor and block its activation by the endogenous ligand serotonin. This antagonism can modulate downstream signaling pathways and has shown potential for producing analgesic effects in preclinical models.[7]
IV. Other Putative Mechanisms of Action
The therapeutic potential of this compound derivatives is continually expanding, with research uncovering novel mechanisms of action.
-
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition: N-1-substituted indazole-3-carboxamide derivatives have been shown to inhibit PARP-1, an enzyme involved in DNA repair and cell death.[8] PARP-1 inhibitors are an established class of anticancer agents.
-
Dishevelled 1 (DVL1) Inhibition: A derivative of 5-chloro-1H-indole-2-carboxamide has been identified as an inhibitor of the DVL1 PDZ domain, thereby downregulating the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[9]
-
Antiproliferative Activity via Cell Cycle Arrest: Some N-phenyl-1H-indazole-1-carboxamide derivatives have demonstrated potent antiproliferative activity by inducing cell cycle arrest in the G0-G1 phase.[10]
Conclusion: A Scaffold with a Promising Future
The this compound core structure is a testament to the power of privileged scaffolds in drug discovery. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties to target a wide range of biological entities with high potency and selectivity. The diverse mechanisms of action discussed in this guide, from antiviral and anticancer to neuromodulatory effects, underscore the immense therapeutic potential of this chemical class. As research continues to uncover new targets and refine the structure-activity relationships of these compounds, we can anticipate the development of novel and effective therapies for a multitude of diseases.
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The Indazole-3-Carboxamide Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Guide to its Discovery, Synthesis, and Therapeutic Evolution
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Indazole exists in two main tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] Within this class, the 1H-indazole-3-carboxamide core has emerged as a particularly versatile and fruitful starting point for the development of novel therapeutics, leading to potent modulators of ion channels, kinases, and G-protein coupled receptors.[3]
This guide provides a comprehensive overview of the discovery and development of indazole-3-carboxamides, delving into the synthetic strategies, the evolution of their therapeutic applications, and the critical structure-activity relationship (SAR) insights that have guided their journey from initial hits to potent drug candidates.
Pioneering Discoveries: From Library Screening to Targeted Design
The story of indazole-3-carboxamides is not one of a single, sudden discovery but rather a gradual recognition of their potential through systematic screening and rational design. Early explorations often identified initial "hit" compounds from in-house small-molecule libraries, which then served as the foundation for more focused medicinal chemistry campaigns.[4][5] For example, a 2H-indazole-3-carboxamide was first identified as a Prostanoid EP4 receptor antagonist through such a screening process, sparking a systematic exploration of its structure-activity relationship.[4][5] Similarly, virtual screening based on 3D pharmacophore models led to the identification of an N-[(1-butyl-4-piperidinyl)methyl]-1H-indazole-3-carboxamide as a potent ligand for the serotonin 4 receptor (5-HT₄R).[6]
These initial findings underscored the scaffold's inherent "drug-like" properties and its capacity to be chemically decorated to achieve desired potency and selectivity, propelling its investigation against a diverse array of biological targets.[3]
Core Synthetic Strategy: Building the Indazole-3-Carboxamide
A robust and flexible synthetic route is paramount for exploring the chemical space around a scaffold. The most common and effective method for preparing indazole-3-carboxamides involves a multi-step process beginning with the indazole core itself. The key transformation is the introduction of a carboxylic acid at the C3 position, followed by a standard amide coupling reaction.
General Synthetic Workflow
The overall process can be visualized as a three-stage workflow: Protection, Carboxylation, and Amide Coupling.
Caption: General synthetic workflow for indazole-3-carboxamides.
Detailed Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamides
This protocol provides a representative, step-by-step methodology for the synthesis of a generic 1H-indazole-3-carboxamide, based on common literature procedures.[7][8]
Step 1: Protection of the Indazole Nitrogen
-
Rationale: The acidic N-H proton of indazole can interfere with the subsequent lithiation step. Protection, for example with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), prevents this side reaction.
-
Procedure:
-
Dissolve 1H-indazole in a suitable aprotic solvent (e.g., DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add a base (e.g., NaH, 60% dispersion in mineral oil) portion-wise and stir for 30 minutes.
-
Add SEM-Cl dropwise and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting N-SEM-protected indazole by column chromatography.
-
Step 2: Carboxylation at the C3 Position
-
Rationale: Directing a strong base like n-butyllithium (n-BuLi) to deprotonate the C3 position allows for nucleophilic attack on carbon dioxide, forming the carboxylic acid.
-
Procedure:
-
Dissolve the N-SEM-protected indazole in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to a low temperature (e.g., -40°C to -78°C).
-
Add n-BuLi (e.g., 2.5 M solution in hexanes) dropwise and stir for 30-60 minutes.[8]
-
Bubble dry CO₂ gas through the reaction mixture for 1-2 hours while maintaining the low temperature.[7][8]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the 1H-indazole-3-carboxylic acid.
-
Filter and dry the solid product. The protecting group is often cleaved during workup or can be removed in a separate step if necessary.
-
Step 3: Amide Coupling
-
Rationale: Standard peptide coupling reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the stable amide bond.
-
Procedure:
-
Suspend 1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMF).
-
Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), along with a tertiary amine base (e.g., TEA or DIPEA).[7]
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add the desired substituted amine (aryl or aliphatic) to the reaction mixture.
-
Stir for 4-12 hours at room temperature.
-
Pour the reaction mixture into ice water to precipitate the product, which can then be extracted with an organic solvent.
-
Purify the final indazole-3-carboxamide derivative by recrystallization or column chromatography.
-
Therapeutic Applications and Structure-Activity Relationships
The indazole-3-carboxamide scaffold has been successfully optimized to target a wide range of proteins implicated in various diseases. The following sections highlight key therapeutic areas and the crucial SAR insights that enabled the development of potent and selective compounds.
Calcium Channel Blockers for Immune Modulation
A significant discovery was the identification of indazole-3-carboxamides as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, a key regulator of immune cell function.[9] Aberrant activation of mast cells, controlled by CRAC channels, contributes to numerous inflammatory and autoimmune diseases.[9]
-
Key SAR Insight: A groundbreaking finding was the absolute requirement for the specific 3-carboxamide regiochemistry. The -CO-NH-Ar linker is essential for activity. In stark contrast, the "reverse" amide isomer (-NH-CO-Ar) is completely inactive, a unique feature among known CRAC channel blockers.[9][10][11]
-
Lead Optimization: Subsequent work focused on scaffold hopping from indazole to indole-3-carboxamides, which yielded compounds with more potent activity and improved drug-like properties for development as therapies for autoimmune diseases.[12]
Kinase Inhibitors in Oncology
Kinases are critical targets in cancer therapy, and the indazole-3-carboxamide framework has proven to be an excellent starting point for potent inhibitors.
-
p21-activated kinase 1 (PAK1) Inhibitors: Aberrant PAK1 activation is linked to tumor progression and metastasis.[13] A fragment-based screening approach identified the 1H-indazole-3-carboxamide scaffold as a potential PAK1 inhibitor.[13]
-
Key SAR Insights:
Table 1: SAR of 1H-Indazole-3-Carboxamide Derivatives as PAK1 Inhibitors [3][13]
| Compound ID | R1 (Indazole N1) | R2 (Amide Moiety) | PAK1 IC₅₀ (nM) | Key SAR Observations |
| 30l | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[3][13] |
| Generic | H | Varied hydrophobic rings | - | An appropriate hydrophobic ring enhances activity by occupying the deep back pocket of the ATP-binding site.[3][13] |
| Generic | H | Varied hydrophilic groups | - | A hydrophilic group in the solvent region is critical for both inhibitory activity and kinase selectivity.[3][13] |
EP4 Receptor Antagonists for Cancer Immunotherapy
Blocking the Prostaglandin E₂ (PGE₂) / EP4 receptor signaling pathway is an attractive strategy for tumor immunotherapy.[4] Screening of an in-house library identified a 2H-indazole-3-carboxamide as a viable hit.[5]
-
Key SAR Insight: Systematic exploration led to the discovery of compounds with single-nanomolar EP4 antagonistic activity. Molecular modeling revealed that the 2H-indazole skeleton could be inserted deeply into a hydrophobic cavity, while the amide group formed essential hydrogen bonds with key residues like Ser319 and Thr76.[5] These optimized compounds were shown to enhance cytotoxic CD8+ T cell-mediated antitumor immunity in preclinical models.[4]
Serotonin 4 Receptor (5-HT₄R) Antagonists
The 5-HT₄R has been a target for various disorders, but the development of ligands has been hampered by a lack of selectivity. Researchers used a 3D pharmacophore model to screen for new scaffolds, identifying N-substituted 1H-indazole-3-carboxamides as highly selective antagonists.[6]
-
Key SAR Insight: The discovery campaign successfully identified molecules with high selectivity over the 5-HT₂A receptor and the hERG potassium channel, addressing key safety concerns that plagued earlier generations of 5-HT₄R ligands.[6]
Other Emerging Targets
The versatility of the scaffold continues to be explored, with recent discoveries including:
-
PARP-1 Inhibitors: N-1 substituted indazole-3-carboxamides have been developed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), with one compound showing protective action against streptozotocin-induced diabetes in rats.[14]
-
Antiviral Agents: More recently, N-arylindazole-3-carboxamide derivatives have been synthesized and evaluated as novel antiviral agents against SARS-CoV-2, demonstrating potent inhibitory effects and providing a new template for anti-coronavirus drug development.[15]
Standardized Assay Protocol: Kinase Inhibition Assay
To validate the potency of newly synthesized compounds, a robust and reproducible biological assay is essential. The following is a generalized protocol for an in vitro kinase inhibition assay.[3]
Caption: Workflow for an in vitro kinase inhibition assay.
-
Objective: To determine the concentration of an inhibitor (IC₅₀) required to reduce the activity of a specific kinase by 50%.
-
Methodology:
-
Reagent Preparation: A purified kinase enzyme, a suitable substrate (e.g., a specific peptide), and adenosine triphosphate (ATP) are prepared in an appropriate kinase assay buffer.
-
Compound Plating: The test indazole-3-carboxamide compounds are serially diluted to create a range of concentrations and are plated in a multi-well plate (e.g., 96- or 384-well).
-
Incubation: The kinase, substrate, and ATP are incubated together in the wells containing the test compounds for a defined period (e.g., 60 minutes) at a controlled temperature.
-
Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is measured. Common detection methods include:
-
Fluorescence-based assays: Such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using an ELISA with an antibody specific to the phosphorylated form of the substrate.
-
-
Data Analysis: The results are plotted as kinase activity versus inhibitor concentration. The data are fitted to a dose-response curve to calculate the IC₅₀ value.[3]
-
Conclusion and Future Outlook
The discovery and evolution of indazole-3-carboxamides serve as a powerful case study in modern drug development. From initial hits in broad screening campaigns to highly optimized, potent, and selective drug candidates, this scaffold has demonstrated remarkable versatility. The well-defined synthetic routes and a deep, continuously growing understanding of its structure-activity relationships across multiple target classes ensure its continued relevance.
Future research will likely focus on expanding the therapeutic reach of this privileged scaffold to new and challenging biological targets. The development of novel synthetic methodologies to access even greater chemical diversity, coupled with advanced computational modeling, will undoubtedly unlock new generations of indazole-3-carboxamide-based therapeutics to address unmet medical needs in oncology, immunology, and beyond.
References
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- Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(9), 6218-6238.
- American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025.
- Lagraauw, C., et al. (2011). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 54(20), 7365-7370.
- Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 205, 112517.
- Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4935.
- Cistulli, C., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(5), 841-848.
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An In-Depth Technical Guide to the Therapeutic Potential of 5-Chloro-1H-indazole-3-carboxamide and Its Derivatives
Distribution: For Research and Drug Development Professionals
Introduction
The indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on a key derivative, 5-Chloro-1H-indazole-3-carboxamide, a versatile intermediate and a molecule of significant therapeutic interest. This document provides a comprehensive technical overview of its potential applications, primarily focusing on its roles as a selective blocker of Orai calcium channels for the treatment of autoimmune diseases and as a potent antiviral agent against SARS-CoV-2. We will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers and drug development professionals in their exploration of this promising chemical entity.
Part 1: Selective Blockade of Orai Calcium Channels for Autoimmune Diseases
The Role of Orai Channels in Autoimmune Pathophysiology
Store-operated calcium entry (SOCE) is a crucial mechanism for regulating intracellular calcium levels in non-excitable cells, particularly lymphocytes. This process is mediated by the calcium release-activated calcium (CRAC) channels, which are composed of Orai pore-forming subunits on the plasma membrane and stromal interaction molecule (STIM) calcium sensors in the endoplasmic reticulum.[1][2] The activation of T-cells, a central event in the adaptive immune response and autoimmune pathologies, is heavily dependent on sustained calcium signaling through CRAC channels. This influx of calcium triggers downstream signaling cascades, leading to the activation of transcription factors like the nuclear factor of activated T-cells (NFAT), which in turn orchestrates the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), IL-4, and interferon-gamma (IFN-γ).[1] Given their critical role in lymphocyte activation, Orai channels have become an attractive therapeutic target for the development of novel immunomodulators for autoimmune diseases.[1][2]
Mechanism of Action of Indazole-3-Carboxamides as Orai Channel Blockers
Recent studies have identified indazole-3-carboxamides as potent and selective blockers of SOCE mediated by Orai channels.[1][3] The proposed mechanism of action for these compounds is the direct blockade of the Orai channel pore. This is supported by evidence of a fast-onset mode of action and complete, reversible inhibition of Ca²⁺ influx without the need for preincubation.[1] Molecular modeling studies further suggest that the lead compounds bind to the Orai selectivity filter and interact with the hydrophobic region of the channel, effectively occluding the pore.[1] A key structural feature for this activity is the specific regiochemistry of the amide linker at the 3-position of the indazole ring, as "reverse" amide isomers have been shown to be significantly less active.[3][4]
Caption: Signaling pathway of Orai channel activation and inhibition.
Quantitative Analysis of Orai Channel Inhibition
The inhibitory potency of indazole-3-carboxamide derivatives against Orai channels has been quantified using electrophysiological and calcium influx assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for representative compounds.
| Compound ID | Structure | Assay Method | Cell Line | IC50 (µM) | Reference |
| Lead Compound | Indazole-3-carboxamide derivative | Patch-clamp electrophysiology | HEK293 (hOrai1-G98S) | 3-4 | [1] |
| 12d | 1-(2,4-dichlorobenzyl)-N-aryl-indazole-3-carboxamide | Calcium influx assay | RBL-2H3 | sub-µM | [3][4] |
| 4k | 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide | Patch-clamp electrophysiology | 4.9 | [5] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Orai Channel Inhibitor Screening
This protocol outlines the methodology for determining the IC50 of an indazole-3-carboxamide derivative on Orai1-mediated CRAC currents.
1. Cell Preparation:
-
Use HEK293 cells stably co-expressing human Orai1 and STIM1. For constitutively active channels, a mutant like Orai1-G98S can be used.[1]
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature using an appropriate amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH. The high concentration of BAPTA passively depletes endoplasmic reticulum calcium stores, leading to maximal activation of Orai1 channels.
-
External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Obtain a high-resistance seal (>1 GΩ) and establish the whole-cell configuration. Monitor for a stable holding current at -100 mV.
3. Data Acquisition and Analysis:
-
Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 5 seconds to elicit the characteristic inwardly rectifying CRAC current.
-
Once a stable baseline current is established, perfuse the external solution containing various concentrations of the test compound.
-
Record the steady-state current inhibition at each concentration.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Caption: Workflow for patch-clamp electrophysiology experiment.
Part 2: Antiviral Activity Against SARS-CoV-2
SARS-CoV-2: Key Viral Targets for Therapeutic Intervention
The SARS-CoV-2 virus, responsible for the COVID-19 pandemic, presents several key proteins that are essential for its replication and are therefore prime targets for antiviral drug development. The viral life cycle begins with the spike (S) protein binding to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells, followed by proteolytic cleavage by host proteases like TMPRSS2, which facilitates viral entry.[6][7] Once inside the cell, the viral RNA is released and translated to produce polyproteins, which are then cleaved by viral proteases, primarily the main protease (MPro or 3CLpro) and the papain-like protease (PLpro), into functional non-structural proteins.[6] These proteins form the replication-transcription complex, which includes the RNA-dependent RNA polymerase (RdRp) responsible for synthesizing new viral RNA.[8] Targeting these viral enzymes is a key strategy for developing effective antiviral therapies.
This compound Derivatives as Potent SARS-CoV-2 Inhibitors
Derivatives of the indazole-3-carboxamide scaffold have shown significant promise as antiviral agents. Notably, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide has been identified as a potent inhibitor of SARS-CoV-2.[9] This compound was developed from a hit compound that was effective against MERS-CoV, suggesting a potential broad-spectrum anti-coronavirus activity.[9] While the precise mechanism of action for this specific compound against SARS-CoV-2 has not been definitively elucidated in the available literature, related studies on indazole-based compounds suggest that they can act as inhibitors of the SARS-CoV-2 main protease (MPro).[10] MPro is an attractive target due to its essential role in viral replication and the lack of a close human homologue.[10]
Quantitative Analysis of Antiviral Efficacy
The antiviral activity of this compound derivatives against SARS-CoV-2 has been evaluated in cell-based assays. The following table presents the key efficacy and cytotoxicity data for a lead compound.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Virus | Reference |
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | 0.69 | >10 | >14.5 | Vero | SARS-CoV-2 | [9] |
Experimental Protocol: In Vitro SARS-CoV-2 Antiviral Assay
This protocol describes a standard method for evaluating the antiviral activity of a compound against SARS-CoV-2 in vitro.
1. Cell and Virus Preparation:
-
Use a susceptible cell line, such as Vero E6 or A549-ACE2-TMPRSS2 cells.[11][12]
-
Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS) and seed them into 96-well or 384-well plates to form a confluent monolayer.[12]
-
Prepare a stock of a clinical isolate of SARS-CoV-2 and determine its titer (e.g., as plaque-forming units per mL). All work with live virus must be conducted in a BSL-3 facility.
2. Compound Treatment and Viral Infection:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the compound dilutions to the cell monolayers. Include a vehicle control (e.g., DMSO) and a positive control (e.g., remdesivir).
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI), for example, 0.01.[12]
-
Incubate the plates at 37°C with 5% CO₂ for a specified period (e.g., 72 hours).[12]
3. Quantification of Antiviral Activity:
-
After incubation, quantify the extent of viral replication. This can be done through various methods:
- Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death and calculate the compound concentration that protects 50% of the cells from CPE.
- Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase), measure the reporter signal (e.g., luminescence), which is proportional to viral replication.[12]
- Immunofluorescence Assay: Fix the cells, stain for a viral antigen (e.g., nucleocapsid protein), and quantify the number of infected cells using fluorescence microscopy or a high-content imager.[12]
-
Calculate the 50% effective concentration (EC50) from the dose-response curve.
4. Cytotoxicity Assay:
-
In parallel, treat uninfected cells with the same serial dilutions of the test compound.
-
After the same incubation period, assess cell viability using a standard assay (e.g., CellTiter-Glo, MTS).
-
Calculate the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) is calculated as CC50 / EC50.
Caption: Workflow for in vitro SARS-CoV-2 antiviral screening.
Part 3: Synthesis and Physicochemical Properties
Synthesis of this compound
The core compound, this compound, can be synthesized from its corresponding carboxylic acid.
General Procedure:
-
Dissolve 5-chloro-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C under an inert atmosphere (e.g., argon).
-
Sequentially add isobutyl chloroformate (approx. 1.2 equivalents) and N-methylmorpholine (approx. 1.5 equivalents).
-
Stir the reaction mixture at 0°C for 2 hours to form the mixed anhydride intermediate.
-
Slowly add an aqueous ammonia solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Remove the THF by distillation under reduced pressure.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield this compound as a light-colored solid.[13]
Physicochemical and Pharmacokinetic Profile
Indazole-3-carboxamide derivatives, particularly those developed as synthetic cannabinoid receptor agonists, have been studied for their pharmacokinetic properties. These compounds are often lipophilic and exhibit high protein binding.[14][15] While specific pharmacokinetic data for this compound as an Orai channel blocker or antiviral is not extensively available in the public domain, it is anticipated that derivatives would be optimized for favorable drug-like properties, including metabolic stability and oral bioavailability, during lead optimization. In vitro studies with human liver microsomes have shown that indazole-3-carboxamides can be rapidly metabolized.[14]
Conclusion
This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutics. The compelling evidence for their potent and selective inhibition of Orai calcium channels highlights their potential in treating a range of autoimmune and inflammatory disorders. Furthermore, the significant antiviral activity demonstrated by specific derivatives against SARS-CoV-2 underscores their potential contribution to combating current and future viral threats. This technical guide provides a foundational understanding of the mechanism of action, quantitative efficacy, and key experimental methodologies for these compounds. Continued research and development in this area are warranted to fully realize the therapeutic potential of this important class of molecules.
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In vitro pharmacological profiling of 5-Chloro-1H-indazole-3-carboxamide
Rationale: For compounds intended as anti-cancer agents, assessing their ability to inhibit cell growth is a fundamental step. The MTT assay is a classic colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. [11]
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or HT-29 colon cancer cell lines) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [11]2. Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Target Engagement and Downstream Signaling
Rationale: An IC₅₀ from a biochemical assay confirms a compound can inhibit a target, but it doesn't prove it does in a cell. Western blotting is a powerful technique to visualize if the compound inhibits the target's activity by measuring the phosphorylation state of its downstream substrates. For a PAK1 inhibitor, one might probe for changes in the phosphorylation of Snail, a downstream transcription factor. [8]
Figure 3: Hypothetical signaling pathway inhibited by an indazole-carboxamide.
Protocol 4: Western Blot for Downstream Signaling
-
Cell Treatment & Lysis: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular GI₅₀) for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Snail) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the band corresponding to the phosphorylated protein should decrease with increasing concentrations of an effective inhibitor. [7]---
Conclusion and Future Directions
The in vitro pharmacological profiling of this compound and its derivatives requires a multi-faceted approach. The journey from a privileged scaffold to a well-characterized lead compound is built on a foundation of rigorous, reproducible, and mechanistically informative assays. Initial broad panel screening is essential to identify the most probable target class, followed by quantitative biochemical assays to establish potency and selectivity. Finally, cell-based assays are indispensable for confirming target engagement and observing the desired phenotypic outcome.
Following a successful in vitro profile, which would include high on-target potency, selectivity against related targets, and a confirmed cellular mechanism of action, the logical next steps involve in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiling. This includes assessing metabolic stability in human liver microsomes and evaluating potential liabilities such as hERG channel inhibition, which is a key indicator of potential cardiotoxicity. [8][12]Only compounds with a well-balanced profile of potency, selectivity, and safety are worthy candidates for advancement into more complex and resource-intensive in vivo studies.
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- 12. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-Chloro-1H-indazole-3-carboxamide: A Privileged Fragment for Modern Drug Discovery
Abstract
The indazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] This guide provides an in-depth technical analysis of a specific derivative, 5-Chloro-1H-indazole-3-carboxamide, as a high-value fragment for use in Fragment-Based Drug Discovery (FBDD). We will explore its chemical properties, synthesis, and strategic application in screening campaigns. Furthermore, this document details the critical transition from a fragment hit to a lead compound, supported by structure-activity relationship (SAR) insights and validated experimental protocols, offering researchers a comprehensive resource for leveraging this versatile chemical entity.
The Indazole Nucleus: A Foundation of Pharmacological Versatility
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of novel therapeutics.[1] Among these, the indazole core—a bicyclic aromatic system comprising a fused benzene and pyrazole ring—has garnered significant attention for its structural rigidity, synthetic accessibility, and capacity for crucial hydrogen bonding interactions.[2][4] This scaffold is present in a wide array of synthetic compounds demonstrating potent pharmacological activities, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV effects.[1][2] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form utilized in medicinal chemistry.[1] Its utility is exemplified by its incorporation into FDA-approved drugs such as Pazopanib, a multi-kinase inhibitor for cancer therapy.[2]
Profile of the Fragment: this compound
Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight ligands ("fragments") that bind to a biological target with low affinity but high efficiency.[5][6] These fragments serve as starting points for chemical elaboration into potent lead compounds. This compound is an exemplary fragment that aligns with the guiding principles of FBDD, often referred to as the "Rule of Three."
Physicochemical Properties
The properties of this compound make it an ideal candidate for fragment screening libraries. Its low molecular weight and complexity increase the probability of fitting into a protein's binding site, allowing for a more efficient sampling of chemical space compared to larger, more complex molecules used in high-throughput screening (HTS).[5]
| Property | Value | Source |
| Molecular Formula | C8H6ClN3O | [7] |
| Molecular Weight | 195.61 g/mol | [7] |
| Predicted LogP | ≤ 3.0 | [5] |
| Hydrogen Bond Donors | 2 (Amide NH2, Indazole NH) | [5] |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Pyrazole N) | [5] |
| Predicted Density | 1.555 ± 0.06 g/cm³ | [7] |
| Predicted Boiling Point | 509.6 ± 30.0 °C | [7] |
Synthesis Protocol
The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor. The following protocol outlines a standard laboratory procedure.
Protocol: Synthesis of this compound from 5-Chloro-1H-indazole-3-carboxylic acid
-
Reaction Setup: Dissolve 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF).[7]
-
Activation: Cool the solution to 0 °C under an inert argon atmosphere. Sequentially add N-methylmorpholine (1.5 eq) followed by isobutyl chloroformate (1.2 eq).[7]
-
Stirring: Maintain the reaction at 0 °C and stir for 2 hours. The formation of a mixed anhydride intermediate occurs during this step.
-
Amination: Slowly add an aqueous ammonia solution to the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature (25 °C) and continue stirring for 1 hour.[7]
-
Work-up: Remove the THF solvent by distillation under reduced pressure.
-
Purification: Filter the resulting solid, wash thoroughly with diethyl ether, and dry under vacuum to yield the final product, this compound.[7]
Strategic Implementation in Fragment-Based Drug Discovery (FBDD)
The FBDD process is a powerful alternative to traditional HTS, beginning with smaller, less complex molecules to build potent and selective drug candidates.[5] This approach is particularly effective for challenging targets.
The FBDD Workflow
The core principle of FBDD is to identify fragment hits that bind weakly but efficiently to the target. These hits are then optimized through structure-guided methods to produce high-affinity leads.[5][8] Because the initial binding affinities are low (micromolar to millimolar range), sensitive biophysical techniques are required for screening.[6][9]
Caption: The general workflow of Fragment-Based Drug Discovery (FBDD).
Why this compound Excels as a Fragment
This specific fragment incorporates several features that make it a highly valuable starting point:
-
Versatile Scaffold: The indazole core is a proven pharmacophore that can act as an ATP surrogate in kinase active sites or engage in other critical protein-ligand interactions.[1][4]
-
Key Interaction Points: The carboxamide group at the C3 position provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, directional interactions within a binding pocket.
-
Growth Vector: The chlorine atom at the C5 position can occupy a hydrophobic pocket and, critically, serves as a synthetic handle for further chemical elaboration during the hit-to-lead phase.
-
Favorable Ligand Efficiency: As a small molecule, it can achieve significant binding energy relative to its size, a key metric for a promising fragment.[1]
From Hit to Lead: The Optimization Pathway
Once this compound is identified as a "hit" against a target, the hit-to-lead (H2L) process begins.[10] This stage involves limited, strategic chemical modifications to improve potency and selectivity, transforming the micromolar binder into a nanomolar lead compound.[8][10]
Structure-Activity Relationship (SAR) Insights
Decades of research into indazole-containing compounds have provided a rich dataset for guiding optimization.[1] Structure-activity relationship (SAR) studies reveal how substitutions at different positions on the indazole ring impact biological activity.[11][12]
| Position | Modification Type | General Impact on Activity | Example Target Classes |
| N1 | Alkylation, Arylation (e.g., benzyl groups) | Often modulates potency and pharmacokinetic properties. Can be used to access additional binding pockets.[11][12] | Kinases, GPCRs |
| C3 | Amide/Ester variations, Heterocycles | Critical for target engagement. The carboxamide is a key interaction motif. Replacing it can alter selectivity.[1][13] | Kinases, Antivirals |
| C4, C6 | Small alkyl or methoxy groups | Substituents can play a crucial role in potency and selectivity by interacting with specific sub-pockets.[1][12] | Kinases (FGFR, ALK) |
| C5, C7 | Halogens, small groups | Generally, only small groups are tolerated. Can be used to fine-tune electronics and solubility.[12] | CCR4 Antagonists |
For instance, in the development of inhibitors for p21-activated kinase 1 (PAK1), a fragment-based approach identified 1H-indazole-3-carboxamide derivatives as potent leads.[14] Similarly, derivatives have been explored as inhibitors of HSP90, where X-ray crystallography of initial fragment hits guided the optimization process.[15]
The Iterative Hit-to-Lead Cycle
The H2L phase is an iterative cycle of design, synthesis, and testing.[16][17] Computational modeling and structural biology (if available) are used to design new analogs of the initial hit. These are then synthesized and evaluated in biological and biophysical assays to determine their impact on potency, selectivity, and drug-like properties.[8]
Caption: The iterative cycle of Hit-to-Lead (H2L) optimization.
Key Experimental Protocols
The practical application of FBDD requires robust and sensitive experimental techniques. Below is a standard protocol for a primary screen using Surface Plasmon Resonance (SPR), a widely used method for fragment screening due to its sensitivity and throughput.[6][13]
Protocol: Primary Fragment Screen via Surface Plasmon Resonance (SPR)
Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to achieve covalent immobilization via amine coupling. Aim for a density that will yield a theoretical maximum response (Rmax) appropriate for detecting small fragments.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A control surface (e.g., with an unrelated protein or deactivated) must be prepared in parallel to identify non-specific binders.[13]
-
-
Fragment Library Preparation:
-
Prepare stock solutions of each fragment (including this compound) in 100% DMSO.
-
Dilute the fragments into the running buffer to the desired screening concentration (typically 100 µM - 1 mM). Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer (e.g., 1-5%).
-
-
SPR Screening Run:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject each fragment solution over the target and control surfaces for a defined association time, followed by a dissociation phase with running buffer.[13]
-
A solvent correction protocol should be run to minimize artifacts from DMSO mismatch.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine or high salt buffer) that does not denature the immobilized protein.
-
-
Hit Identification:
-
Subtract the response from the control channel from the target channel to get the specific binding signal.
-
Identify "hits" as fragments that produce a specific, concentration-dependent, and reproducible binding response above a predefined threshold.
-
-
Hit Validation (Orthogonal Methods):
-
Confirm hits using an alternative biophysical method to eliminate false positives.[6][13] Common orthogonal techniques include:
-
NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) or WaterLOGSY can confirm binding.[13][]
-
Thermal Shift Assay (DSF): Measures the change in protein melting temperature upon ligand binding.
-
X-ray Crystallography: Provides definitive structural evidence of the binding mode, which is invaluable for the subsequent optimization phase.[5][9]
-
-
Conclusion and Future Outlook
This compound is more than just a chemical entity; it is a strategically designed starting point for drug discovery campaigns. Its adherence to the principles of fragment-based design, coupled with the well-documented pharmacological potential of the indazole scaffold, makes it a high-priority fragment for screening against a multitude of biological targets.[1][14] The established synthetic routes and clear SAR vectors provide a robust framework for its evolution from a low-affinity hit into a potent, selective, and clinically relevant lead compound. Future research will likely continue to expand the application of this and similar indazole fragments against new and challenging disease targets, reinforcing the status of the indazole nucleus as a truly privileged scaffold in medicinal chemistry.[3][4]
References
- Cretton, S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4789.
- Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Wikipedia. (n.d.). Hit to lead. In Wikipedia.
- Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
- Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
- Drug Discovery and Clinic. (n.d.). HIT to LEAD.
- A-Z of Drug Discovery. (2025, May 21). What is the hit to lead process in drug discovery?
- NovAliX. (n.d.). Fragment Screening & Fragment-Based Drug Design.
- Sygnature Discovery. (n.d.). Fragment Screening.
- Dotmatics. (n.d.). What is hit to lead stage in drug discovery?
- Semantic Scholar. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
- PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.
- ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. Retrieved January 7, 2026, from [https://academic.oup.com/essays biochem/article/63/1/1/5344365]([Link] biochem/article/63/1/1/5344365)
- Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD).
- PubMed. (2020, July 6). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
- PubMed. (2012, July 1). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90.
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Methodological & Application
Synthetic Route and Protocol for 5-Chloro-1H-indazole-3-carboxamide: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Indazole Scaffold in Drug Discovery
The 1H-indazole scaffold is a privileged bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a versatile pharmacophore, capable of engaging with a wide array of biological targets. The incorporation of a chlorine atom at the 5-position and a carboxamide at the 3-position, yielding 5-Chloro-1H-indazole-3-carboxamide, further enhances its potential for targeted therapeutic interventions. Derivatives of this core structure have recently been identified as potent antiviral agents, notably against SARS-CoV-2, highlighting the timeliness and importance of efficient synthetic access to this molecule.[1] This application note provides a comprehensive overview of a reliable synthetic route to this compound, complete with a detailed experimental protocol and an explanation of the underlying chemical principles.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to this compound identifies the primary disconnection at the amide bond, leading back to 5-Chloro-1H-indazole-3-carboxylic acid and ammonia (or an ammonia equivalent). The synthesis of the carboxylic acid precursor is the key challenge, with several reported methods available. This guide will focus on a robust and scalable two-step synthesis commencing from the commercially available 5-chloro-1H-indazole.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 5-Chloro-1H-indazole-3-carboxylic acid
This protocol is adapted from methodologies involving the protection and subsequent carboxylation of indazoles. [2][3] Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 5-Chloro-1H-indazole | 7364-26-3 | 152.58 | 10.0 g (65.5 mmol) |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | 76513-69-4 | 166.72 | 12.1 g (72.1 mmol) |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 10.2 g (78.6 mmol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 250 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 28.8 mL (72.1 mmol) |
| Carbon Dioxide (dry ice) | 124-38-9 | 44.01 | Excess |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction |
| Brine | N/A | N/A | For washing |
| Sodium sulfate, anhydrous | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Protection of 5-Chloro-1H-indazole:
-
To a stirred solution of 5-Chloro-1H-indazole (10.0 g, 65.5 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere at 0 °C, add DIPEA (10.2 g, 78.6 mmol).
-
Slowly add SEM-Cl (12.1 g, 72.1 mmol) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-SEM protected intermediate, which can be used in the next step without further purification.
-
-
Carboxylation:
-
Dissolve the crude N-SEM protected 5-chloro-1H-indazole in anhydrous THF (100 mL) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add n-BuLi (2.5 M in hexanes, 28.8 mL, 72.1 mmol) dropwise, maintaining the temperature below -70 °C. The solution should turn a deep color, indicating anion formation.
-
Stir the mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice in small portions to the reaction mixture.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Deprotection and Isolation:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 2-3 with concentrated HCl.
-
Stir the mixture vigorously for 4 hours to effect the deprotection of the SEM group.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-1H-indazole-3-carboxylic acid.
-
Expected Yield: 70-80%.
Part 2: Synthesis of this compound
This protocol utilizes a standard peptide coupling method. [2][4] Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 5-Chloro-1H-indazole-3-carboxylic acid | 27328-68-3 | 196.59 | 5.0 g (25.4 mmol) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC.HCl) | 25952-53-8 | 191.70 | 5.8 g (30.5 mmol) |
| Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | 4.1 g (30.5 mmol) |
| Ammonium chloride (NH4Cl) | 12125-02-9 | 53.49 | 1.6 g (30.5 mmol) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 7.7 g (76.2 mmol) |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL |
| Water | 7732-18-5 | 18.02 | For precipitation |
| Diethyl ether | 60-29-7 | 74.12 | For washing |
Procedure:
-
Activation of the Carboxylic Acid:
-
To a stirred solution of 5-Chloro-1H-indazole-3-carboxylic acid (5.0 g, 25.4 mmol) in anhydrous DMF (100 mL) at room temperature, add EDC.HCl (5.8 g, 30.5 mmol) and HOBt (4.1 g, 30.5 mmol).
-
Stir the mixture for 15 minutes to allow for the formation of the activated ester intermediate.
-
-
Amide Formation:
-
Add ammonium chloride (1.6 g, 30.5 mmol) followed by the dropwise addition of triethylamine (7.7 g, 76.2 mmol).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Once the reaction is complete, pour the mixture into ice-cold water (500 mL) with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water and then with cold diethyl ether to remove any residual DMF and byproducts.
-
Dry the solid under vacuum to afford this compound as a solid.
-
Expected Yield: 85-95%.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Melting Point (°C) |
| 5-Chloro-1H-indazole-3-carboxylic acid | C8H5ClN2O2 | 196.59 | Off-white solid | ~199 (dec.) [5] |
| This compound | C8H6ClN3O | 195.61 | White to pale solid | >200 |
Note: The melting point for the final product is an estimation and should be confirmed experimentally. Characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential for structure confirmation.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound, a molecule of significant interest in contemporary drug discovery. By employing a protection-carboxylation sequence followed by a standard amide coupling, researchers can access this valuable building block in good overall yield. The protocols provided are intended to serve as a foundational guide, and may be optimized based on specific laboratory conditions and scale requirements.
References
- Gellis, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12545. [Link]
- Kim, Y., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015. [Link]
- Reddy, G. J., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 353-361.
- Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. RSC Advances, 6(40), 34913-34920. [Link]
- ResearchGate. (2014). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester.
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Khaligh, N. G. (2012). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Mexican Chemical Society, 56(2), 195-198.
- Organic Syntheses. (n.d.). Indazole.
- ResearchGate. (n.d.). A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides.
- Oh, S., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)
- University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.
- Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides.
- ResearchGate. (n.d.). (PDF) Conversion of carboxylic acids to amides under the action of tantalum(V) chloride.
Sources
Application Note & Protocols: A Multi-Tiered Strategy for Characterizing the Bioactivity of 5-Chloro-1H-indazole-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of indazole have demonstrated a vast array of pharmacological properties, including anti-tumor, anti-inflammatory, and antiviral activities.[1][2][3][4] Specifically, substituted indazole-3-carboxamides have recently been identified as potent inhibitors of critical disease targets such as p21-activated kinase 1 (PAK1) for cancer metastasis and the Orai calcium channel involved in immunomodulation.[5][6] This document provides a comprehensive, field-proven experimental framework for the initial bioactivity screening and mechanistic investigation of a novel derivative, 5-Chloro-1H-indazole-3-carboxamide. The presented multi-tiered approach is designed to efficiently progress from broad phenotypic screening to more specific target-class identification and validation, ensuring scientific rigor and maximizing the potential for lead compound discovery.
Part 1: Guiding Philosophy — A Logic-Driven Experimental Framework
Effective preclinical drug discovery is not a linear path but an iterative process of hypothesis generation and testing.[7][8] The experimental design detailed herein is built on a foundation of scientific integrity and resource efficiency.
-
Expertise & Causality: We eschew a random screening approach. Instead, our strategy is guided by the known biological landscape of the indazole scaffold. The workflow begins with broad, high-throughput assays to establish a foundational cytotoxicity and bioactivity profile. Subsequent, more complex assays are logically selected based on these initial findings. This tiered approach ensures that resource-intensive experiments are only performed on compounds with a well-defined initial profile.
-
Trustworthiness & Self-Validation: Every protocol described is designed as a self-validating system.[9][10] The reliability of experimental data is paramount. Therefore, each assay incorporates stringent controls, including negative (vehicle), positive (known modulators), and untreated references. Key assay performance metrics, such as the Z'-factor for high-throughput screens, must be established to guarantee that the assay window is robust and the data are reproducible.[11]
-
Authoritative Grounding: The methodologies and mechanistic rationale presented are grounded in established, peer-reviewed scientific literature. This ensures that the experimental choices are not arbitrary but are based on the current scientific consensus in drug discovery and cell biology.
Overall Experimental Workflow
The following diagram outlines the proposed tiered approach, moving from general characterization to specific mechanistic insights.
Caption: A multi-tiered workflow for characterizing small molecule bioactivity.
Part 2: Tier 1 Protocol — Foundational Cytotoxicity Profiling
Rationale
The initial step in characterizing any new chemical entity is to determine its effect on cell viability.[12] This foundational screen serves two primary purposes: 1) to identify potential anti-proliferative or cytotoxic effects indicative of anti-cancer activity, and 2) to establish a non-toxic concentration range for use in subsequent, more sensitive mechanistic assays.[13][14] We recommend screening against a panel of both cancerous and non-cancerous cell lines to provide an early indication of potential selectivity.
Protocol: Cell Viability Assessment using a Tetrazolium-Based (MTS) Assay
This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability.[12] Metabolically active cells reduce the MTS reagent to a colored formazan product, which can be quantified by absorbance.
Materials:
-
This compound (Compound)
-
Cell Lines: MDA-MB-231 (breast cancer), A549 (lung cancer), HEK293 (non-cancerous embryonic kidney)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl Sulfoxide (DMSO), sterile
-
Doxorubicin (Positive Control)
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multichannel pipette and plate reader (490 nm absorbance)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound and Doxorubicin in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final desired concentrations (e.g., 100 µM to 0.1 µM). The final DMSO concentration in all wells should not exceed 0.5%.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the compound, Doxorubicin, or DMSO vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Signal Development: Incubate for 1-3 hours at 37°C, 5% CO₂. Protect the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Normalize the data by expressing absorbance as a percentage of the vehicle control (DMSO-treated cells), which represents 100% viability.
-
Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).[15]
-
Hypothetical Data Presentation
| Compound | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/MDA-MB-231) |
| This compound | 5.2 | 8.1 | > 50 | > 9.6 |
| Doxorubicin (Control) | 0.8 | 1.1 | 2.5 | 3.1 |
Part 3: Tier 2 Protocols — Mechanistic Hypothesis Testing
Rationale
With foundational IC₅₀ values established, the next logical step is to investigate potential mechanisms of action. The indazole scaffold is famously associated with kinase inhibition and anti-inflammatory effects.[2][3][16] Therefore, parallel screening against a kinase panel and in a cell-based inflammation model provides a high-yield approach to identifying the compound's primary biological target class.
Protocol 1: In Vitro Kinase Inhibition Profiling
This assay quantifies the ability of the compound to inhibit the activity of a panel of protein kinases by measuring the amount of ADP produced, which is inversely proportional to the level of inhibition.[17]
Materials:
-
Kinase panel (commercially available, e.g., a panel covering major kinase families)
-
Respective kinase-specific peptide substrates
-
ATP
-
Compound and Staurosporine (non-selective kinase inhibitor positive control)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and Staurosporine in an appropriate buffer. Dispense into a 384-well plate. Include DMSO as a negative control.
-
Kinase/Substrate Addition: Add the kinase and its specific substrate peptide to the wells. Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate for 60 minutes at 30°C.
-
ADP Detection (Step 1 - ATP Depletion): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2 - Signal Generation): Add Kinase Detection Reagent, which converts the ADP generated into ATP and, in turn, generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence data to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Calculate IC₅₀ values for each kinase that shows significant inhibition.
Hypothetical Data Presentation
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| PAK1 | 95 | 8 |
| MAPK14 (p38α) | 120 | 15 |
| SRC | >10,000 | 20 |
| EGFR | >10,000 | 25 |
Protocol 2: Cell-Based Anti-Inflammatory Screening
This assay measures the compound's ability to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophage cells stimulated with lipopolysaccharide (LPS).[18]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Compound and Dexamethasone (positive control)
-
TNF-α ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2.5 x 10⁵ cells/well in a 24-well plate and incubate overnight.
-
Pre-treatment: Pre-treat cells with various non-toxic concentrations of the compound (determined in Tier 1) or Dexamethasone for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Quantification: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.
Part 4: Tier 3 Protocol — Cellular Target Validation
Rationale
Assuming Tier 2 results identified a specific target (e.g., potent inhibition of the p38α MAPK kinase), Tier 3 aims to confirm that the compound engages this target within a cellular context and produces the expected downstream effect.[19] Western blotting for a known downstream substrate of the target kinase is a gold-standard method for this validation.
Caption: Logic diagram showing target inhibition and its downstream measurement.
Protocol: Western Blot Analysis of p38 MAPK Substrate Phosphorylation
Materials:
-
Cell line identified as sensitive in Tier 1 (e.g., MDA-MB-231)
-
Compound and a known p38 inhibitor (e.g., SB203580)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-MK2, Rabbit anti-total-MK2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of the compound or the positive control for a defined period (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-MK2) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and capture the chemiluminescent signal with an imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody for the total (non-phosphorylated) form of the substrate (e.g., anti-total-MK2).
-
Data Analysis: Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms cellular target engagement and inhibition.
References
- Shaikh, S., Khan, F., Sangshetti, J., & Shinde, D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
- PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery.
- Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
- Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Lv, P., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- KCAS Bio. (2022). Why is Assay Validation Important?.
- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
- ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). General Principles of Preclinical Study Design.
- Al-Harrasi, A., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules.
- Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports.
- Bailey, A. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- InfinixBio. (n.d.). Defining the Process of Assay Development and Validation.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- Bell, S., et al. (2018). Predicting organ toxicity using in vitro bioactivity data and chemical structure. Computational Toxicology.
- The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Bioaccess. (n.d.). 10 Strategies for Effective Preclinical Development Success.
- Girke, T. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling.
- Butturini, E., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Molecules.
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Genemod. (2023). 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy.
- Soares, A. C., et al. (2022). Research into New Molecules with Anti-Inflammatory Activity. Molecules.
- Selvam, S., et al. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Preprints.org.
- Wang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Pharmaceutical Biology.
- Health Canada. (2022). Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories. ALTEX.
- The Friendly Statistician. (2024). What Is Bioassay Analysis?. YouTube.
- Digles, D., et al. (2018). Navigating in vitro bioactivity data: investigating available resources using model compounds. bioRxiv.
- Tran, M., et al. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials.
- Rowland, P., et al. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports.
- KCAS Bio. (2024). Model Selection and Experimental Design for Screening Experiments.
- ResearchGate. (2022). (PDF) Implementing In Vitro Bioactivity Data to Modernize Priority Setting of Chemical Inventories.
- Liu, R. S. H., & Asmis, R. (2017). Design, Synthesis, and Evaluation of Bioactive Small Molecules. Accounts of Chemical Research.
- Kim, Y., et al. (2022). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters.
- Bou-Salah, K., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports.
- American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. ACS Spring 2025.
- ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry.
- Wang, L., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
- Funke, M., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry.
- Barath, M., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Application Notes & Protocol: Dissolution of 5-Chloro-1H-indazole-3-carboxamide for Cell-Based Assays
Introduction: The Critical First Step in Bioactivity Screening
5-Chloro-1H-indazole-3-carboxamide is a member of the indazole carboxamide class of heterocyclic compounds, a scaffold that has garnered significant interest in drug discovery. Derivatives of this family have been investigated for a range of biological activities, including the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1), modulation of calcium channels, and as potential antiviral agents.[1][2][3][4] The successful execution of in vitro cell-based assays to probe these activities is fundamentally dependent on the precise and reproducible preparation of the test compound.
Many potent biological modulators are hydrophobic in nature, presenting a significant challenge for their application in aqueous cell culture systems. Improper dissolution can lead to compound precipitation, inaccurate concentration assessment, and consequently, unreliable and non-reproducible experimental outcomes. This document provides a detailed, field-proven protocol for the solubilization of this compound, establishing a robust foundation for accurate cell-based screening. The principles and methodologies described herein are grounded in best practices for compound management to ensure data integrity and experimental success.
Physicochemical Profile and Solvent Selection Rationale
Understanding the properties of this compound is essential for developing an appropriate handling and dissolution strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClN₃O | [5] |
| Molecular Weight | 195.61 g/mol | [5] |
| Appearance | Light-colored solid | [5] |
| Predicted Solubility | Poor in water; Soluble in organic solvents | General chemical principles |
| Chemical Stability | The carboxamide functional group may be susceptible to hydrolysis under strongly acidic or basic conditions.[6] | General chemical knowledge |
The Causality Behind Solvent Choice: Why Dimethyl Sulfoxide (DMSO)?
For hydrophobic compounds like this compound, the ideal solvent must meet several criteria: high dissolving power, miscibility with aqueous culture media, and low cellular toxicity at working concentrations.
-
Expertise & Experience: Dimethyl Sulfoxide (DMSO) is the industry-standard and scientifically-preferred solvent for initial compound solubilization in drug discovery.[7][8] It is a polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[9][10]
-
Trustworthiness: Using cell-culture grade, anhydrous DMSO (≥99.9%) is non-negotiable. Lower-grade DMSO can contain water and impurities that may degrade the compound or induce cellular stress, confounding experimental results. The hygroscopic nature of DMSO means that it readily absorbs moisture from the air; therefore, it should be handled under sterile conditions and stored in small, tightly sealed aliquots.
Core Protocol: From Powder to Plate
This protocol is designed as a self-validating system, incorporating a crucial solvent cytotoxicity assessment to ensure that observed biological effects are due to the compound, not the vehicle.
Workflow Overview
Caption: Experimental workflow for compound dissolution and cell treatment.
Experimental Protocol 1: Preparation of a 50 mM Master Stock Solution
-
Objective: To create a high-concentration, stable master stock solution.
-
Rationale: Preparing a concentrated stock in 100% DMSO minimizes the volume of solvent added to the final cell culture, thereby reducing potential cytotoxicity.[7]
Materials:
-
This compound (MW: 195.61 g/mol )
-
Anhydrous, cell-culture grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)
-
Sterile, amber-colored 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance and sterile weighing tools
-
Vortex mixer and water bath sonicator
Procedure:
-
Calculation: Determine the mass of compound needed. For 1 mL of a 50 mM stock:
-
Mass (g) = 50 mmol/L * 0.001 L * 195.61 g/mol = 0.00978 g = 9.78 mg
-
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh ~10 mg of this compound into a sterile microcentrifuge tube. Record the exact mass.
-
Solubilization: Add the calculated volume of anhydrous DMSO. For 9.78 mg, add exactly 1.0 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Aiding Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the tube in a room temperature water bath for 5-10 minutes.[7] Gentle warming in a 37°C water bath for 5 minutes can also be used, but must be approached with caution as heat can degrade some compounds.[7] Visually inspect for any remaining particulate matter.
-
Storage: Once fully dissolved, aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber tubes. Store at -20°C or -80°C to prevent degradation from light and repeated freeze-thaw cycles.[7]
Experimental Protocol 2: Determining Vehicle (DMSO) Tolerance
-
Objective: To determine the maximum concentration of DMSO that a specific cell line can tolerate without significant loss of viability.
-
Trustworthiness: This step is mandatory for validating your assay system. Cell lines exhibit differential sensitivity to DMSO.[11][12] Primary cells are often more sensitive than immortalized cell lines.[7][13]
Procedure:
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: In complete cell culture medium, prepare a serial dilution of DMSO. Common final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a "medium only" (0% DMSO) control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration relevant to your planned compound exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., PrestoBlue™) according to the manufacturer's protocol.
-
Analysis: Normalize the results to the "medium only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% cell viability is typically considered safe for subsequent experiments. For most cell lines, the final DMSO concentration should not exceed 0.5%.[7][13][14]
Table 2: Example DMSO Cytotoxicity Data
| Final DMSO Conc. (%) | Cell Viability (%) | Recommendation |
|---|---|---|
| 2.0 | 65 | Unacceptable |
| 1.0 | 88 | Avoid; potential for artifacts |
| 0.5 | 96 | Acceptable Upper Limit |
| 0.25 | 99 | Recommended |
| 0.1 | 100 | Ideal for sensitive cells |
| 0.0 | 100 | Vehicle Control |
Experimental Protocol 3: Preparation of Working Solutions and Cell Dosing
-
Objective: To accurately dose cells with the compound while maintaining a consistent, non-toxic final DMSO concentration across all wells.
-
Expertise & Experience: A common error is to dilute the master stock directly into the medium for each final concentration. This results in varying final DMSO concentrations, which is a critical experimental flaw. The correct method involves an intermediate serial dilution in 100% DMSO.[7][8]
Procedure:
-
Thaw Master Stock: Thaw one aliquot of the 50 mM master stock solution.
-
Intermediate Dilution in 100% DMSO: Create a serial dilution of the master stock in 100% DMSO. This ensures that when you add a fixed volume of each intermediate to the medium, the final DMSO concentration remains constant.
Caption: Two-step serial dilution strategy to maintain constant final DMSO concentration.
-
Final Dilution in Culture Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Dosing: To create the final working solutions, add a small volume of the DMSO intermediate stocks to the pre-warmed medium. For example, to achieve a final DMSO concentration of 0.5%, you would perform a 1:200 dilution (e.g., add 5 µL of DMSO stock to 995 µL of medium).
-
Crucial Technique: To prevent compound precipitation, add the DMSO stock dropwise into the medium while gently vortexing or swirling the tube.[15]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without compound) to an equivalent volume of culture medium.
-
Cell Treatment: Remove the old medium from your cell plates and immediately add the final working solutions (and vehicle control) to the appropriate wells. Gently rock the plate to ensure even distribution.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve in DMSO | - Insufficient solvent volume.- Compound has intrinsically low DMSO solubility. | - Re-check calculations and ensure correct solvent volume.- Use a water bath sonicator for 10-15 minutes.- Gently warm to 37°C for 5-10 minutes (use with caution).[7]- If solubility remains poor, a different solvent may be required, but this necessitates a new full validation protocol. |
| Compound Precipitates When Added to Culture Medium | - Poor aqueous solubility; compound "crashing out".- Final compound concentration is above its aqueous solubility limit. | - Add the DMSO stock slowly/dropwise to the medium while it is being vortexed to facilitate rapid dispersion.[15]- Pre-warm the culture medium to 37°C before adding the DMSO stock.- Reduce the highest final concentration of the compound tested.- Ensure the final DMSO concentration is sufficient (but not toxic) to aid solubility. |
| High Cytotoxicity in Vehicle Control Wells | - Final DMSO concentration is too high for the cell line.- DMSO stock is old, contaminated, or not anhydrous. | - Perform/repeat the DMSO tolerance assay (Protocol 2) is essential. - Lower the final DMSO concentration (e.g., from 0.5% to 0.1%).- Use a fresh, unopened bottle of high-purity, anhydrous, cell-culture grade DMSO. |
| Inconsistent/Irreproducible Assay Results | - Repeated freeze-thaw cycles of the master stock solution.- Inconsistent final DMSO concentrations across wells.- Incomplete initial dissolution of the compound. | - Always aliquot the master stock for single use.[7]- Strictly adhere to the two-step serial dilution protocol (Protocol 3).- Ensure the master stock is completely clear with no visible particulates before aliquoting and storage. |
References
- ChemicalBook. (n.d.). This compound CAS#: 28751-70-4.
- Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?
- Benchchem. (n.d.). Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays.
- LifeTein. (2023). DMSO usage in cell culture.
- AbacipharmTech. (n.d.). This compound.
- Holm, C., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Echemi. (n.d.). 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID.
- Sigma-Aldrich. (n.d.). Methyl 5-chloro-1H-indazole-3-carboxylate | 1079-46-5.
- Echemi. (n.d.). 1077-95-8, 5-CHLORO-1H-INDAZOLE-3-CARBOXYLICACID Formula.
- de la Cruz, J. P., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
- Santos, K. M., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers - ACS Spring 2025.
- Benchchem. (n.d.). preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution.
- PubMed. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2.
- PubMed. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
- PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†).
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- PubChem. (n.d.). Dimethyl Sulfoxide.
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Topic: In Vitro Kinase Assay Protocol for the Characterization of 5-Chloro-1H-indazole-3-carboxamide
An Application Note and Protocol for Researchers
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] This makes them a critical class of drug targets. The 1H-indazole-3-carboxamide scaffold has been identified as a promising framework for the development of potent and selective kinase inhibitors.[2][3] This application note provides a detailed, field-proven protocol for the in vitro characterization of a novel derivative, 5-Chloro-1H-indazole-3-carboxamide, using a luminescence-based kinase assay. We will proceed under the working hypothesis that this compound, like other derivatives of the same scaffold, is an inhibitor of p21-activated kinase 1 (PAK1). The protocol leverages the highly sensitive and robust ADP-Glo™ Kinase Assay platform, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[4][5] This guide is designed for researchers in drug discovery and chemical biology, offering a comprehensive workflow from experimental design and execution to data analysis and validation.
Scientific Foundation: Assay Principle and Rationale
The Kinase Reaction
Kinases catalyze the transfer of the γ-phosphate group from ATP to a specific substrate (peptide, protein, lipid, etc.).[6] The fundamental reaction is:
Kinase + Substrate + ATP → Phosphorylated Substrate + ADP + H⁺
The rate of this reaction is a direct measure of the kinase's enzymatic activity. An inhibitor, such as this compound, will reduce the rate of this reaction, thereby decreasing the amount of ADP produced over a given time.
The ADP-Glo™ Assay: A Luminescent Readout
To quantify kinase activity, we will employ the ADP-Glo™ Kinase Assay, a universal and highly sensitive method ideal for high-throughput screening (HTS).[7] The assay's major advantage is that it measures the product (ADP) formation, which provides a signal that increases with kinase activity.[8] This results in high signal-to-background ratios, even at low ATP-to-ADP conversion rates.[9]
The assay is a two-step, homogeneous "add-mix-read" process, which simplifies automation and minimizes handling errors.[5][10]
-
Step 1: Kinase Reaction Termination and ATP Depletion. After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the enzymatic reaction and depletes any remaining ATP in the well. This step is crucial because the high background of unconsumed ATP would otherwise interfere with the sensitive detection of the newly produced ADP.[5][11]
-
Step 2: ADP to ATP Conversion and Light Generation. The Kinase Detection Reagent is added. This formulation contains an enzyme that selectively converts the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as the substrate for a highly stable luciferase (Ultra-Glo™ Luciferase), which catalyzes the oxidation of luciferin to produce a stable, "glow-type" luminescent signal.[4][9] The intensity of this light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[7]
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) | Notes |
| ADP-Glo™ Kinase Assay + Kinase Detection Reagent | Promega | V9101 | Core detection system.[11] |
| Recombinant Human PAK1 | Thermo Fisher | PV3968 | Ensure high purity and validated activity.[12] |
| PAKtide (RRRSSLVPA) Substrate | SignalChem | P01-58 | Specific peptide substrate for PAK1. |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich | A7699 | Prepare fresh from a 10 mM stock in kinase buffer. |
| This compound | Custom Synthesis/Vendor | N/A | The compound of interest. |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 | A broad-spectrum kinase inhibitor.[13] |
| Kinase Buffer (1X) | N/A | N/A | 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | D2650 | Vehicle for dissolving compounds. |
| Multi-well Plates (384-well, white, flat bottom) | Corning | 3572 | White plates are essential for maximizing luminescent signal. |
| Plate Sealer | N/A | N/A | To prevent evaporation during incubations. |
Experimental Workflow: A Step-by-Step Protocol
This protocol is optimized for a 384-well plate format to conserve reagents. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers for precision.
Reagent Preparation
-
Kinase Buffer (1X): Prepare a bulk solution of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL Bovine Serum Albumin (BSA). Filter-sterilize and store at 4°C. The BSA is critical for stabilizing the enzyme.
-
Compound Stock Solutions: Dissolve this compound and Staurosporine in 100% DMSO to create 10 mM stock solutions. Store in small aliquots at -20°C.
-
Compound Dilution Plate: Perform serial dilutions of the compound of interest and Staurosporine in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended for an IC₅₀ determination. This will result in a final assay concentration range from ~10 µM to ~0.5 nM.
-
Enzyme Working Solution: On the day of the assay, dilute the PAK1 enzyme stock to the desired working concentration (e.g., 2-5 ng/µL) in 1X Kinase Buffer. Keep on ice. The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP-to-ADP conversion in the linear range of the reaction.
-
Substrate/ATP Mix: Prepare a 2X working solution containing the PAKtide substrate and ATP in 1X Kinase Buffer. For PAK1, a final concentration of 100 µM PAKtide and 25 µM ATP is a good starting point. The ATP concentration should be at or near the Michaelis constant (Kₘ) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
Assay Plate Setup (5 µL Kinase Reaction Volume)
-
Compound Addition: Add 25 nL of the serially diluted compounds (from step 3.1.3) to the wells of a 384-well assay plate. For control wells, add 25 nL of 100% DMSO. This results in a final DMSO concentration of 0.5%, which is generally well-tolerated by most kinases.
-
Vehicle Control (0% Inhibition): Wells with DMSO only.
-
Positive Control (100% Inhibition): Wells with a high concentration of Staurosporine (e.g., 10 µM).
-
-
Enzyme Addition: Add 2.5 µL of the PAK1 enzyme working solution to all wells except the "no-enzyme" controls.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute, then cover with a plate sealer and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[10]
-
Reaction Initiation: Add 2.5 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate gently, seal, and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.[13]
Luminescence Detection
-
Stop Reaction/Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker and incubate for 40 minutes at room temperature.[11]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[5]
-
Read Plate: Measure luminescence using a plate reader (e.g., BMG LABTECH PHERAstar or similar) with an integration time of 0.5 to 1 second per well.[5]
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated relative to the on-plate controls.
-
RLU_test: Signal from the well with the test compound.
-
RLU_min: Average signal from the positive control wells (100% inhibition, e.g., Staurosporine).
-
RLU_max: Average signal from the vehicle control wells (0% inhibition, DMSO only).
% Inhibition = 100 * (1 - (RLU_test - RLU_min) / (RLU_max - RLU_min))
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.
-
Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is derived directly from the curve fit.
Sample Data Presentation
| Compound Concentration [nM] | Log [Concentration] | % Inhibition (Mean ± SD) |
| 10000 | 4.00 | 98.5 ± 2.1 |
| 3333 | 3.52 | 95.1 ± 3.4 |
| 1111 | 3.05 | 89.7 ± 2.8 |
| 370 | 2.57 | 75.3 ± 4.5 |
| 123 | 2.09 | 52.1 ± 3.9 |
| 41 | 1.61 | 28.4 ± 5.1 |
| 13.7 | 1.14 | 11.2 ± 4.2 |
| 4.6 | 0.66 | 3.1 ± 2.5 |
| 1.5 | 0.18 | 1.5 ± 1.9 |
| 0.5 | -0.30 | -0.8 ± 2.2 |
| Calculated IC₅₀ (nM) | 115.4 |
Assay Validation and Quality Control
A robust and trustworthy assay is self-validating. Incorporate the following checks into every experiment.
-
Z'-Factor: This statistical parameter is a measure of assay quality and suitability for HTS. It is calculated using the signals from the positive (min) and negative (max) controls.
-
Signal-to-Background (S/B): Calculated as μ_max / μ_min. A high S/B ratio (typically > 5) indicates a wide dynamic range for the assay.
-
DMSO Tolerance: Ensure the final DMSO concentration does not significantly inhibit the kinase. Run a DMSO titration curve if necessary.
-
Enzyme and Substrate Titration: Before screening, perform matrix titrations of both enzyme and ATP to find optimal concentrations that yield a robust signal and are sensitive to inhibition.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Luminescent Signal | Insufficient kinase activity; expired reagents; incorrect buffer components. | Verify enzyme activity with a control substrate. Check reagent expiration dates. Ensure Mg²⁺ is present in the kinase buffer, as it is a required cofactor. Optimize enzyme concentration and reaction time. |
| High Well-to-Well Variability | Pipetting errors; poor mixing; edge effects on the plate. | Use calibrated pipettes or automated liquid handlers. Ensure thorough mixing after each reagent addition. Avoid using the outer wells of the plate or fill them with buffer to mitigate evaporation. |
| Z'-Factor < 0.5 | Small dynamic range between min and max controls; high data variability. | Increase the concentration of the positive control inhibitor. Optimize the enzyme concentration to increase the signal window. Review pipetting technique to reduce variability. |
| Inconsistent IC₅₀ Values | Compound instability/precipitation; incorrect dilutions; assay drift over time. | Check compound solubility in the final assay buffer. Prepare fresh compound dilutions for each experiment. Ensure consistent incubation times for all plates in a batch process.[9] |
References
- Kores, K., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Assay Guidance Manual. National Center for Biotechnology Information.
- Promega Corporation. (n.d.). Technologies to Study Kinases. East Port Praha.
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 7(6), 560-572.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8782.
- ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for DNA-PKcs hits.
- BMG LABTECH. (2020). Kinase assays.
- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC.
- Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.
- ResearchGate. (2023). (PDF) In vitro kinase assay v1.
- Protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1.
- Protocols.io. (2024). In vitro kinase assay.
- Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 200, 112443.
- Wang, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 103, 117621.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ADP-Glo™ Kinase Assay [promega.jp]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. eastport.cz [eastport.cz]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. Validation of Kinases | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 5-Chloro-1H-indazole-3-carboxamide: A Guide for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 5-Chloro-1H-indazole-3-carboxamide (CAS No: 28751-70-4). Adherence to these protocols is critical to ensure the compound's integrity, experimental reproducibility, and personnel safety. This molecule is a member of the indazole derivative class, which is of significant interest in medicinal chemistry for the development of novel therapeutics, including antiviral agents and kinase inhibitors.[1][2]
Compound Profile and Physicochemical Properties
This compound is a small molecule with the molecular formula C₈H₆ClN₃O and a molecular weight of 195.61 g/mol .[3] Understanding its fundamental properties is key to its appropriate handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClN₃O | [3] |
| Molecular Weight | 195.61 g/mol | [3] |
| Appearance | Light-colored or white solid/powder | [3] |
| Predicted Boiling Point | 509.6 ± 30.0 °C | [3] |
| Predicted Density | 1.555 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 11.24 ± 0.40 | [3] |
Core Principles of Storage and Stability
The stability of this compound is paramount for the validity of experimental results. The primary degradation pathways for indazole derivatives are hydrolysis, photodegradation, and oxidation.
Storage Conditions
To mitigate degradation, the following storage conditions are recommended:
-
Temperature: Store in a tightly sealed container in a dry environment at room temperature.[3] For long-term storage, refrigeration at 2-8°C is advisable, similar to related indazole esters.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidative degradation.
-
Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark location.
Understanding Degradation Pathways
The indazole ring and the carboxamide functional group are susceptible to specific degradation mechanisms.
Caption: Key degradation pathways for this compound.
Causality of Degradation:
-
Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ammonia. This is a critical consideration when preparing solutions in aqueous buffers, as pH extremes can significantly accelerate degradation.
-
Photodegradation: Indazole derivatives can undergo phototransposition to form benzimidazoles upon exposure to UV or visible light. This rearrangement can alter the biological activity of the compound.
-
Oxidation: The indazole ring system can be oxidized, particularly in the presence of strong oxidizing agents.[3]
Safe Handling and Personal Protective Equipment (PPE)
Due to the limited toxicological data on this specific compound, it is prudent to handle it with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.
Engineering Controls
-
Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Designated Area: Use a designated area for handling this compound to prevent cross-contamination.
Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For handling larger quantities, consider additional protective clothing.
Protocols for Solution Preparation
The preparation of accurate and stable solutions is fundamental for any experimental work.
Recommended Solvents
Based on its synthesis, this compound is expected to be soluble in polar aprotic solvents.
-
Primary Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF) (anhydrous)[3]
-
-
Limited Solubility:
-
Ether[3]
-
Water (expected to be low)
-
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, weigh 1.956 mg.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the solid. Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C for long-term stability. Minimize freeze-thaw cycles.
Caption: Workflow for preparing a stock solution of this compound.
Preparation of Aqueous Working Solutions
When preparing aqueous working solutions from a DMSO stock, it is crucial to avoid precipitation and maintain a final DMSO concentration that does not affect the biological assay (typically ≤0.5%).
-
Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock solution in the desired aqueous buffer. This helps to prevent the compound from precipitating out of solution.
-
Final Dilution: Perform serial dilutions from the intermediate solution to obtain the final desired concentrations for the experiment.
-
Fresh Preparation: Always prepare fresh aqueous working solutions for each experiment to minimize degradation.
Incompatible Materials and Waste Disposal
-
Incompatible Materials: Avoid strong oxidizing agents.[3]
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
References
- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migr
- This compound CAS#: 28751-70-4 - ChemicalBook
- 5-chloro-N-ethyl-N-methyl-1H-indazole-3-carboxamide - Smolecule
- Methyl 5-chloro-1H-indazole-3-carboxyl
- Technical Support Center: Indazole Deriv
- preventing degradation of 5-methoxy-1H-indazole-3-carboxamide in solution - Benchchem
- SAFETY D
- SAFETY D
Sources
Application Notes and Protocols for Assessing the Cytotoxicity of 5-Chloro-1H-indazole-3-carboxamide
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
Introduction: Unveiling the Cytotoxic Potential of 5-Chloro-1H-indazole-3-carboxamide
The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, this compound belongs to a class of compounds that has shown potent inhibitory effects against targets such as p21-activated kinase 1 (PAK1) and calcium-release activated calcium (CRAC) channels, both of which are implicated in cancer cell proliferation and survival.[2][4] A gold(III) complex incorporating an indazole-based carboxamide has also demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[5]
Given this background, a rigorous and multi-faceted approach to evaluating the cytotoxic potential of this compound is paramount for its potential development as a therapeutic agent. This document provides a comprehensive guide, detailing robust cell culture protocols to quantitatively assess its impact on cell viability, membrane integrity, and apoptosis. The protocols are designed to be self-validating by incorporating orthogonal assays that measure different hallmarks of cell death, thereby ensuring the generation of reliable and reproducible data.
I. Foundational Principles: Ensuring Scientific Integrity
The reliability of any cytotoxicity study hinges on meticulous quality control and a deep understanding of the underlying biological principles of the assays employed.
The Imperative of Quality Control in Cell Culture
The foundation of reproducible cytotoxicity data is a well-maintained and characterized cell culture.[6][7][8][9] Before initiating any experiments, it is critical to ensure:
-
Mycoplasma Contamination: Cultures must be routinely tested for mycoplasma, as this common contaminant can significantly alter cellular metabolism and response to therapeutic agents, leading to unreliable results.[8][9][10]
-
Aseptic Technique: Strict aseptic techniques are non-negotiable to prevent bacterial and fungal contamination, which can rapidly compromise experiments.[6][7]
-
Controlled Cell Growth: Maintain cells in their logarithmic growth phase and do not allow them to become over-confluent, as this can alter their physiology and response to cytotoxic agents.[8][11]
A Multi-Assay Approach for Robust Cytotoxicity Profiling
To obtain a comprehensive understanding of a compound's cytotoxic effects, it is advisable to employ multiple assays that interrogate different aspects of cell death. This guide focuses on a tripartite strategy:
-
Metabolic Activity Assessment (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, providing an indication of overall metabolic function.[12][13]
-
Cell Membrane Integrity Evaluation (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[14][15][16][17]
-
Apoptosis Detection (Annexin V/PI and Caspase-3/7 Assays): Identifies and quantifies cells undergoing programmed cell death through the detection of key apoptotic markers.[18][19][20][21][22]
This multi-pronged approach allows for the differentiation between cytostatic effects (inhibition of proliferation), cytotoxic effects leading to necrosis (membrane rupture), and the induction of apoptosis.
II. Experimental Design and Protocols
Materials and Reagents
-
Cell Lines: A panel of relevant cancer cell lines should be selected. For example, given the known activity of similar compounds, breast cancer (e.g., MCF-7, MDA-MB-231), colon cancer (e.g., HT-29), and a non-cancerous control cell line (e.g., HEK293) would provide a good starting point.[5]
-
Culture Media: As recommended by the cell line supplier (e.g., ATCC).[23][24][25]
-
This compound: High-purity compound.
-
Vehicle Control: Dimethyl sulfoxide (DMSO), sterile-filtered.
-
Assay Kits:
-
General Labware: 96-well flat-bottom tissue culture plates (clear for absorbance, white-walled for luminescence), sterile tubes, pipettes, etc.
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
General Cell Seeding Protocol
-
Culture the selected cell lines according to standard protocols, ensuring they are in the logarithmic growth phase.[11][23]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. This density should allow for logarithmic growth during the experimental period and can be determined by a preliminary cell growth curve. A typical starting point is 5,000-10,000 cells per well.[27]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume growth.[28]
Compound Treatment Protocol
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common approach is to use a half-log or log dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (for specific assays): A known cytotoxic agent (e.g., staurosporine for apoptosis assays).
-
Media Blank: Wells with culture medium only (no cells) for background subtraction.[26]
-
-
Carefully remove the medium from the seeded cells and replace it with 100 µL of the medium containing the appropriate compound concentrations or controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ humidified incubator.
III. Cytotoxicity Assay Protocols
Protocol 1: MTT Assay for Metabolic Activity
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][13][29]
Procedure:
-
Following the compound treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[27][29]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
Protocol 2: LDH Assay for Membrane Integrity
Principle: The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture supernatant is an indicator of compromised cell membrane integrity, a hallmark of necrosis.[14][15][16]
Procedure:
-
Following the compound treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (this step is optional but recommended to pellet any detached cells).[17]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[14]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[14] Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[17]
-
To determine the percentage of cytotoxicity, you will also need to prepare:
-
Spontaneous LDH release control: Supernatant from untreated cells.
-
Maximum LDH release control: Lysing untreated cells with a detergent (e.g., Triton X-100) provided in the kit.[17]
-
Protocol 3: Annexin V/PI Staining for Apoptosis
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[18][19][30]
Procedure (for Flow Cytometry):
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells with cold 1X PBS and centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes.[30]
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[30]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution.[18]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[30]
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[30]
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]
-
Protocol 4: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[20][21]
Procedure:
-
Following the compound treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[21]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
IV. Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
-
MTT Assay:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[31][32][33]
-
Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
-
The IC50 value is the concentration of the compound that corresponds to 50% inhibition.[33][34] This can be calculated using software such as GraphPad Prism or specialized Excel add-ins.[34]
Data Presentation
Summarize the IC50 values obtained from the different assays and cell lines in a clear, structured table for easy comparison.
| Cell Line | Assay | Exposure Time (hr) | IC50 (µM) |
| MCF-7 | MTT | 48 | [Insert Value] |
| MDA-MB-231 | MTT | 48 | [Insert Value] |
| HT-29 | MTT | 48 | [Insert Value] |
| HEK293 | MTT | 48 | [Insert Value] |
| MCF-7 | LDH | 48 | [Insert Value] |
V. Visualizing Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for assessing cytotoxicity.
Apoptosis Detection Pathway
Caption: Simplified pathway of apoptosis detection methods.
VI. Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive cytotoxic evaluation of this compound. By employing a multi-assay strategy that assesses metabolic activity, membrane integrity, and specific apoptotic pathways, researchers can generate high-quality, reliable data. Adherence to stringent cell culture quality control measures is essential for the validity and reproducibility of these findings, which will ultimately inform the future development of this and other promising indazole-3-carboxamide derivatives as potential therapeutic agents.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- protocols.io. (2024). LDH cytotoxicity assay.
- PMC - NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection.
- NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Technology Networks. (2023). Cell Culture Quality Control: The Key to Reproducibility.
- MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
- Visikol. (2022). The Importance of IC50 Determination.
- CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Cell Culture Company. (2024). Cell Culture Quality Control: Best Practices.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Creative Bioarray. (n.d.). Cell Line Testing and Quality Control.
- PubMed. (2022). Overview of the Maintenance of Authentic Cancer Cell Lines.
- PMC - PubMed Central. (n.d.). Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE.
- protocols.io. (2024). Cytotoxicity Assay Protocol.
- American Chemical Society. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers.
- PubMed Central. (n.d.). A Cytotoxic Indazole‐based Gold(III) Carboxamide Pincer Complex Targeting DNA Through Dual Binding Modes of Groove Binding and Alkylation.
- PubMed. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2.
- PubMed. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
- PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
- PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
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- 3. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 34. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-1H-indazole-3-carboxamide
Welcome to the technical support center for the synthesis of 5-Chloro-1H-indazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. As a key building block in the synthesis of various pharmacologically active molecules, including PARP inhibitors like Niraparib, achieving a high-purity, high-yield synthesis is critical.[1][2][3]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve common issues encountered in the laboratory.
Section 1: Common Synthetic Pathway Overview
The most prevalent and reliable method for synthesizing this compound involves the amidation of its corresponding carboxylic acid precursor, 5-Chloro-1H-indazole-3-carboxylic acid. This is typically achieved using a peptide coupling agent to activate the carboxylic acid, followed by the introduction of an ammonia source.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired carboxamide. What are the most likely causes and how can I rectify this?
A: Low yield is one of the most common frustrations in synthesis. The cause can typically be traced to one of three areas: the quality of your starting materials and reagents, the reaction conditions, or the workup procedure.
Causality & Troubleshooting Steps:
-
Inefficient Carboxylic Acid Activation: The formation of the amide bond is contingent on the successful activation of the 5-Chloro-1H-indazole-3-carboxylic acid starting material.[4]
-
Coupling Agent Potency: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are sensitive to moisture.[5] Ensure your HATU is stored in a desiccator and is a free-flowing white powder. Clumped or discolored reagent may be hydrolyzed and inactive.
-
Base Stoichiometry and Type: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[6] Its role is to deprotonate the carboxylic acid, allowing it to attack the coupling agent.[7] Use at least 2-3 equivalents of the base to ensure complete deprotonation and to neutralize the acid released during the reaction. Ensure your base is anhydrous and pure.
-
Solvent Choice: The reaction requires a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.[4] These solvents effectively dissolve the starting materials and facilitate the ionic interactions during the activation step. Ensure your solvent is anhydrous, as water will compete with the amine and hydrolyze the active ester intermediate.
-
-
Issues with the Ammonia Source:
-
If using ammonium chloride (NH₄Cl), it must be paired with a strong enough base (like DIPEA) to liberate free ammonia (NH₃) in situ. Ensure sufficient base is present to both deprotonate the carboxylic acid and free the ammonia.
-
Alternatively, using a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol) can sometimes provide a more readily available source of the nucleophile.
-
-
Reaction Monitoring and Endpoint:
-
Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting carboxylic acid spot/peak is no longer visible. Indazole-containing compounds can sometimes be difficult to visualize on TLC; using a stain like potassium permanganate can be helpful.
-
-
Workup and Extraction Losses:
-
pH Adjustment: this compound is a relatively neutral molecule, but the starting carboxylic acid is not. During aqueous workup, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent the protonated product from remaining in the aqueous phase.
-
Solvent Choice for Extraction: A common and effective solvent system for extracting the product is a mixture of chloroform and methanol (e.g., 9:1 ratio), as the product can have moderate polarity.[8]
-
Problem 2: Significant Impurity Formation
Q: My crude product analysis (TLC, LC-MS, NMR) shows several significant impurities. How can I identify the source of these byproducts and modify my procedure to prevent them?
A: Impurity formation often points to side reactions involving the starting materials, intermediates, or the product itself. A systematic approach to identifying and eliminating these impurities is key.
Troubleshooting Impurities Workflow:
Caption: Decision workflow for identifying and addressing common impurities.
Common Impurities and Their Prevention:
-
Unreacted Starting Material (5-Chloro-1H-indazole-3-carboxylic acid):
-
Identification: A spot on TLC with a different Rf value than the product; a peak in LC-MS with a mass of ~196.0 g/mol (M-H)⁻.[9]
-
Cause: Incomplete reaction due to reasons outlined in "Problem 1" (e.g., poor activation, insufficient reaction time).
-
Prevention: Ensure potent coupling agents and bases, use anhydrous solvents, and monitor the reaction to completion.
-
-
Tetramethylurea:
-
Identification: This is a byproduct from the HATU reagent.[5] It is water-soluble and should be removed during workup. Its presence indicates insufficient washing.
-
Cause: Inadequate aqueous workup.
-
Prevention: Perform multiple washes (at least 3x) with water or a brine solution during the extraction phase.
-
-
Dimer/Anhydride Formation:
-
Identification: A high molecular weight peak in the LC-MS, corresponding to two molecules of the starting acid coupled together (minus water).
-
Cause: The highly reactive OAt-active ester intermediate can react with another molecule of deprotonated starting material if the amine nucleophile is not present or is not reactive enough.
-
Prevention: Add the amine source shortly after the activation step (typically within 15-30 minutes). Ensure the reaction temperature is controlled (usually room temperature is sufficient) to avoid accelerating side reactions.[4]
-
Problem 3: Poor Solubility & Purification Challenges
Q: My product is difficult to dissolve for purification, or it performs poorly during column chromatography or recrystallization. What are the best practices for purification?
A: Indazole carboxamides can exhibit poor solubility in common organic solvents due to their rigid, planar structure and hydrogen bonding capabilities. Selecting the right purification strategy is crucial. Recrystallization is often the preferred method for obtaining highly pure, crystalline material.[10]
1. Recrystallization Strategy:
The key to successful recrystallization is finding a solvent (or solvent system) in which your compound is highly soluble when hot but poorly soluble when cold.[11]
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Unlikely to be a good single solvent, but can be used as an anti-solvent with a polar organic solvent. |
| Ethanol / Methanol | High | 78 / 65 | Good starting points. The amide may have good solubility in hot alcohol.[12] |
| Acetonitrile | Medium | 82 | An excellent choice for many amides, often yielding high-quality crystals upon cooling.[10] |
| Ethyl Acetate (EtOAc) | Medium | 77 | A common solvent to try, may require a co-solvent like hexane to induce precipitation. |
| Dichloromethane (DCM) | Medium | 40 | Often too good a solvent, but can be used in a co-solvent system (e.g., DCM/Hexane). |
| 1,4-Dioxane | Medium | 101 | Can be an effective solvent for amides that are difficult to dissolve in other common solvents.[10] |
Recommended Recrystallization Protocol:
-
Screen Solvents: In small test tubes, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents from the table above.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Subsequently, cool the flask in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
2. Column Chromatography:
If recrystallization is ineffective due to the impurity profile, column chromatography is the alternative.
-
Solvent System (Eluent): Start with a non-polar system and gradually increase polarity. A gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane is often effective. Aim for an Rf value of 0.2-0.4 for your product on TLC for good separation.[8]
-
Slurry Loading: Due to potential solubility issues, it is often best to adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in the eluent (wet loading).
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best coupling agent for this amidation? A: While many coupling agents exist (e.g., EDC/HOBt, BOP), HATU is highly recommended for this synthesis.[4] It is known for its high efficiency, fast reaction rates, and for minimizing side reactions. The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the incoming amine, accelerating the desired reaction.[5]
Q2: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. Key signals to look for include the characteristic protons of the indazole ring system and the broad signals for the -NH₂ protons of the carboxamide.
-
Mass Spectrometry (MS): Confirms the correct molecular weight. For this compound, expect to see an [M+H]⁺ peak around 196.0 g/mol .
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity (e.g., >99.5%).
Q3: Are there any specific safety precautions I should take? A: Yes. Always work in a well-ventilated fume hood.
-
Reagents: Coupling agents like HATU and bases like DIPEA are irritants. Avoid inhalation and skin contact.
-
Solvents: DMF is a reproductive toxin. Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
General: Consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.
References
- Wikipedia. (n.d.). HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- NIH National Library of Medicine. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. (n.d.). What is the best technique for amide purification?.
- University of California, Los Angeles. (n.d.). Recrystallization.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- PubMed. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- IRIS Unina. (n.d.). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization.
- Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
- Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof.
- ResearchGate. (2015). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
- MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- ResearchGate. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- PubMed. (n.d.). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group.
- ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- RSC Publishing. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
- Wiley Online Library. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
- ACS Publications. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids.
- PubMed. (n.d.). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2-Position Migration of the Carboxamide Group, and Formation of Fused Seven-Membered Lactones/Lactams.
Sources
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 3. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. rubingroup.org [rubingroup.org]
- 12. echemi.com [echemi.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Indazole-3-carboxamides
Welcome to the technical support center for the synthesis of indazole-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Indazole-3-carboxamides are a prevalent motif in modern drug discovery, notably found in synthetic cannabinoids and other biologically active agents.[1] The amide coupling of 1H-indazole-3-carboxylic acid with a diverse range of amines is a cornerstone reaction, yet it is frequently plagued by challenges such as low yields, incomplete conversions, and difficult purifications.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges effectively. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions and adapt methodologies to your specific substrates.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific experimental hurdles in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles and field-proven insights.
Q1: My amide coupling reaction shows low or no conversion of the starting 1H-indazole-3-carboxylic acid. What are the likely causes and how can I fix it?
A1: This is one of the most common issues and can stem from several factors related to the activation of the carboxylic acid. The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is the primary role of the coupling reagent.
-
Cause A: Inefficient Carboxylic Acid Activation. The choice of coupling reagent is critical. Standard carbodiimide reagents like EDC, while cost-effective, may not be potent enough for all substrates, especially if the amine is sterically hindered or electronically poor.
-
Solution: Upgrade your coupling reagent. Uronium/aminium salts like HATU or HBTU are generally more efficient than carbodiimides.[2] HATU is particularly effective as it forms a highly reactive OAt-ester intermediate, which is less prone to racemization and side reactions.[2]
-
Expert Tip: Always use fresh, high-quality coupling reagents. HATU and HBTU are sensitive to moisture and can degrade over time. Store them under an inert atmosphere and desiccated.
-
-
Cause B: Presence of Water. Trace amounts of water in your reaction solvent (e.g., DMF) or on your glassware can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction.
-
Solution: Use anhydrous solvents. Purchase high-quality anhydrous DMF or dry it over molecular sieves before use. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).[3]
-
-
Cause C: Incorrect Stoichiometry or Order of Addition. The relative amounts of reagents and the order in which they are added can significantly impact the reaction's success.
-
Solution: Follow the correct order of addition. The carboxylic acid should be pre-activated with the coupling reagent and base for a short period (typically 15 minutes) before the amine is introduced.[3][4] This ensures the activated species is formed in high concentration before the nucleophile is added. A typical stoichiometry is 1.0 equivalent of the carboxylic acid, 1.0-1.2 equivalents of the amine, 1.2 equivalents of the coupling reagent, and 2-3 equivalents of a non-nucleophilic base.[3][5]
-
Q2: The reaction is messy, and I'm observing multiple side products on my TLC plate. What are these impurities and how can I prevent them?
A2: Side product formation often points to issues with the stability of the activated intermediate or undesired reactivity of the starting materials or reagents.
-
Cause A: Epimerization/Racemization. If your amine is chiral, the harshness of the activation step can lead to racemization of the stereocenter adjacent to the amine.
-
Solution: Use additives that suppress racemization. Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, non-explosive alternative Oxyma Pure, are often used with EDC to minimize this side reaction.[2] Uronium reagents like HATU inherently have a lower risk of racemization.[6] Also, ensure your reaction temperature is not excessively high.
-
-
Cause B: N-Acylurea Formation. When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which consumes your starting material and complicates purification.
-
Solution: This is another reason to include HOBt or Oxyma Pure when using EDC. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less susceptible to rearrangement.[7]
-
-
Cause C: Double Acylation or Indazole N-H Reactivity. The N-H proton on the indazole ring is acidic and can potentially react, although this is less common under standard amide coupling conditions. More likely, if your amine has multiple nucleophilic sites, you might see reaction at more than one position.
Q3: My product yield is low after workup and purification. Where am I losing my compound?
A3: Product loss can occur during the aqueous workup or the final purification step. Optimizing these procedures is crucial for maximizing your isolated yield.
-
Cause A: Product Solubility in the Aqueous Phase. Indazole-3-carboxamides can have varying polarities. Highly polar products may have some solubility in water, leading to losses during the extraction phase.
-
Solution: During the aqueous workup, after extracting with a primary organic solvent like ethyl acetate or DCM, perform a back-extraction of the aqueous layer with the same solvent to recover any dissolved product. Using a brine wash for the final wash of the combined organic layers can also help by reducing the solubility of organic compounds in the aqueous phase.[5]
-
-
Cause B: Inefficient Purification. Column chromatography is the most common purification method, but it can be a source of significant product loss if not optimized.[4]
-
Solution 1 (Column Chromatography):
-
Optimize your Solvent System: Before running a large-scale column, perform a thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find an eluent that gives your product an Rf value between 0.2 and 0.4.[4] This provides the best separation from impurities.
-
Use Gradient Elution: A gradient elution (gradually increasing the polarity of the eluent) often provides better separation and sharper peaks than an isocratic (constant polarity) elution.[4]
-
Proper Column Packing: A poorly packed column with air bubbles or channels will lead to broad peaks and poor separation. Ensure your silica gel is properly slurried and packed.
-
-
Solution 2 (Recrystallization): If your product is a solid and has moderate to high purity after workup, recrystallization can be a highly effective and scalable purification method that often yields very pure material.[4] Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find one in which your product is soluble when hot but sparingly soluble when cold.[4]
-
Part 2: Experimental Protocols & Data
Optimized General Protocol for Amide Coupling
This protocol utilizes HATU, a highly efficient coupling reagent, and is suitable for a wide range of amine substrates.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-indazole-3-carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Activation: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv.) followed by HATU (1.2 equiv.).[2][5]
-
Stirring: Stir the mixture at room temperature for 15 minutes. The solution may change color.
-
Amine Addition: Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization.
Data Summary: Comparison of Coupling Conditions
The choice of reagents can dramatically affect reaction outcomes. The table below summarizes typical yields for a model reaction between 1H-indazole-3-carboxylic acid and benzylamine under different conditions.
| Entry | Coupling Reagent(s) | Base (equiv.) | Solvent | Typical Yield (%) | Notes |
| 1 | EDC / HOBt | TEA (3.0) | DMF | 65-80% | A standard, cost-effective method. May be sluggish with difficult substrates.[3] |
| 2 | HATU | DIPEA (2.5) | DMF | 85-95% | Highly efficient, even for hindered amines. The preferred method for challenging couplings.[5] |
| 3 | PyBOP | DIPEA (2.5) | DCM | 80-90% | Good alternative to HATU, especially if solubility in DCM is good.[2] |
| 4 | EDC only | TEA (3.0) | DMF | <40% | Inefficient; significant N-acylurea byproduct formation is likely. |
Yields are representative and can vary based on the specific amine substrate and reaction scale.
Part 3: Visualizing the Workflow & Logic
Reaction Mechanism and Workflow
The following diagram illustrates the general workflow for the synthesis and the key steps in the HATU-mediated amide coupling mechanism.
Caption: A decision tree for troubleshooting low reaction conversion.
References
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Lucci, F., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. RSC Advances, 6, 34913-34920.
- Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
- Google Patents (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- NIH (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- NIH (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central.
- Der Pharma Chemica (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- RSC Publishing (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
- Royal Society of Chemistry (2024). Green Chemistry. BORIS Portal.
- ResearchGate (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Technology Networks (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- University of Johannesburg (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- Google Patents (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Aapptec Peptides. Coupling Reagents.
- NIH (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central.
- ResearchGate (n.d.). Enantiospecific synthesis of eight indazole-3-carboxamide synthetic....
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- 8. researchgate.net [researchgate.net]
How to solve 5-Chloro-1H-indazole-3-carboxamide solubility issues
Introduction: Understanding the Solubility Challenge
5-Chloro-1H-indazole-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a scaffold for developing targeted therapeutics.[1][2] However, its planar, aromatic structure and potential for strong crystal lattice energy contribute to its characteristically low aqueous solubility. This presents a major hurdle in experimental settings, impacting everything from the preparation of stock solutions to the validity of data from biological assays.[3][4] Inaccurate solubility can lead to underestimated compound activity, poor reproducibility, and misleading structure-activity relationships (SAR).[5]
This guide provides a comprehensive, question-and-answer-based resource for researchers to diagnose, troubleshoot, and overcome solubility challenges associated with this compound and structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: I can't dissolve my this compound in DMSO to make a high-concentration stock. What's wrong?
A1: While Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for both polar and nonpolar compounds, some highly crystalline molecules can resist solubilization even in 100% DMSO, especially at high concentrations (e.g., >20 mM).[6][7]
-
Immediate Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 30-40°C in a water bath. This can help overcome the activation energy required to break the crystal lattice. Do not overheat, as this can degrade the compound.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. The high-frequency sound waves create cavitation, which can physically break apart solid aggregates and enhance dissolution.
-
Vortexing: Vigorous vortexing for several minutes can also aid in mechanical disruption of the solid.
-
Re-evaluate Target Concentration: It is possible your target concentration is above the compound's solubility limit in DMSO. Try preparing a stock at a lower concentration (e.g., 10 mM). It's often better to have a fully dissolved, reliable stock at a lower concentration than a partially dissolved, inaccurate one at a higher concentration.[3]
-
Q2: My compound dissolves in DMSO, but crashes out of solution when I dilute it into my aqueous assay buffer. Why?
A2: This is a classic problem known as precipitation upon serial dilution and is extremely common for poorly soluble compounds.[3] DMSO is a water-miscible organic solvent, but its ability to keep a hydrophobic compound in solution diminishes significantly as the percentage of water increases.[8] When you dilute the DMSO stock into an aqueous buffer, the local environment around the compound molecule rapidly changes from organic to aqueous, causing the compound to precipitate.
-
Key Mitigation Strategies:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.5%). This may require preparing an intermediate dilution series.
-
Use Co-solvents: In some cases, adding a small amount of another water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 to the buffer can help maintain solubility.[][10]
-
Modify Dilution Protocol: Instead of adding a small volume of high-concentration DMSO stock directly to a large volume of buffer, try a stepwise dilution. Prepare an intermediate dilution in a mixture of DMSO and your final buffer (e.g., 50:50) before the final dilution step. This provides a gentler transition from an organic to an aqueous environment.
-
Q3: Can I use pH modification to improve the aqueous solubility of this compound?
A3: Yes, pH modification is a powerful technique for ionizable compounds.[11][12] The 1H-indazole ring system contains both a weakly acidic proton (on the pyrrole-like nitrogen) and a weakly basic site (the pyridine-like nitrogen). Therefore, its solubility is pH-dependent.[13][14]
-
Mechanism of Action:
-
In acidic conditions (low pH): The pyridine-like nitrogen can become protonated, forming a positively charged cation which is generally much more soluble in water than the neutral form.
-
In basic conditions (high pH): The pyrrole-like nitrogen can be deprotonated, forming a negatively charged anion, which is also typically more water-soluble.
-
-
Practical Application: Experimentally determine the optimal pH for your compound by testing its solubility in a series of buffers (e.g., pH 4.0, 6.0, 7.4, 9.0). The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile once the pKa values are known.[15][16] Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Solubility Assessment Workflow
Before starting extensive experiments, a systematic assessment of solubility is crucial. This workflow provides a logical progression from organic solvents to complex aqueous systems.
Caption: Systematic workflow for assessing compound solubility.
Guide 2: Troubleshooting Precipitation in Aqueous Media
Precipitation during an experiment can invalidate results. This guide offers a decision tree for addressing this issue.
Caption: Decision tree for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 1.96 mg of this compound (MW: 195.61 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.[6]
-
Initial Dissolution: Vortex vigorously for 2 minutes.
-
Inspect: Check for any visible solid particles against a bright light.
-
Apply Energy (If Needed): If solids remain, sonicate the vial for 10 minutes. If solids persist, warm the vial in a 37°C water bath for 15 minutes, followed by vortexing.
-
Final Check: Once a clear, homogenous solution is achieved, it is ready for storage. If solubility is still an issue, you must prepare a stock at a lower concentration.
-
Storage: Store at -20°C in a desiccated environment. Note that some compounds can precipitate from DMSO upon freeze-thaw cycles.[17] Always bring the stock solution to room temperature and vortex well before use.
Protocol 2: Kinetic Aqueous Solubility Assessment by Dilution
This protocol helps determine the maximum concentration at which the compound remains soluble in your final assay buffer.
-
Prepare Stock: Start with a fully dissolved 10 mM stock solution of the compound in 100% DMSO.
-
Set up Dilution Plate: In a 96-well plate, add your final aqueous assay buffer to multiple wells.
-
Serial Dilution: Add a small volume of the DMSO stock to the first well to achieve a high test concentration (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a 200 µM final concentration). Mix well.
-
Incubate: Allow the plate to incubate at room temperature for 1-2 hours to allow equilibrium to be reached.[3]
-
Visual or Instrumental Analysis:
-
Visual: Inspect each well for signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is the approximate kinetic solubility.
-
Instrumental: For a more quantitative measure, read the plate on a nephelometer to measure turbidity or use a plate reader to measure light scattering at a high wavelength (e.g., 650 nm).
-
Reference Data
The solubility of this compound is not widely published. The table below provides estimated solubility based on its chemical structure and the behavior of similar indazole-carboxamide derivatives. This data must be experimentally verified.
| Solvent System | Estimated Solubility Range | Rationale & Key Considerations |
| Water (pH 7.0) | < 10 µg/mL | Very low. The molecule is largely neutral and hydrophobic at this pH. |
| PBS (pH 7.4) | < 10 µg/mL | Similar to water; physiological salts have minimal impact. |
| DMSO | 5-20 mg/mL (25-100 mM) | Good, but can be limited by strong crystal packing energy.[7] |
| DMF | 5-20 mg/mL (25-100 mM) | Similar to DMSO, a polar aprotic solvent. |
| Ethanol | 1-5 mg/mL (5-25 mM) | Moderate. Can act as both a hydrogen bond donor and acceptor. |
| Aqueous Buffer + 5% Co-solvent | Variable | The addition of co-solvents like PEG 400 or ethanol can increase aqueous solubility by reducing the polarity of the bulk solvent.[18][19] |
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Wikipedia contributors. (n.d.). Dimethyl sulfoxide. In Wikipedia.
- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
- Štern, A., & Kristl, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega.
- Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?.
- Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321.
- Ciogli, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 841-845.
- Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(5), 425-431.
- Li, D., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2935-2954.
- Polbin, A. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(10), 2933.
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF on ResearchGate.
- Scilit. (n.d.). Study of pH-dependent drugs solubility in water.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-AB-pinaca, (A+-)-. PubChem.
- Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate.
- Patel, J., & Patel, K. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 2), S25-S27.
- Giebułtowicz, J., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035.
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1759.
- National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. PubChem.
- Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(13), 4235.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10.
- Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxamide. PubChem.
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- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. scispace.com [scispace.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Identifying and minimizing side-products in 5-Chloro-1H-indazole-3-carboxamide reactions
Welcome to the technical support center for the synthesis and purification of 5-Chloro-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. By understanding the underlying reaction mechanisms, you can effectively minimize side-product formation and optimize your reaction conditions for a higher yield and purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key challenges?
A1: A prevalent method involves the cyclization of a substituted o-toluidine derivative or the functionalization of a pre-formed indazole ring. A key challenge in many indazole syntheses is controlling regioselectivity. The two nitrogen atoms in the pyrazole ring present different nucleophilic characteristics, leading to the potential for N1 and N2 alkylation or acylation, which can result in a mixture of isomers that are often difficult to separate.[1][2] Another significant challenge is the potential for side-reactions such as dimerization, over-chlorination, or incomplete cyclization, all of which contribute to lower yields and purification difficulties.
Q2: I am observing a significant amount of an N2-substituted isomer in my reaction mixture. What factors control the N1 versus N2 substitution on the indazole ring?
A2: The regioselectivity of N-substitution on the indazole ring is highly dependent on the reaction conditions. Generally, N1-alkylation is favored under basic conditions, especially with the use of cesium carbonate, which is believed to proceed through a chelation mechanism.[1] Conversely, N2-alkylation is often favored under neutral or acidic conditions and with less sterically hindered alkylating agents. The choice of solvent can also play a crucial role; polar aprotic solvents often favor N1 substitution. Density Functional Theory (DFT) calculations have suggested that non-covalent interactions drive the formation of the N2-product in the absence of a chelating metal.[1]
Q3: My reaction to form the carboxamide from 5-chloro-1H-indazole-3-carboxylic acid is sluggish and gives a low yield. What am I doing wrong?
A3: Low yields in the amidation step are often due to poor activation of the carboxylic acid or unfavorable reaction kinetics. To improve this, ensure you are using an effective coupling agent, such as EDC·HCl in combination with an activator like HOBt.[3] The reaction should be carried out in a suitable polar aprotic solvent like DMF. The addition of a non-nucleophilic base, such as triethylamine (TEA), is also crucial to neutralize the acid formed during the reaction and to facilitate the coupling process.[3] Monitoring the reaction by TLC is essential to determine the optimal reaction time.
Q4: During the chlorination of 1H-indazole-3-carboxamide, I am getting a mixture of chlorinated products, including di- and tri-chlorinated species. How can I improve the selectivity for the 5-chloro position?
A4: Over-chlorination is a common issue in electrophilic aromatic substitution reactions on the indazole ring. To enhance selectivity for the 5-chloro position, it is critical to control the stoichiometry of the chlorinating agent and the reaction temperature. Using a milder chlorinating agent and running the reaction at a lower temperature can significantly reduce the formation of multiple chlorinated byproducts.[4] Stepwise addition of the chlorinating agent can also help to maintain a low concentration of the electrophile, favoring mono-substitution.
Troubleshooting Guide: Common Side-Products and Minimization Strategies
This section details common side-products encountered during the synthesis of this compound and provides actionable troubleshooting steps.
Problem 1: Formation of Regioisomeric Carboxamides (e.g., 6-Chloro or 7-Chloro isomers)
-
Causality: The formation of regioisomers during the cyclization step to form the indazole ring is often due to a lack of regiocontrol in the initial steps of the synthesis, particularly if starting from a meta-substituted aniline derivative. The directing effects of the substituents on the aromatic ring play a critical role.
-
Troubleshooting Protocol:
-
Starting Material Selection: Begin with a starting material that has a blocking group or a strongly directing group to favor the desired cyclization position. For example, starting with a precursor that already has the chloro-substituent in the correct position is ideal.
-
Reaction Condition Optimization: The choice of cyclization conditions (acid or base catalysis, temperature) can influence the regiochemical outcome. A systematic screening of these parameters is recommended.
-
Problem 2: Dimerization of the Indazole Core
-
Causality: Dimerization can occur under harsh reaction conditions, particularly at high temperatures or in the presence of strong acids or bases, where intermolecular reactions compete with the desired intramolecular cyclization or subsequent functionalization.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Concentration Adjustment: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.
-
Order of Addition: A slow, dropwise addition of a key reagent can help to keep its instantaneous concentration low, minimizing side reactions.
-
Problem 3: Hydrolysis of the Carboxamide
-
Causality: The carboxamide functional group is susceptible to hydrolysis back to the carboxylic acid, especially under strongly acidic or basic conditions, or in the presence of water at elevated temperatures.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
pH Control: If the reaction requires acidic or basic conditions, use the mildest possible reagents and buffer the reaction if necessary to avoid extreme pH values.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions and consider using a non-aqueous work-up if possible.
-
Data Summary: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Side-Product if Deviated |
| N-Alkylation/Acylation | Cs2CO3, DMF | Promotes selective N1 substitution via chelation.[1] | Increased N2-isomer formation. |
| Amide Coupling | EDC·HCl, HOBt, TEA in DMF | Efficiently activates the carboxylic acid for amidation.[3] | Low yield, unreacted starting material. |
| Chlorination | Mild chlorinating agent, low temperature | Increases regioselectivity and prevents over-chlorination.[4] | Di- and tri-chlorinated indazoles. |
| Cyclization | Controlled temperature and concentration | Favors intramolecular cyclization over intermolecular dimerization. | Indazole dimers. |
Experimental Workflows and Diagrams
Workflow: Optimized Amide Coupling Reaction
This protocol describes a robust method for the synthesis of this compound from its corresponding carboxylic acid.
-
Reagent Preparation: To a solution of 5-chloro-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add triethylamine (3 equivalents) followed by the desired amine (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product will often precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[5]
Diagram: N1 vs. N2 Isomer Formation
This diagram illustrates the competing pathways for N-substitution on the indazole ring.
References
- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PubMed Central. [Link]
- Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. [Link]
- Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- Optimization of reaction conditions a. (n.d.).
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025).
- An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a regioselective Buchwald–Hartwig cycliz
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]
- Synthesis of 1H-Indazoles via Silver(I)
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]
- Synthesis of 1H‐indazole derivatives. (n.d.).
- Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiprolifer
- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (n.d.).
Sources
Technical Support Center: Purification of 5-Chloro-1H-indazole-3-carboxamide
Welcome to the technical support center for the purification of 5-Chloro-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, ensuring you can achieve the desired purity and yield for this critical intermediate.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that can arise during the purification of crude this compound and offers step-by-step solutions grounded in chemical principles.
Issue 1: Product is Contaminated with Starting Material (5-Chloro-1H-indazole-3-carboxylic acid).
Q: My post-reaction analysis (TLC, LC-MS) of the crude product shows a significant amount of the starting carboxylic acid. How can I effectively remove this impurity?
A: This is a frequent issue, often arising from incomplete amide coupling. The most effective method to remove the acidic starting material is through a liquid-liquid acid-base extraction. The underlying principle is the differential solubility of the acidic starting material and the neutral amide product in aqueous and organic phases upon pH adjustment.[1][2]
Causality: 5-Chloro-1H-indazole-3-carboxylic acid possesses a proton that can be readily removed by a mild base, forming a water-soluble carboxylate salt.[2] In contrast, the amide product is significantly less acidic and will remain in the organic phase.
Recommended Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) can also be used for more stubborn separations.
-
Phase Separation: Gently shake the funnel, venting frequently to release any evolved CO₂ gas. Allow the layers to separate completely. The deprotonated carboxylic acid will partition into the upper aqueous layer as its sodium salt.
-
Isolation: Drain the lower organic layer containing your desired amide product. It is good practice to perform the aqueous wash two to three times to ensure complete removal of the acidic impurity.[1]
-
Back-Washing (Optional but Recommended): To recover any desired product that may have been physically carried over into the aqueous layer, you can "back-wash" the combined aqueous layers with a fresh portion of the organic solvent.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amide.
Issue 2: The Final Product is an Off-White or Colored Solid, Indicating Persistent Impurities.
Q: After an initial workup, my this compound is not a pure white solid. What is the best strategy to improve its purity and color?
A: For removing colored impurities and closely related neutral byproducts, recrystallization is the method of choice.[4] This technique relies on the principle that the desired compound and the impurities have different solubilities in a given solvent system at different temperatures.
Causality: A suitable recrystallization solvent will dissolve the crude product at an elevated temperature but will become a poor solvent for the desired compound as the solution cools, causing it to crystallize out in a purer form while the impurities remain dissolved in the mother liquor.
Recommended Protocol: Recrystallization
-
Solvent Screening: The choice of solvent is critical. For heteroaromatic amides, polar solvents are often a good starting point.[4] Ethanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexane or THF/water are commonly employed for indazole derivatives.[5]
-
Ideal Solvent Properties:
-
High solubility for the crude product at elevated temperatures.
-
Low solubility for the pure product at room temperature or below.
-
Volatile enough to be easily removed from the purified crystals.
-
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
| Parameter | Recommended Solvent System | Expected Outcome |
| Solvent | Ethanol, Acetonitrile, or Ethyl Acetate/Hexane | Removal of colored and closely related neutral impurities |
| Temperature | Dissolve at boiling point, crystallize at 0-5 °C | High purity, crystalline solid |
| Yield | Typically 60-85% recovery | Varies based on impurity level and solvent choice |
Issue 3: TLC Analysis Shows Multiple, Poorly Resolved Spots Close to the Product Spot.
Q: My crude product shows several impurities on a TLC plate that are difficult to separate from the desired amide. What is the most robust purification method in this case?
A: When dealing with impurities that have similar polarities to the product, such as isomers or other neutral byproducts, silica gel column chromatography is the most effective purification technique.[6][7]
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and elute more slowly.
Recommended Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel (typically 100-200 or 70-230 mesh).[7][8]
-
Mobile Phase (Eluent) Selection: The choice of eluent is crucial for good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point for indazole carboxamides is a hexane/ethyl acetate mixture.[7]
-
TLC Optimization: Before running the column, optimize the solvent system using TLC to achieve a retention factor (Rf) of ~0.3 for the desired product.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often leads to better resolution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
II. Frequently Asked Questions (FAQs)
Q1: Can I use an acid-base extraction to purify my product if it's contaminated with a basic impurity (e.g., an unreacted amine)?
A1: Absolutely. The principle is the same as removing an acidic impurity, but the process is inverted. You would wash the organic solution of your crude product with an acidic aqueous solution, such as 1M hydrochloric acid (HCl).[9][10] The basic impurity will be protonated to form a water-soluble ammonium salt and will be extracted into the aqueous layer, leaving your neutral amide product in the organic phase.[10][11]
Q2: My amide product seems to be degrading on the silica gel column. What can I do to prevent this?
A2: Amides can sometimes be sensitive to the acidic nature of standard silica gel.[4] If you observe streaking on TLC or low recovery from the column, consider the following:
-
Neutralize the Silica: You can pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (TEA) by adding ~0.5-1% TEA to your eluent system. This can help prevent the degradation of sensitive compounds.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (Al₂O₃) or switching to reverse-phase chromatography if the compound is particularly unstable on silica.[9]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a light-colored or white solid.[12] While a specific melting point is not consistently reported across all literature, related indazole-3-carboxamides are crystalline solids with defined melting points.[13] Any significant deviation or a broad melting range indicates the presence of impurities.
III. Visual Workflow for Purification
Below is a generalized workflow for the purification of crude this compound, illustrating the decision-making process based on the nature of the impurities present.
Caption: Decision workflow for purifying this compound.
References
- Organic Syntheses. indazole.
- University of Colorado Boulder. Acid-Base Extraction.
- MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
- Reddit. Looking for some advice for purification of diamide : r/Chempros.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- ResearchGate. What is the best technique for amide purification?.
- ChemicalBook. 5-CHLORO-1H-INDAZOLE-3-CARBONITRILE synthesis.
- IRIS Unina. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo.
- Google Patents. CN101948433A - Method for separating and purifying substituted indazole isomers.
- Sami Publishing Company. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
- YouTube. Acid-Base Extractions.
- Thieme. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ChemicalBook. This compound CAS#: 28751-70-4.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-CHLORO-1H-INDAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. iris.unina.it [iris.unina.it]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound CAS#: 28751-70-4 [m.chemicalbook.com]
- 13. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 5-Chloro-1H-indazole-3-carboxamide
Welcome to the dedicated technical support center for the synthesis and purification of 5-Chloro-1H-indazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. As a key intermediate in the development of various therapeutic agents, achieving high yield and purity is paramount.[1] This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally reliable method is the amidation of 5-Chloro-1H-indazole-3-carboxylic acid. This is typically achieved using standard peptide coupling reagents. A widely used and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).[2] This method efficiently activates the carboxylic acid, allowing for a clean reaction with an ammonia source to form the desired carboxamide.
Q2: I am seeing a low yield in my reaction. What are the primary factors to investigate?
A2: Low yields in this amide coupling reaction can often be traced back to a few key areas:
-
Reagent Quality and Stoichiometry: Ensure that your coupling reagents (EDC, HOBT) are fresh and anhydrous. EDC is particularly sensitive to moisture. Use a slight excess (1.1-1.2 equivalents) of the coupling reagents relative to the carboxylic acid.
-
Inadequate Activation: The pre-activation of the carboxylic acid with EDC/HOBt is crucial. Allow sufficient time for the active ester to form before introducing your ammonia source. This is typically 15-30 minutes at room temperature.
-
Reaction Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, especially if steric hindrance is a factor. However, be cautious of potential side reactions at higher temperatures.
-
pH of the Reaction Mixture: The presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is critical to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.
Q3: What are the most likely impurities I might encounter in my crude product?
A3: The impurity profile can vary, but common culprits in EDC/HOBt couplings include:
-
Unreacted Starting Material: Incomplete reaction will leave residual 5-Chloro-1H-indazole-3-carboxylic acid.
-
N-acylurea: This is a common byproduct formed by the rearrangement of the O-acylisourea intermediate, especially in polar solvents.[3] It can be challenging to remove due to its similar polarity to the product.
-
EDC- and HOBt-related byproducts: The urea byproduct from EDC is typically water-soluble, making it easier to remove during aqueous workup.[4][5]
-
Guanidinium byproducts: These can form from the reaction of the amine (in this case, ammonia) with the coupling reagent.[3]
Q4: How can I best assess the purity of my final this compound?
A4: A multi-pronged analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Both normal-phase and reversed-phase methods can be developed.
-
Thin-Layer Chromatography (TLC): TLC is invaluable for rapid, qualitative assessment of reaction progress and for optimizing purification conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying any organic impurities that may be present.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product and can help in identifying unknown impurities.
Troubleshooting Guides: Synthesis and Purification
This section provides detailed solutions to specific problems you may encounter during your experimental work.
Reaction Troubleshooting
Problem 1: The reaction appears to stall and does not go to completion, leaving significant unreacted starting material.
-
Possible Cause: Insufficient activation of the carboxylic acid or decomposition of the active intermediate.
-
Solution:
-
Reagent Check: Use fresh, high-purity EDC and HOBt. Store EDC in a desiccator.
-
Order of Addition: Ensure you are adding the reagents in the correct order. The carboxylic acid, HOBt, and a non-nucleophilic base should be combined in an anhydrous solvent first, followed by the addition of EDC. Allow this mixture to stir for at least 15 minutes before introducing the ammonia source. This pre-activation step is critical.
-
Solvent Choice: While DMF is common, consider switching to Dichloromethane (DCM) which is less polar and can sometimes minimize the formation of the N-acylurea byproduct.[3]
-
Alternative Coupling Reagents: For difficult couplings, consider more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which can be more effective, albeit at a higher cost.[5]
-
Problem 2: My crude product is a complex mixture with multiple spots on TLC, making purification difficult.
-
Possible Cause: Side reactions are occurring due to suboptimal reaction conditions.
-
Solution:
-
Temperature Control: Run the reaction at 0 °C initially, then allow it to slowly warm to room temperature. This can minimize side reactions.
-
Base Selection: The choice of base can be critical. While DIPEA is common, a weaker base like N-methylmorpholine (NMM) might be beneficial in reducing certain side reactions.
-
Stoichiometry Optimization: Carefully control the stoichiometry. A large excess of any reagent can lead to byproducts. A good starting point is 1.0 equivalent of the carboxylic acid, 1.1 equivalents of EDC, 1.1 equivalents of HOBt, and 2.0-3.0 equivalents of a non-nucleophilic base.
-
Purification Troubleshooting
Problem 3: Poor separation of the desired product from impurities during column chromatography on silica gel.
-
Possible Cause: The solvent system lacks the optimal polarity to resolve the components, or the polar nature of the indazole is causing streaking.
-
Solution:
-
TLC Optimization: Before attempting a column, meticulously optimize your solvent system using TLC. Test various combinations of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good target Rf for your product is around 0.25-0.35 for effective separation.[6]
-
Gradient Elution: Employ a gradient elution rather than an isocratic one. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. For example, a gradient of 20% to 80% ethyl acetate in hexanes can be effective.
-
Use of a Modifier: Indazole derivatives can interact with the acidic silanol groups on silica gel, leading to tailing or streaking. Adding a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent can neutralize these acidic sites and significantly improve peak shape.[7]
-
Alternative Stationary Phase: If silica gel proves problematic, consider using neutral alumina as your stationary phase.[7] For highly polar impurities, reversed-phase chromatography on a C18 column with a water/acetonitrile or water/methanol mobile phase may be a better option.[7]
-
Problem 4: The product "oils out" during recrystallization and fails to form crystals.
-
Possible Cause: The solution is too supersaturated, it's being cooled too quickly, or the presence of impurities is inhibiting crystallization.
-
Solution:
-
Solvent Selection: The key to successful recrystallization is finding a solvent in which your compound is highly soluble when hot and poorly soluble when cold. For indazole derivatives, good single solvents to screen are ethanol, methanol, and ethyl acetate.[2][8] Mixed solvent systems, such as ethanol/water or acetone/water, can also be very effective.[9]
-
Slow Cooling: After dissolving your crude product in a minimal amount of the hot solvent, allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to oiling out.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure product, if available, is also highly effective.[7]
-
Pre-purification: If significant impurities are present, they can inhibit crystallization. A quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization can sometimes be beneficial.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Amidation
| Entry | Coupling Reagent (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | EDC (1.2) / HOBt (1.2) | DIPEA (2.0) | DMF | 6 | 75 | 92% |
| 2 | EDC (1.2) / HOBt (1.2) | TEA (3.0) | DCM | 8 | 68 | 90% |
| 3 | HATU (1.1) | DIPEA (2.0) | DMF | 4 | 85 | 97% |
| 4 | Isobutyl Chloroformate (1.1) | NMM (1.1) then NH₃ | THF | 3 | 63 | 88% |
Note: Data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.
Table 2: Recommended Solvent Systems for Chromatography
| Impurity Type | Stationary Phase | Recommended Eluent System |
| Less Polar Byproducts | Silica Gel | Hexanes / Ethyl Acetate (Gradient) |
| N-acylurea | Silica Gel | DCM / Methanol (e.g., 98:2 to 95:5) |
| Unreacted Carboxylic Acid | Silica Gel | Ethyl Acetate / Hexanes with 1% Acetic Acid |
| Baseline/Polar Impurities | Reversed-Phase C18 | Water / Acetonitrile with 0.1% Formic Acid |
Experimental Protocols
Protocol 1: General Synthesis using EDC/HOBt
-
To a solution of 5-Chloro-1H-indazole-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and triethylamine (3.0 eq.).[2]
-
Stir the mixture at room temperature for 15 minutes.
-
Add EDC·HCl (1.2 eq.) and continue stirring for another 15 minutes.[2]
-
Introduce the ammonia source (e.g., a solution of ammonia in an organic solvent or bubbling ammonia gas).
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC.[2]
-
Upon completion, pour the reaction mixture into ice water.[2]
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., 10% ethyl acetate in hexanes).
-
Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude this compound in a minimal amount of DCM or the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity (e.g., 10% to 70% ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visual Diagrams
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification issues.
References
- American Pharmaceutical Review. (2014, February 20).
- Google Patents. (n.d.). Salts of indazole derivative and crystals thereof. (WO2018097273A1).
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers. (CN101948433A).
- Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Columbia University. (n.d.).
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- Chem-Impex. (n.d.). 5-Chloro-1H-indazole-3-carboxylic acid. [Link]
- PubMed. (2024, December 1). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. peptide.com [peptide.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 9. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Stability of 5-Chloro-1H-indazole-3-carboxamide in different solvents and pH
Welcome to the technical support center for 5-Chloro-1H-indazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various experimental settings. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your research.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery.[1][2][3][4] As with any experimental compound, understanding its stability profile is critical for obtaining reliable and reproducible results. This guide will walk you through the potential stability challenges you may encounter and provide practical solutions.
While specific degradation kinetics for this compound are not extensively published, we can infer its stability profile based on the known behavior of the indazole-3-carboxamide scaffold. The primary points of potential degradation are the hydrolysis of the carboxamide group under acidic or basic conditions and potential photodegradation of the indazole ring system.[5]
Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Possible Cause: Degradation of the compound in your assay medium. The carboxamide moiety is susceptible to hydrolysis, especially at non-neutral pH.
-
Solution:
-
pH Monitoring: Ensure the pH of your stock solutions and final assay buffer is within a stable range, ideally between pH 4 and 6.[5]
-
Fresh Preparations: Prepare solutions fresh from solid material for each experiment. Avoid using aged solutions, as degradation can occur over time, even at refrigerated temperatures.
-
Solvent Choice: For stock solutions, use aprotic, non-aqueous solvents like DMSO or anhydrous ethanol to minimize hydrolysis.[5]
-
Issue 2: Appearance of unknown peaks in your analytical chromatogram (HPLC, LC-MS).
-
Possible Cause: Formation of degradation products. This can be due to hydrolysis, oxidation, or photodecomposition.
-
Solution:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate and identify potential degradation products.[6][7][8][9][10] This will help in developing a stability-indicating analytical method.
-
Light Protection: Protect the compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.[5] The indazole ring system can be susceptible to photodegradation.
-
Inert Atmosphere: If you suspect oxidation, particularly in the presence of certain catalysts or under harsh conditions, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Poor solubility or precipitation of the compound in aqueous buffers.
-
Possible Cause: this compound is expected to have low aqueous solubility.
-
Solution:
-
Co-solvents: Use a minimal amount of an organic co-solvent such as DMSO or ethanol to aid dissolution before diluting with your aqueous buffer.
-
pH Adjustment: While being mindful of stability, slight adjustments in pH may improve solubility. However, avoid extremes of pH where hydrolysis is more likely.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the most likely degradation pathway in aqueous solution is the hydrolysis of the carboxamide bond to form 5-chloro-1H-indazole-3-carboxylic acid and ammonia.[5] This reaction is catalyzed by both acidic and basic conditions. Other potential degradation pathways under forced conditions could include oxidation and photodegradation of the indazole ring.[5][11]
Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A2: For similar carboxamide compounds, a pH range of 4 to 6 is recommended to minimize hydrolysis.[5] Strongly acidic (pH < 3) and alkaline (pH > 8) conditions are likely to significantly accelerate the rate of degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or anhydrous ethanol.[5] If an aqueous buffer is required for your experiment, prepare the solution fresh and use it immediately. For short-term storage of aqueous solutions, maintain a pH between 4 and 6 and store at 2-8°C, protected from light. For long-term storage, it is best to store the compound as a solid at -20°C or below.[5]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing aromatic systems like the indazole ring can be susceptible to photodegradation.[5] It is recommended to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil to protect from light exposure.
Q5: Can I autoclave solutions of this compound?
A5: Autoclaving is not recommended. The high temperatures and presence of water during autoclaving can lead to significant thermal degradation and hydrolysis.[5]
Data Summary
Table 1: Predicted Stability of this compound in Various Solvents
| Solvent | Predicted Stability | Rationale |
| DMSO | High | Aprotic, non-aqueous solvent minimizes hydrolysis. |
| Anhydrous Ethanol | High | Aprotic, minimizes hydrolysis. |
| Water (pH 7) | Moderate | Neutral pH slows hydrolysis, but it can still occur over time. |
| Acidic Buffer (pH < 3) | Low | Acid-catalyzed hydrolysis of the carboxamide is likely.[5] |
| Basic Buffer (pH > 8) | Low | Base-catalyzed hydrolysis of the carboxamide is likely.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and degradation pathways.[6][7][8][9][10]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid compound at 105°C for 24 hours. Dissolve in the initial solvent before analysis.
- Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.
3. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan) or MS.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
- Forced Degrad
- Forced Degradation – A Review. Oriental Journal of Chemistry. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central. [Link]
- Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid. CORE. [Link]
- 5-chloro-N-cyclopropyl-1H-indazole-3-carboxamide. PubChem. [Link]
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]
- 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. PubChem. [Link]
- Enantioseparation of the carboxamide-type synthetic cannabinoids N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl). PubMed. [Link]
- Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO - The University of New Orleans. [Link]
- 1H-Indazole-3-carboxamide. PubChem. [Link]
- 5-Chloro-AB-pinaca, (A+-)-. PubChem - NIH. [Link]
- Research Papers (2020 - current). Sutcliffe Research Group. [Link]
- Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link]
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. [Link]
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed. [Link]
- Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiprolifer
Sources
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 5-Chloro-1H-indazole-3-carboxamide During Storage
Introduction
5-Chloro-1H-indazole-3-carboxamide is a vital building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of potent therapeutic agents.[1][2][3] The chemical integrity of this intermediate is paramount, as the presence of degradants can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the degradation of this compound during storage and handling.
Troubleshooting Guide: Common Degradation Issues
This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.
Question 1: I have noticed the color of my this compound powder changing from white/off-white to a distinct yellow or brown hue over time. What is causing this?
Answer: A visible color change is a primary indicator of chemical degradation. Several factors, often in combination, can be responsible for this observation:
-
Photodegradation: The indazole ring system is known to be sensitive to light, particularly UV irradiation.[4] This exposure can trigger complex photochemical reactions, including potential rearrangements of the indazole ring to form benzimidazole-type structures or other colored byproducts.[4][5]
-
Oxidative Degradation: The molecule may react with atmospheric oxygen, especially if stored improperly. This can lead to the formation of various oxidized species. Forced degradation studies often use agents like hydrogen peroxide to simulate this type of oxidative stress.[4][6]
-
Thermal Degradation: Elevated temperatures provide the energy to overcome activation barriers for decomposition reactions, accelerating the degradation process.[4][7]
-
Hydrolysis: The carboxamide functional group is susceptible to hydrolysis, especially in the presence of moisture and under acidic or basic conditions. This reaction cleaves the amide bond to form 5-chloro-1H-indazole-3-carboxylic acid and ammonia.[8][9]
Immediate Recommended Actions:
-
Confirm Degradation: Immediately assess the purity of the material using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Review Storage Protocol: Cross-reference your current storage conditions with the best practices outlined in the FAQ section of this guide.
-
Quarantine the Batch: Isolate the affected batch to prevent its use in any synthesis until its purity is confirmed and the cause of degradation is identified.
Question 2: My synthesis yielded several unexpected impurities, and I suspect the this compound starting material is the source. How can I confirm this?
Answer: This is a very common and valid concern. Degraded starting materials are a frequent cause of reaction failures and the generation of complex impurity profiles. The degradants present in your starting material can react with your reagents to form novel byproducts that are not part of the intended reaction pathway.
Troubleshooting Workflow for Synthesis Failures:
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Troubleshooting guide for low potency of 5-Chloro-1H-indazole-3-carboxamide in assays
Introduction
This guide is intended for researchers, scientists, and drug development professionals encountering lower-than-expected potency with 5-Chloro-1H-indazole-3-carboxamide in biochemical or cell-based assays. The observation of a right-shifted IC50/EC50 curve or a complete lack of activity can stem from a variety of factors, ranging from the integrity of the compound itself to the nuances of the experimental setup. This document provides a structured, in-depth troubleshooting framework to systematically identify and resolve the root cause of diminished potency. Our approach is grounded in first principles of chemistry and pharmacology to ensure a robust and logical diagnostic process.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues leading to apparent low potency. We recommend proceeding through these questions sequentially, as the integrity of the compound is the foundational prerequisite for a successful assay.
Category 1: Compound Identity, Purity, and Handling
Q1: My IC50 value for this compound is significantly higher than reported in the literature. What is the very first thing I should check?
A1: The first and most critical step is to verify the identity and purity of your compound stock. An apparent loss of potency is frequently traced back to issues with the compound itself. Before investing time in optimizing assay conditions, you must have high confidence in your starting material.
-
Causality: If the material is not the correct compound, is of low purity, or has degraded, its effective concentration is lower than calculated, directly leading to an underestimation of its potency.[1]
-
Actionable Advice:
-
Review the Certificate of Analysis (CoA): Ensure the lot number matches and review the purity data (typically determined by HPLC and/or NMR). Purity should ideally be >98% for in vitro assays.
-
Perform Independent Verification: If the CoA is unavailable or if you have stored the compound for an extended period, re-verification is essential. The gold standard methods are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (MW for C8H6ClN3O is 195.61 g/mol ).[2][3]
-
HPLC (High-Performance Liquid Chromatography): To assess purity by observing the area of the principal peak relative to any impurity peaks.[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. The published proton NMR spectrum for this compound in DMSO-d6 shows characteristic peaks at approximately δ 8.14, 7.80, 7.66, and 7.45-7.39 ppm.[2]
-
-
Q2: How should I properly prepare and store my stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are paramount to maintaining compound integrity over time.[5]
-
Causality: Improper storage can lead to degradation, while repeated freeze-thaw cycles can cause precipitation or degradation, reducing the effective concentration of your compound.[1] Poor weighing or dissolution technique will result in an inaccurate stock concentration from the outset.[6][7]
-
Actionable Advice:
-
Solvent Selection: this compound is soluble in organic solvents like DMSO.[8] Use high-purity, anhydrous DMSO (≤0.05% water) to prepare your master stock solution, typically at a high concentration (e.g., 10-20 mM).[9]
-
Accurate Preparation: Use a calibrated analytical balance to weigh the compound and Class A volumetric flasks for precise volume.[5][6] Ensure complete dissolution by vortexing or gentle warming.
-
Storage Protocol:
-
Store the master stock solution at -20°C or -80°C.[5]
-
Crucially, aliquot the master stock into single-use volumes. This prevents contamination and avoids the detrimental effects of repeated freeze-thaw cycles.[5]
-
Protect from light by using amber vials or by wrapping vials in aluminum foil, as indazole-based structures can be light-sensitive.[10]
-
-
Q3: Could the DMSO I'm using be the source of the problem?
A3: Yes, absolutely. The quality of your solvent and its final concentration in the assay are critical variables.
-
Causality:
-
DMSO Quality: Low-quality or old DMSO can absorb water, which can hydrolyze your compound. It can also contain oxidizing impurities that degrade the compound.[9]
-
DMSO Concentration: The final concentration of DMSO in your assay wells should be kept as low as possible (typically ≤0.5%) and be consistent across all wells, including controls.[1] High concentrations of DMSO can be directly toxic to cells, can alter protein conformation, or may even compete with your compound for binding to the target protein, leading to artifactual results.[11][12][13]
-
-
Actionable Advice:
-
Use a fresh, high-purity (≥99.9%), anhydrous grade of DMSO.[9]
-
Calculate the final DMSO percentage in your assay and ensure it is below the toxicity threshold for your specific cell line or below a level that affects enzyme activity.
-
Always include a "vehicle control" (e.g., cells + media + same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
-
Category 2: Assay Conditions and Experimental Design
Q4: My compound purity is confirmed, but potency is still low. Could the compound be unstable in my assay media?
A4: Yes, this is a common and often overlooked issue. Stability in a simple solvent like DMSO does not guarantee stability in complex, aqueous-based biological media.[14]
-
Causality: Components in cell culture media (e.g., serum proteins, amino acids, changes in pH) can degrade the compound over the incubation period (e.g., 24, 48, 72 hours).[15] If the compound degrades, its effective concentration decreases over time, leading to a right-shifted dose-response curve.
-
Actionable Advice: Perform a stability study.
-
Spike your compound into the complete assay media (with serum, if applicable) at a relevant concentration.
-
Incubate this mixture under the exact same conditions as your assay (e.g., 37°C, 5% CO₂).
-
Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the samples by LC-MS to quantify the amount of remaining parent compound at each time point.[16][17] This will reveal the compound's half-life in your specific assay environment.
-
Q5: How can I be sure my serial dilutions are accurate? A small error at the beginning could be significant.
A5: Inaccurate serial dilutions are a frequent source of error in dose-response experiments.[18]
-
Causality: Errors in pipetting, improper mixing, or using a suboptimal dilution scheme can lead to final concentrations that are very different from the calculated values.[19][20] This directly impacts the accuracy of the resulting IC50/EC50 value.
-
Actionable Advice:
-
Use Calibrated Pipettes: Ensure all pipettes are within their calibration period.
-
Proper Technique: Use fresh tips for each dilution step. When transferring, ensure you are aspirating and dispensing correctly to avoid bubbles and residue. Mix each dilution step thoroughly by pipetting up and down several times before proceeding to the next.[21]
-
Dilution Volume: Avoid transferring very small volumes (<2 µL) which have higher inherent variability. It is better to perform an intermediate dilution step than to pipette a volume that is too small.
-
Validate the Series: For critical experiments, you can validate your dilution series by taking an aliquot from several wells (e.g., highest, middle, and lowest concentration) and quantifying the compound concentration via HPLC or LC-MS.
-
Q6: Is it possible my compound is binding to plastics or other assay components?
A6: Yes, non-specific binding (NSB) can significantly reduce the free concentration of your compound available to interact with its target.[22]
-
Causality: Lipophilic compounds, in particular, can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates) or bind to proteins in serum.[23] This sequestration lowers the effective concentration of the compound in the assay solution, making it appear less potent.[24][25]
-
Actionable Advice:
-
Plate Type: Consider using low-binding microplates, especially for highly hydrophobic compounds.
-
Serum Concentration: Be aware that compounds can bind extensively to serum proteins like albumin. If you observe a significant potency shift between a serum-free biochemical assay and a serum-containing cell-based assay, serum binding is a likely cause. You can perform experiments with varying serum concentrations to understand this effect.
-
Detergents: In some biochemical assays, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the buffer can help mitigate non-specific binding.[26]
-
Part 2: Visualization & Workflow Diagrams
Visual aids can clarify complex troubleshooting processes. The following diagrams, rendered in DOT language, outline the logical flow for diagnosing potency issues.
Diagram 1: Top-Level Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low compound potency.
Diagram 2: Compound Stock Preparation and QC Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 28751-70-4 [chemicalbook.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fastercapital.com [fastercapital.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Buy 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide [smolecule.com]
- 9. Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO) [labchemicals.in]
- 10. phytotechlab.com [phytotechlab.com]
- 11. mdpi.com [mdpi.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. stackwave.com [stackwave.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 5-Chloro-1H-indazole-3-carboxamide Formulations
Welcome to the technical support center for the formulation of 5-Chloro-1H-indazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing this compound for in vivo studies. Given its predicted physicochemical properties, achieving adequate and consistent exposure is a primary challenge. This resource provides troubleshooting advice and detailed protocols to help you develop a robust and effective formulation.
Section 1: Frequently Asked Questions (FAQs)
Question: We are observing very low and erratic plasma concentrations of this compound in our rat study after oral gavage. What is the likely cause?
Answer: The most common cause for such observations with novel chemical entities is poor aqueous solubility and/or a slow dissolution rate in the gastrointestinal (GI) tract.[1][2] this compound, based on its chemical structure, is predicted to be a lipophilic molecule with low water solubility.[3] This means that after administration, the compound does not dissolve efficiently in the gut, leading to minimal absorption into the bloodstream. The variability often arises from inconsistent wetting and dissolution in different regions of the GI tract or interactions with food.[4]
Question: What are the critical first steps before I even begin formulating this compound?
Answer: A thorough pre-formulation assessment is non-negotiable. Before experimenting with complex vehicle systems, you must understand the fundamental physicochemical properties of your compound. This data-driven approach saves time and resources. The three most critical parameters to determine are:
-
Aqueous Solubility: Especially its dependence on pH.
-
Lipophilicity (LogP/LogD): This helps predict its affinity for lipidic versus aqueous environments.
-
Solid-State Properties: Determining if your compound is crystalline or amorphous is crucial, as this profoundly impacts solubility.[5]
Question: What are the main formulation strategies I should consider for a poorly soluble compound like this?
Answer: For preclinical in vivo studies, the goal is often to achieve a formulation that enables sufficient exposure to assess pharmacodynamics and toxicology, rather than developing a final commercial product. Key strategies include:
-
Simple Solutions: Using co-solvents or pH modification if the compound's properties are amenable.[1]
-
Lipid-Based Formulations: These are excellent for lipophilic compounds and can enhance lymphatic absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example.[6][7]
-
Suspensions: When solubility cannot be readily achieved, creating a fine particle suspension (micronized or nanosized) can improve dissolution rate by increasing the surface area.[1][8]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to create an amorphous form can dramatically increase solubility, though this is a more advanced technique.[9]
Section 2: Pre-formulation Assessment - The Foundational Analysis
A successful formulation is built on a solid understanding of the active pharmaceutical ingredient (API). Do not skip these steps; the data generated here will guide your entire formulation strategy.
Physicochemical Property Summary
| Property | Predicted/Reported Value | Implication for Formulation |
| Molecular Weight | 195.61 g/mol [3] | Low molecular weight is generally favorable for permeation. |
| pKa | 11.24 (Predicted)[3] | The molecule is weakly acidic, suggesting that solubility will not significantly increase in the acidic stomach but may slightly improve in the more neutral pH of the intestine. pH modification is unlikely to be a simple solution. |
| XLogP3 | ~1.7 - 2.4 (for related structures)[10][11] | Indicates the compound is lipophilic and will likely have poor aqueous solubility. |
| Physical State | Solid at room temperature[3] | Solid-state properties (crystallinity, polymorphism) will be critical. |
Workflow for Pre-formulation Decision Making
This workflow illustrates how initial characterization data guides the selection of a viable formulation path.
Caption: Decision workflow for selecting a formulation strategy.
Experimental Protocol: pH-Dependent Aqueous Solubility
Rationale: This protocol determines the compound's intrinsic solubility and how it changes across the physiological pH range of the GI tract. This information is critical to assess whether a simple pH-adjusted vehicle is feasible.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
0.1 N HCl, pH 1.2
-
Acetonitrile or other suitable organic solvent
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the compound (e.g., 5-10 mg) to separate 1.5 mL microcentrifuge tubes.
-
Add 1 mL of each buffer (pH 1.2, 4.5, 7.4) to the respective tubes.
-
Agitate the tubes at room temperature for 24-48 hours using a rotator to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant. Visually inspect for any remaining solid particles. If necessary, filter through a 0.22 µm syringe filter.
-
Dilute the supernatant with an appropriate volume of mobile phase or organic solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
Section 3: Troubleshooting Formulation Challenges
Problem 1: My compound won't dissolve in common vehicles like saline or PBS. How do I create a homogenous formulation for IV or IP administration?
Answer: This is a classic solubility problem. For parenteral administration, a true solution is often required. The primary strategy is to use a co-solvent system. Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic compounds.[12] However, it is critical to use them at concentrations that are well-tolerated in the chosen animal model.
Troubleshooting Steps & Protocol: Co-solvent System Development
Causality: The mechanism involves reducing the polarity of the aqueous vehicle, making it more favorable for the nonpolar solute to dissolve. Common co-solvents include DMSO, ethanol, PEG 400, and propylene glycol.
Protocol:
-
Solvent Screening: Test the solubility of your compound in individual GRAS (Generally Recognized as Safe) solvents (e.g., PEG 400, Propylene Glycol, Ethanol).
-
Vehicle Preparation:
-
Start by dissolving the required amount of this compound in a minimal volume of a strong organic solvent like DMSO.
-
In a separate vial, prepare the co-solvent mixture. A common starting point for a tolerable vehicle is 10% DMSO, 40% PEG 400, and 50% Saline.
-
Slowly add the co-solvent mixture to the DMSO/drug solution while vortexing continuously. This stepwise dilution is critical to prevent the drug from precipitating out.
-
-
Observation: After preparation, observe the solution for any signs of precipitation or cloudiness. Let it stand for at least one hour.
-
Verification: Before administration, it is best practice to filter the final formulation through a 0.22 µm filter to ensure it is a true solution and to remove any potential precipitates.
Trustworthiness Check: Always run a vehicle tolerability study in a small group of animals before proceeding with your main efficacy or PK study. Observe the animals for any adverse reactions like irritation, lethargy, or changes in behavior.
Problem 2: I need to administer a high dose orally, but the required volume is too large with a co-solvent system. What's next?
Answer: When the required dose exceeds the solubilizing capacity of a well-tolerated vehicle, you must move from a solution to a dispersion system. The two most viable options are a lipid-based formulation (like a SEDDS) or a nanosuspension.[1][6] Given the compound's lipophilicity, a SEDDS is an excellent strategy to investigate.
Troubleshooting Steps & Protocol: Simple SEDDS Formulation
Causality: A SEDDS is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water microemulsion when introduced into an aqueous medium like the fluid in the GI tract.[6] This microemulsion provides a large surface area for drug absorption and can bypass the slow dissolution step of solid particles.
Materials:
-
Oil: Medium-chain triglycerides (e.g., Capryol™ 90)
-
Surfactant: High HLB surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent: (e.g., Transcutol® HP, PEG 400)
Protocol:
-
Excipient Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents individually to identify the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Based on the screening data, select one component from each category.
-
Prepare different ratios of oil, surfactant, and co-surfactant (e.g., start with 30:40:30 w/w).
-
Weigh the excipients into a glass vial and mix thoroughly.
-
Add the this compound to the excipient mixture and stir, gently warming if necessary (e.g., to 40°C), until the drug is fully dissolved.
-
-
Characterization - Self-Emulsification Test:
-
Add 100 µL of the SEDDS formulation to 200 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Observe the dispersion. A good SEDDS will rapidly form a clear or slightly bluish-white, homogenous microemulsion. Note the time it takes to disperse and the final appearance.
-
-
Characterization - Particle Size Analysis:
-
Prepare the microemulsion as described above.
-
Measure the globule size using Dynamic Light Scattering (DLS). A desirable droplet size is typically below 200 nm for efficient absorption.[13]
-
Problem 3: My formulation is physically unstable and the compound crashes out of solution or suspension over time. How do I fix this?
Answer: Formulation instability is a common and critical issue. For solutions, precipitation occurs when the drug concentration exceeds its solubility limit in the final vehicle. For suspensions, aggregation and settling are the main concerns. The key is choosing the right stabilizing excipients.
Troubleshooting Workflow: Stabilizing a Suspension
Caption: Troubleshooting workflow for formulation instability.
Protocol: Preparation of a Stabilized Nanosuspension
Causality: A nanosuspension increases the dissolution rate according to the Noyes-Whitney equation by drastically increasing the surface area of the drug particles.[1] Wetting agents prevent particle aggregation by reducing the surface tension between the drug particles and the vehicle, while suspending agents increase viscosity to slow down sedimentation.
Materials:
-
Micronized this compound
-
Wetting agent: Polysorbate 80 (Tween® 80) or Poloxamer 188
-
Suspending agent: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) or Carboxymethyl cellulose (CMC) in water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare the Vehicle: Dissolve the wetting agent (e.g., 0.2% Tween 80) and the suspending agent (e.g., 0.5% HPMC) in purified water.
-
Pre-suspension: Add the micronized drug powder to a small amount of the vehicle to form a thick, homogenous paste. This ensures all particles are adequately wetted.
-
Dilution: Gradually add the rest of the vehicle to the paste while stirring to form a coarse suspension.
-
Nanosizing:
-
High-Pressure Homogenization: Process the coarse suspension through the homogenizer for a specified number of cycles (e.g., 10-20 cycles at 1500 bar).
-
Bead Milling: Add the suspension to a milling chamber with ceramic beads and mill for several hours.
-
-
Characterization:
-
Particle Size: Measure the particle size distribution immediately after production using DLS or laser diffraction. The target is a mean particle size below 500 nm with a narrow distribution (low polydispersity index).
-
Stability: Store aliquots at different conditions (e.g., 4°C and 25°C) and re-measure the particle size at various time points (e.g., 1, 4, 24 hours) to check for aggregation or crystal growth.
-
Section 4: Analytical Quality Control
Question: How can I be sure that the concentration of the drug in my final formulation is correct and that it hasn't degraded?
Answer: Visual inspection is insufficient. You must analytically verify the drug concentration and purity using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[14][15]
Protocol: HPLC for Formulation Potency and Purity
Rationale: This method separates the parent compound from any potential degradants or excipients that might interfere, allowing for accurate quantification.
Procedure:
-
Sample Preparation: Accurately dilute a known amount of the final formulation in a suitable solvent (e.g., acetonitrile or methanol) to bring the drug concentration within the range of your calibration curve. Ensure the sample is fully dissolved and homogenous.
-
Standard Preparation: Prepare a set of calibration standards of this compound in the same diluent.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a typical starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile is common. Method development will be required to achieve good separation.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (λmax).
-
-
Quantification: Calculate the concentration of the drug in your formulation by comparing the peak area to the calibration curve.
-
Purity Assessment: Examine the chromatogram for any additional peaks. A stability-indicating method would be one where degradation products (from forced degradation studies) are resolved from the main peak.
References
- Na-Jae, L., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]
- Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(6), 2204-2213. [Link]
- Vadlamudi, M. K., & Dhanaraj, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 022023. [Link]
- Leon, N. J., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 735-742. [Link]
- Sravani, G. S. N. (2024). Analytical Techniques in Pharmaceutical Analysis. International Journal of Pharmaceutical and Bio-Medical Science, 4(12), 1-10. [Link]
- Scilit. (n.d.).
- ResearchGate. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- TA Instruments. (2023).
- Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. [Link]
- ResearchGate. (2023).
- Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(7), 1339. [Link]
- ResearchGate. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. [Link]
- Eswaran, M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(11), FF01-FF05. [Link]
- Wang, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(43), 25633-25644. [Link]
- PubChem. (n.d.). 5-Chloro-AB-pinaca, (A+-)-. [Link]
- ResearchGate. (2016). (PDF)
- Bora Formulation Services. (2023). Vol 42: Key Analytical Tools for the Characterization of Drug Products in CMC Development. [Link]
- PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. [Link]
- ResearchGate. (2023). New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. [Link]
- VerGo Pharma Research. (n.d.).
- Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
- Chem-Impex. (n.d.). 5-Chloro-1H-indazole-3-carboxylic acid. [Link]
- SciTechnol. (n.d.).
- PubMed. (2022).
- Cambridge MedChem Consulting. (2019). ADME Properties. [Link]
- Pharma.Tips. (n.d.). In Vivo Models in Drug Discovery. [Link]
- PubChem. (n.d.). 1H-Indazole-3-carboxamide. [Link]
- National Center for Biotechnology Information. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(14), 5567. [Link]
- Aobchem. (n.d.). 5-bromo-3-chloro-1H-indazole. [Link]
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Validation & Comparative
The 1H-Indazole-3-Carboxamide Scaffold: A Comparative Analysis Against Established Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
The landscape of kinase inhibitor discovery is perpetually evolving, with an ongoing quest for novel scaffolds that offer improved potency, selectivity, and pharmacological properties. Among the privileged structures that have garnered significant attention is the 1H-indazole-3-carboxamide core. This guide provides a comprehensive comparative analysis of representative 1H-indazole-3-carboxamide-based inhibitors against established clinical and preclinical kinase inhibitors targeting p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase-3 (GSK-3), two critical nodes in cellular signaling pathways implicated in cancer and neurological disorders.
Introduction to the 1H-Indazole-3-Carboxamide Scaffold
The 1H-indazole-3-carboxamide scaffold has emerged as a versatile and fruitful starting point for the design of potent kinase inhibitors. Its rigid bicyclic core provides a well-defined vector for the orientation of substituents to probe the ATP-binding pocket of various kinases. Structure-activity relationship (SAR) studies have consistently demonstrated that modifications at the N1, C5, and the carboxamide nitrogen positions can be strategically employed to achieve high affinity and selectivity for specific kinase targets.[1]
This guide will focus on the comparative performance of two promising 1H-indazole-3-carboxamide derivatives:
-
Compound 30l : A potent and selective PAK1 inhibitor.[2]
-
Compound 14i : A GSK-3 inhibitor with demonstrated in vivo activity in models of mood disorders.[3]
These compounds will be benchmarked against well-characterized inhibitors:
-
For PAK1: FRAX597 and PF-3758309
-
For GSK-3: CHIR99021 and Tideglusib
Comparative Analysis of PAK1 Inhibitors
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key effectors of Rho GTPases and are implicated in cytoskeletal dynamics, cell motility, and proliferation. Aberrant PAK1 activity is frequently observed in various cancers, making it an attractive therapeutic target.
Biochemical Potency
The in vitro inhibitory activity of Compound 30l against PAK1 has been determined and is compared here with FRAX597 and PF-3758309. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in assay conditions, such as ATP concentration.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Assay Conditions | Reference |
| Compound 30l | PAK1 | 9.8 | Not Specified | [2] |
| FRAX597 | PAK1 | 8 | Z'-LYTE Assay | [4][5] |
| PF-3758309 | PAK1 | 13.7 (Ki) | Biochemical Assay | [6] |
Compound 30l demonstrates potent, single-digit nanomolar inhibition of PAK1, placing it on par with the well-established PAK1 inhibitor FRAX597.[2][4][5] PF-3758309, while a potent pan-PAK inhibitor, shows a slightly lower potency for PAK1 in biochemical assays.[6]
Cellular Activity
The ability of an inhibitor to engage its target in a cellular context and elicit a biological response is a critical measure of its therapeutic potential.
| Inhibitor | Cell Line | Cellular Assay | Endpoint | Cellular IC50/Effect | Reference |
| Compound 30l | MDA-MB-231 | Migration/Invasion Assay | Downregulation of Snail | Significant suppression | [2] |
| FRAX597 | Ben-Men1 (meningioma) | Proliferation Assay | Cell Viability | 3 µM | [7] |
| KT21-MG1 (meningioma) | Proliferation Assay | Cell Viability | 0.4 µM | [7] | |
| PF-3758309 | HCT116 | Anchorage-Independent Growth | Colony Formation | 0.24 nM | [8] |
| A549 | Cellular Proliferation | Cell Viability | 20 nM | [9] |
Compound 30l has been shown to effectively suppress the migration and invasion of MDA-MB-231 breast cancer cells, a process known to be regulated by PAK1.[2] This effect is mediated through the downregulation of the transcription factor Snail. For comparison, FRAX597 inhibits the proliferation of meningioma cells in the micromolar to sub-micromolar range.[7] PF-3758309 exhibits potent anti-proliferative and anti-clonogenic activity across a range of cancer cell lines, with low nanomolar efficacy.[8][9]
Comparative Analysis of GSK-3 Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[10] Dysregulation of GSK-3 has been implicated in neurodegenerative diseases, bipolar disorder, and diabetes.
Biochemical Potency
The in vitro inhibitory potency of the 1H-indazole-3-carboxamide derivative, Compound 14i, is compared with the highly selective ATP-competitive inhibitor CHIR99021 and the non-ATP-competitive inhibitor Tideglusib.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Assay Conditions | Reference |
| Compound 14i | GSK-3β | Not explicitly stated, but optimized from a potent parent compound | Not Specified | [3] |
| CHIR99021 | GSK-3α | 10 | Not Specified | [11] |
| GSK-3β | 6.7 | Not Specified | [11] | |
| Tideglusib | GSK-3β | 60 | Cell-free assay | [12] |
| GSK-3β (1h preincubation) | 5 | Cell-free assay | [13] |
While the precise IC50 of Compound 14i is not provided in the cited literature, it was developed from a series of potent N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide inhibitors of GSK-3β.[3] CHIR99021 is a highly potent and selective inhibitor of both GSK-3 isoforms.[11] Tideglusib's potency is enhanced with pre-incubation, consistent with its irreversible binding mechanism.[13]
Cellular Activity
The cellular efficacy of these GSK-3 inhibitors is crucial for their potential therapeutic applications, particularly in neurodegenerative and psychiatric disorders.
| Inhibitor | Cell Line | Cellular Assay | Endpoint | Cellular IC50/Effect | Reference |
| Compound 14i | Mouse model of mania | Behavioral Assay | Reversal of amphetamine hypermotility | Efficacious | [3] |
| CHIR99021 | Mouse and Human ESCs | Self-renewal Assay | Maintenance of pluripotency | Promotes self-renewal | [11] |
| Tideglusib | SH-SY5Y (neuroblastoma) | Cell Viability Assay | Cell Proliferation | ~25 µM (at 72h) | [14] |
| Western Blot | p-GSK-3β (Ser9) levels | Significant increase | [14] |
Compound 14i has demonstrated significant in vivo efficacy in a mouse model of mania, highlighting its potential for treating mood disorders.[3] CHIR99021 is widely used in stem cell biology to maintain pluripotency by activating the Wnt/β-catenin pathway through GSK-3 inhibition.[11] Tideglusib has been shown to decrease the viability of neuroblastoma cells and increase the inhibitory phosphorylation of GSK-3β at Serine 9, confirming its target engagement in a cellular context.[14]
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data presented, this section outlines the detailed protocols for the key assays used in the characterization of these kinase inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.[15]
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate with the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Principle and workflow of the MTT cell viability assay.
Target Engagement and Pathway Analysis: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, providing insights into kinase inhibitor target engagement and downstream signaling effects.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest and its phosphorylated form.
Protocol:
-
Cell Lysis:
-
Treat cells with the kinase inhibitor for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-PAK1 or phospho-GSK-3β).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like GAPDH.
-
Caption: Step-by-step workflow for Western blotting analysis.
Conclusion
The 1H-indazole-3-carboxamide scaffold represents a promising platform for the development of potent and selective kinase inhibitors. As demonstrated by Compound 30l and the series leading to Compound 14i, this chemical class can be effectively tailored to target key kinases such as PAK1 and GSK-3 with biochemical and cellular activities comparable to or exceeding those of established inhibitors. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of novel kinase inhibitors, ensuring data integrity and facilitating meaningful comparative analyses. Further optimization of the 1H-indazole-3-carboxamide scaffold holds significant potential for the discovery of next-generation therapeutics for a range of human diseases.
References
- FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas. National Institutes of Health. Accessed January 7, 2026. [Link]
- CHIR99021 | GSK3-beta inhibitor. Cellagen Technology. Accessed January 7, 2026. [Link]
- Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. National Institutes of Health. Accessed January 7, 2026. [Link]
- IC 50 values for inhibition of proliferation and migration/ invasion by...
- Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers. Accessed January 7, 2026. [Link]
- Abstract PR-2: Discovery of p21‐activated kinase inhibitor PF‐03758309. AACR Journals. Accessed January 7, 2026. [Link]
- Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. National Institutes of Health. Accessed January 7, 2026. [Link]
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Accessed January 7, 2026. [Link]
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
- Tideglusib. ALZFORUM. Accessed January 7, 2026. [Link]
- Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib. National Institutes of Health. Accessed January 7, 2026. [Link]
- Specific Inhibition of GSK-3β by Tideglusib: Potential Therapeutic Target for Neuroblastoma Cancer Stem Cells. bioRxiv. Accessed January 7, 2026. [Link]
- PF-3758309. The Chemical Probes Portal. Accessed January 7, 2026. [Link]
- Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. Accessed January 7, 2026. [Link]
- A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice. National Institutes of Health. Accessed January 7, 2026. [Link]
- Tideglusib, a chemical inhibitor of GSK3β, attenuates hypoxic-ischemic brain injury in neonatal mice.
- Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. National Institutes of Health. Accessed January 7, 2026. [Link]
- Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders. PubMed. Accessed January 7, 2026. [Link]
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Accessed January 7, 2026. [Link]
- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Accessed January 7, 2026. [Link]
- GSK3 as a Master Regulator of Cellular Processes. MDPI. Accessed January 7, 2026. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1H-indazole-3-carboxamide Derivatives
For researchers, scientists, and drug development professionals, the 5-chloro-1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics. This guide provides a comprehensive analysis of its structure-activity relationships (SAR), offering a comparative overview of its diverse biological targets, supported by experimental data and detailed protocols. The inherent drug-like properties of this core have propelled its investigation against a range of biological targets, including ion channels, viruses, and protein kinases. Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts.
The this compound Core: A Privileged Scaffold
The indazole ring system is a crucial heterocyclic skeleton frequently associated with a wide array of biological activities.[1][2] The addition of a chloro group at the 5-position and a carboxamide at the 3-position creates a scaffold with a favorable profile for drug development. The 5-chloro substituent can enhance binding affinity through halogen bonding and improve metabolic stability. The 3-carboxamide group provides a key hydrogen bond donor and acceptor motif and serves as a versatile anchor point for a variety of substituents, allowing for the fine-tuning of pharmacological properties.
Comparative Analysis of Biological Activity
The this compound scaffold has been successfully derivatized to yield potent and selective modulators of various key cellular targets. The following sections summarize the quantitative data from several noteworthy studies, highlighting the impact of specific substitutions on biological activity.
Inhibition of Calcium-Release Activated Calcium (CRAC) Channels
CRAC channels are crucial for calcium signaling in immune cells, and their inhibition is a promising strategy for treating autoimmune and inflammatory diseases.[3][4] SAR studies on this compound derivatives have revealed critical structural features for potent CRAC channel blockade. A key finding is the importance of the amide linker's regiochemistry; the -CO-NH-Ar orientation is essential for activity, while the reverse amide isomer (-NH-CO-Ar) is inactive.[3][4]
Table 1: SAR of this compound Derivatives as CRAC Channel Blockers
| Compound ID | R (Amide Substituent) | IC50 (µM) for Calcium Influx Inhibition | Key SAR Observations |
| 12d | 4-tert-Butylphenyl | 0.67 | The 4-tert-butylphenyl group provides a good balance of lipophilicity and steric bulk for potent inhibition.[3] |
| 9c (Isomer) | 4-tert-Butylphenyl | > 100 | Demonstrates the critical importance of the -CO-NH-Ar amide regiochemistry for activity.[3][4] |
| 12a | 2,4-Dichlorophenyl | Not specified, but noted for higher lipophilicity | Highlights the impact of substitution on the phenyl ring on physicochemical properties.[3] |
| 15b | Phenyl | Not specified, but noted for moderate lipophilicity | Serves as a baseline for comparison with substituted phenyl derivatives.[3] |
Antiviral Activity against SARS-CoV-2
The global health crisis caused by SARS-CoV-2 spurred intensive research into novel antiviral agents. The this compound scaffold has emerged as a promising template for the development of potent inhibitors of this coronavirus.
Table 2: SAR of this compound Derivatives as SARS-CoV-2 Inhibitors
| Compound ID | R (Amide Substituent) | EC50 (µM) | Key SAR Observations |
| 4a | 3,5-Dichlorophenyl | 0.69 | The presence of two chloro substituents on the phenyl ring at the 3 and 5 positions significantly enhances antiviral potency.[5] |
Inhibition of Protein Kinases
Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] Derivatives of the 1H-indazole-3-carboxamide scaffold have been investigated as inhibitors of several protein kinases.
Aberrant activation of PAK1 is linked to tumor progression, making it an attractive target for anticancer therapies.[7] SAR studies have shown that substitutions on the amide portion of the 1H-indazole-3-carboxamide core are critical for potent and selective PAK1 inhibition.[7]
Table 3: SAR of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors
| Compound ID | R (Amide Substituent) | PAK1 IC50 (nM) | Key SAR Observations |
| 30l | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency.[7] |
| - | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[7] |
| - | Varied hydrophilic groups | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity.[7] |
GSK-3 is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and type 2 diabetes.[8] The 1H-indazole-3-carboxamide scaffold has been identified as a novel template for GSK-3 inhibitors through in silico screening and subsequent biological evaluation.[8]
Table 4: SAR of 1H-Indazole-3-carboxamide Derivatives as GSK-3β Inhibitors
| Compound ID | R (Amide Substituent) | pIC50 | Key SAR Observations |
| Hit Compounds | Varied | 4.9 - 5.5 | In silico screening successfully identified novel 1H-indazole-3-carboxamide derivatives as GSK-3β inhibitors.[8] |
| 51a | N-methylpiperidin-4-ylmethyl | 1.20 µM (IC50) | Serves as a starting point for further optimization.[6] |
| 51d | N-(2-carboxyethyl)piperidin-4-ylmethyl | 0.23 µM (IC50) | The addition of a terminal carboxylic acid group significantly increases potency.[6] |
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound derivative and for key biological assays.
Synthesis of 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a)
This protocol is a representative procedure for the amide coupling reaction to synthesize N-aryl-indazole-3-carboxamides.
Materials:
-
5-chloro-1H-indazole-3-carboxylic acid
-
3,5-dichloroaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-chloro-1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and HATU (1.2 equivalents).
-
Add DIPEA (2 equivalents) to the mixture and stir at room temperature for 15 minutes.
-
Add 3,5-dichloroaniline (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water and then with a small amount of cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Calcium Influx Assay for CRAC Channel Inhibition
This protocol describes a fluorescence-based assay to measure the inhibition of store-operated calcium entry (SOCE) through CRAC channels.
Materials:
-
Cell line expressing CRAC channels (e.g., Jurkat T-cells, RBL cells)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺ and Mg²⁺)
-
Thapsigargin (SERCA pump inhibitor)
-
Calcium chloride (CaCl₂) solution
-
Test compounds (this compound derivatives)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells in 96-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with calcium-free buffer. Load the cells with Fura-2 AM or Fluo-4 AM in calcium-free buffer containing Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with calcium-free buffer to remove excess dye.
-
Compound Incubation: Add the test compounds at various concentrations to the respective wells and incubate for 15-30 minutes.
-
Store Depletion: To initiate store depletion, add thapsigargin (e.g., 1 µM final concentration) to all wells except the negative control.
-
Calcium Add-back: After store depletion (typically 5-10 minutes), add CaCl₂ (e.g., 2 mM final concentration) to the wells to initiate calcium influx through CRAC channels.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time using a fluorescence plate reader. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at 516-526 nm with excitation at 488 nm.
-
Data Analysis: The increase in fluorescence upon CaCl₂ addition represents SOCE. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Plaque Reduction Assay for Antiviral Activity against SARS-CoV-2
This protocol outlines a standard method to determine the antiviral efficacy of compounds by quantifying the reduction in viral plaques.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Carboxymethyl cellulose (CMC) or Avicel overlay medium
-
Crystal violet staining solution
-
Formalin (for fixation)
-
12-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in multi-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
-
Infection: Infect the cell monolayer with a known titer of SARS-CoV-2 (e.g., multiplicity of infection of 0.01) for 1 hour at 37°C.
-
Treatment: After viral adsorption, remove the inoculum and wash the cells. Add the overlay medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until visible plaques are formed in the virus control wells.
-
Fixation and Staining: Fix the cells with formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
In Vitro Kinase Inhibition Assay (e.g., for PAK1)
This protocol describes a general method to assess the inhibitory activity of compounds against a specific protein kinase using an ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant active kinase (e.g., PAK1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the recombinant kinase to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Sources
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- 2. 5-CHLORO-1H-INDAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibition or Ablation of p21-activated Kinase (PAK1) Disrupts Glucose Homeostatic Mechanisms in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
Experimental validation of the biological target of 5-Chloro-1H-indazole-3-carboxamide
An Investigator's Guide to the Experimental Validation of the Biological Target of 5-Chloro-1H-indazole-3-carboxamide
In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This process, a cornerstone of mechanistic pharmacology, transforms a promising compound from a mere observation into a tool for understanding and modulating biological systems. This guide provides a comprehensive framework for researchers and drug development professionals on how to experimentally validate the biological target of a novel chemical entity, using this compound as a representative case study.
The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives reported to interact with a range of targets, including cannabinoid receptors, various kinases, and enzymes involved in inflammatory processes. This chemical promiscuity underscores the necessity of a rigorous, multi-pronged validation strategy to definitively identify the specific biological partner of this compound. Our approach will be grounded in the principles of causality, employing orthogonal experimental methodologies to build a robust and compelling case for target engagement and functional modulation.
Part 1: Initial Target Identification and In Vitro Confirmation
Before proceeding to cellular and functional assays, it is crucial to first identify high-probability candidate targets and confirm a direct physical interaction in vitro. This initial phase typically combines computational predictions with direct binding measurements.
In Silico Target Prediction
Computational methods serve as a powerful hypothesis-generating tool. Techniques such as pharmacophore modeling and molecular docking can screen the structure of this compound against libraries of known protein structures. These methods identify proteins with binding pockets that are sterically and electrostatically complementary to the compound, thus predicting potential biological targets. For the indazole-3-carboxamide core, targets such as p38 MAP kinase and cannabinoid receptor 2 (CB2) are frequently identified.
Direct Binding Affinity Measurement: Surface Plasmon Resonance (SPR)
Once a putative target is identified (for this guide, we will hypothesize p38α as a candidate target), the first experimental step is to confirm a direct, physical interaction. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity between a ligand (our compound) and an analyte (the target protein).
-
Immobilization of Target Protein:
-
Covalently immobilize recombinant human p38α protein onto a CM5 sensor chip surface via amine coupling. The goal is to achieve an immobilization level of approximately 10,000 response units (RU).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the p38α protein solution (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). Concentrations should span a range from well below to well above the expected dissociation constant (K D ), for instance, from 10 nM to 10 µM.
-
Inject the compound solutions over the immobilized p38α surface for a defined association phase (e.g., 180 seconds), followed by an injection of running buffer for the dissociation phase (e.g., 300 seconds).
-
A reference flow cell (without immobilized protein) should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
| Compound | Target | k a (M⁻¹s⁻¹) | k d (s⁻¹) | K D (nM) |
| This compound | p38α | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Known p38α Inhibitor (e.g., SB203580) | p38α | 2.1 x 10⁵ | 1.8 x 10⁻³ | 8.6 |
| Inactive Analogue | p38α | No Binding | No Binding | > 10,000 |
This direct binding data provides the first piece of experimental evidence that this compound physically interacts with its putative target.
Part 2: Cellular Target Engagement
Confirming a direct interaction in a purified system is a critical first step, but it does not guarantee that the compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular context. The principle behind CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., THP-1 human monocytic cells, which express p38α) to approximately 80% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analyze the amount of soluble p38α remaining in the supernatant at each temperature point by Western blotting or ELISA.
-
The results can be visualized in two ways:
-
Melt Curve: A plot of the amount of soluble p38α versus temperature. A shift of this curve to the right in the presence of the compound indicates stabilization.
-
Isothermal Dose-Response Curve: A plot of the amount of soluble p38α at a single, optimally chosen temperature (e.g., 54°C) versus the concentration of the compound. This allows for the determination of an EC₅₀ for target engagement.
| Compound | Cell Line | Target | Apparent T m (°C) - Vehicle | Apparent T m (°C) - 10 µM Compound | ΔT m (°C) |
| This compound | THP-1 | p38α | 50.2 | 55.8 | +5.6 |
| Known p38α Inhibitor | THP-1 | p38α | 50.2 | 57.1 | +6.9 |
A positive thermal shift, as shown in the table, provides strong evidence that this compound enters the cell and binds to p38α.
Part 3: Functional Modulation of the Target Pathway
The final and most critical piece of the validation puzzle is to demonstrate that the binding of this compound to its target leads to a functional consequence. For a kinase like p38α, this means inhibiting its catalytic activity and downstream signaling.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of its target.
-
Assay Setup:
-
In a 384-well plate, combine recombinant active p38α enzyme with a specific substrate (e.g., ATF2 peptide) and ATP.
-
Add varying concentrations of this compound.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity as a percentage of the vehicle control against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Functional Assay: Inhibition of Downstream Signaling
To confirm that the compound inhibits the target's function in a cellular context, we can measure its effect on a known downstream signaling event. p38α activation, for instance by lipopolysaccharide (LPS), leads to the phosphorylation of MAPKAPK2 (MK2).
-
Cell Treatment:
-
Pre-treat THP-1 cells with a dilution series of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the p38α pathway.
-
-
Analysis:
-
Lyse the cells and measure the levels of phosphorylated MK2 (p-MK2) and total MK2 using a sensitive immunoassay, such as a sandwich ELISA or Western blot.
-
-
Data Analysis:
-
Normalize the p-MK2 signal to the total MK2 signal.
-
Plot the normalized p-MK2 signal against the compound concentration to determine the cellular IC₅₀.
-
| Assay Type | Compound | Target/Pathway | IC₅₀ (nM) |
| In Vitro Kinase Assay | This compound | p38α | 55 |
| Cellular Phospho-MK2 Assay | This compound | p38α pathway | 250 |
| In Vitro Kinase Assay | Known p38α Inhibitor | p38α | 15 |
| Cellular Phospho-MK2 Assay | Known p38α Inhibitor | p38α pathway | 90 |
A potent IC₅₀ in both the biochemical and cellular functional assays, which correlates with the binding affinity (K D ) and cellular engagement (CETSA EC₅₀), builds a highly compelling case for p38α being the bona fide biological target.
Part 4: Visualization of Workflow and Signaling Pathway
To provide a clear overview of the validation process and the biological context, we can use diagrams.
A Senior Application Scientist's Guide to Ensuring Inter-Laboratory Reproducibility of 5-Chloro-1H-indazole-3-carboxamide Bioactivity
Introduction: The Imperative of Reproducibility in Preclinical Research
5-Chloro-1H-indazole-3-carboxamide and its derivatives represent a promising scaffold in modern drug discovery, with demonstrated bioactivities ranging from antiviral to anticancer applications.[1][2][3] Specifically, recent investigations have highlighted its potential as a novel template for anti-coronavirus agents.[1] As such promising compounds advance through the preclinical pipeline, the ability to reliably and reproducibly measure their biological effects across different laboratories becomes paramount. Failure to do so not only undermines the scientific foundation of a potential therapeutic but also leads to wasted resources and a delayed path to clinical translation.
This guide provides a comprehensive framework for understanding and addressing the challenges of inter-laboratory reproducibility, using the bioactivity of this compound as a central case study. We will delve into the critical factors that influence experimental variability and present a self-validating protocol designed to mitigate these issues. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.
Deconstructing Irreproducibility: A Multifactorial Challenge
Achieving consistent results between laboratories is a complex endeavor, often hampered by a subtle interplay of biological, technical, and analytical variables.[4][5] A multi-center study on in vitro drug-response assays identified that the factors influencing reproducibility can be highly context-dependent, varying with the compound and the biological system under investigation.[4][5] Understanding these potential pitfalls is the first step toward designing robust and transferable experimental protocols.
Key Sources of Inter-Laboratory Variability:
-
Biological Variables:
-
Cell Line Authenticity and Passage Number: The use of misidentified or cross-contaminated cell lines is a significant contributor to irreproducible data.[6] Furthermore, high passage numbers can lead to genetic drift and altered cellular phenotypes, impacting drug response.
-
Media Composition and Serum Lots: Subtle variations in media formulation and lot-to-lot differences in fetal bovine serum (FBS) can profoundly affect cell growth and drug sensitivity.[4]
-
Cell Seeding Density: Even slight variations in the initial number of cells plated can lead to significant differences in confluence and, consequently, in the measured biological response.[7]
-
-
Technical Variables:
-
Reagent Quality and Handling: The source, purity, and storage conditions of reagents, including the test compound itself, can introduce variability.[8] Simple procedural steps, such as washing with PBS, have been shown to significantly alter assay outcomes if not standardized.[7]
-
Equipment and Instrumentation: Differences in liquid handling robotics, plate readers, and incubators can introduce systematic biases.[8]
-
Assay-Specific Parameters: The choice of a surrogate endpoint (e.g., ATP levels via CellTiter-Glo® versus direct cell counting) can be acceptable for some compounds but not for others, highlighting the need for careful validation.[4]
-
-
Data Analysis and Reporting:
-
Normalization Methods: The way data is normalized, including the definition of positive and negative controls (100% and 0% inhibition), can significantly impact calculated values like IC50.[7]
-
Statistical Analysis: Inconsistent application of statistical methods and a lack of transparency in reporting can make it difficult to compare results across studies.[6]
-
A Framework for a Reproducible Inter-Laboratory Study: Assessing the Antiviral Activity of this compound
To illustrate how to proactively address these challenges, we propose a hypothetical inter-laboratory study to evaluate the antiviral activity of this compound against a model coronavirus. This study is designed with self-validating principles at its core.
Experimental Workflow for Inter-Laboratory Comparison
The following diagram outlines the key stages of a well-designed inter-laboratory comparison study, from initial planning to final data analysis.
Caption: Workflow for a Robust Inter-Laboratory Comparison Study.
Detailed Experimental Protocol: Antiviral Cytopathic Effect (CPE) Inhibition Assay
This protocol is designed to be highly detailed, explaining the "why" behind each step to minimize procedural drift.
1. Materials and Reagents (Centralized Distribution Recommended)
-
Cell Line: Vero E6 (ATCC® CRL-1586™). Rationale: This cell line is highly susceptible to many viruses, including coronaviruses, and is a standard model for antiviral testing.
-
Virus: A well-characterized stock of a model coronavirus (e.g., HCoV-229E) with a known titer (PFU/mL). Rationale: Using a common viral stock eliminates variability in viral infectivity.
-
Compound: this compound, >98% purity, dissolved in DMSO to a 10 mM stock. Rationale: A single, high-purity batch of the compound ensures all labs are testing the identical molecule.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% FBS, 1% Penicillin-Streptomycin. Rationale: A lower serum concentration is used during the infection phase to minimize potential interference with viral entry and compound activity.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay. Rationale: Provides a sensitive and high-throughput method to quantify cell viability, which is inversely proportional to viral CPE.
2. Step-by-Step Methodology
-
Cell Plating (Day 1):
-
Aspirate media from a T-75 flask of Vero E6 cells at 80-90% confluency.
-
Wash cells once with 5 mL of sterile 1X PBS. Rationale: Removes residual serum that can inhibit trypsin activity.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 8 mL of complete growth medium (DMEM + 10% FBS).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL in assay medium (DMEM + 2% FBS).
-
Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom plate (20,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition (Day 2):
-
Prepare a 2X serial dilution of this compound in assay medium, starting from a top concentration of 200 µM (final top concentration will be 100 µM).
-
Remove the overnight culture medium from the cell plate.
-
Add 50 µL of the appropriate compound dilution to each well. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Virus Infection (Day 2):
-
Dilute the viral stock in assay medium to a concentration that will result in a multiplicity of infection (MOI) of 0.01.
-
Add 50 µL of the diluted virus to all wells except the "cells only" control wells. Add 50 µL of assay medium to the "cells only" wells.
-
The final volume in each well will be 100 µL.
-
Incubate for 72 hours at 37°C, 5% CO2. Rationale: This incubation time is typically sufficient for multiple rounds of viral replication and observable CPE.
-
-
Quantification of Cell Viability (Day 5):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis and Acceptance Criteria
-
Normalization:
-
The "cells only" control represents 100% viability (0% CPE).
-
The "virus only" control represents 0% viability (100% CPE).
-
Calculate the percentage of CPE inhibition for each compound concentration: % Inhibition = [(Luminescence_sample - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100
-
-
Curve Fitting:
-
Plot the % Inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
-
Quality Control:
-
The Z'-factor for the assay should be ≥ 0.5.
-
The coefficient of variation (CV) for replicate wells should be ≤ 15%.
-
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes hypothetical IC50 values obtained by three independent laboratories following the standardized protocol.
| Laboratory | Compound Batch | Cell Passage | IC50 (µM) | Z'-Factor |
| Lab A | Centralized 1 | p+5 | 5.2 | 0.78 |
| Lab B | Centralized 1 | p+5 | 5.8 | 0.81 |
| Lab C | Centralized 1 | p+5 | 4.9 | 0.75 |
| Mean | 5.3 | |||
| Std. Dev. | 0.46 | |||
| % CV | 8.7% |
In contrast, consider the potential results if key parameters were not standardized:
| Laboratory | Compound Batch | Cell Passage | IC50 (µM) | Z'-Factor |
| Lab A | In-house 1 | p+20 | 8.1 | 0.65 |
| Lab B | In-house 2 | p+8 | 4.5 | 0.72 |
| Lab C | In-house 3 | p+15 | 12.5 | 0.59 |
| Mean | 8.37 | |||
| Std. Dev. | 4.01 | |||
| % CV | 47.9% |
The stark difference in the coefficient of variation (%CV) highlights the critical importance of standardization in achieving reproducible results.
Logical Framework for Ensuring Reproducibility
The success of an inter-laboratory study hinges on a logical framework that prospectively addresses sources of error. This can be visualized as a self-validating system.
Caption: A Self-Validating System for Reproducibility.
Conclusion: A Commitment to Scientific Rigor
The inter-laboratory reproducibility of bioactivity data is not a matter of chance, but a direct result of meticulous planning, standardization, and a deep understanding of the experimental system. For a promising compound like this compound, ensuring that its biological effects can be consistently measured is a critical step in its journey from the laboratory to the clinic. By adopting the principles and protocols outlined in this guide, the scientific community can build a more robust and reliable foundation for drug discovery and development, ultimately accelerating the delivery of novel therapeutics to patients.
References
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2017). bioRxiv. [Link]
- In Vitro Research Reproducibility: Keeping Up High Standards. (n.d.). PubMed Central. [Link]
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2019). bioRxiv. [Link]
- Factors affecting test reproducibility among labor
- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. (2024). PubMed. [Link]
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). PubMed. [Link]
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. [Link]
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
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- 1. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. woah.org [woah.org]
Orthogonal techniques for the characterization of 5-Chloro-1H-indazole-3-carboxamide
An In-Depth Guide to the Orthogonal Characterization of 5-Chloro-1H-indazole-3-carboxamide
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the comprehensive characterization of an active pharmaceutical ingredient (API) is the bedrock upon which safety and efficacy are built. It is not sufficient to simply identify a molecule; we must understand its purity, crystalline form, stability, and potential impurities with unimpeachable certainty. This guide provides an in-depth, field-proven strategy for the characterization of this compound, a key heterocyclic scaffold in medicinal chemistry.
The Imperative of a Multi-Technique Approach
Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization of any new drug substance.[1][2][3] A specification, as defined by the ICH, is a list of tests and acceptance criteria that confirms the quality of the drug substance.[2] Relying on a single analytical technique is fraught with risk; a co-eluting impurity in chromatography might go unnoticed, or a spectroscopic method may not distinguish between different crystalline forms (polymorphs). Orthogonal methods, which rely on different physicochemical principles, mitigate these risks. For instance, combining a separation technique like HPLC with a spectroscopic technique like mass spectrometry provides a much higher degree of confidence in peak identification and purity assessment than either technique alone.[4]
This concept is the core of our characterization strategy for this compound, ensuring that its identity, strength, quality, and purity are rigorously established.
Caption: Orthogonal workflow for API characterization.
Spectroscopic Techniques for Structural Elucidation and Identification
The first and most critical step is to confirm the chemical identity of this compound. We employ a suite of spectroscopic techniques that, together, provide an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural elucidation of organic molecules. It provides definitive information about the carbon-hydrogen framework and the connectivity of atoms. For indazole derivatives, NMR is crucial for distinguishing between isomers and confirming the substitution pattern.[5][6][7]
-
¹H NMR: Confirms the number of distinct protons and their neighboring environments. For this molecule, we expect to see signals in the aromatic region corresponding to the three protons on the substituted benzene ring, as well as signals for the N-H proton of the indazole and the -NH₂ protons of the carboxamide.
-
¹³C NMR: Provides a count of the unique carbon atoms in the molecule, confirming the presence of the indazole core and the carboxamide group.[8]
-
2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are a self-validating system. COSY establishes proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range carbons, respectively. This allows for the unequivocal assignment of every signal, leaving no ambiguity in the final structure.
Mass Spectrometry (MS)
Causality: While NMR confirms the structure, high-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. This serves as an orthogonal confirmation of the molecular formula (C₈H₆ClN₃O).
-
Electrospray Ionization (ESI): A soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
-
High-Resolution Analysis (TOF, Orbitrap): Measuring the mass-to-charge ratio (m/z) to four or more decimal places allows for the calculation of the elemental formula, which must match the expected formula for this compound. Fragmentation patterns observed in tandem MS (MS/MS) can further confirm the structure by showing characteristic losses of groups like the carboxamide moiety.[9][10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as a quick identity check and provides complementary information to NMR. For this molecule, we look for characteristic absorption bands:
-
N-H Stretching: For the indazole and amide groups, typically in the 3100-3500 cm⁻¹ region.
-
C=O Stretching: A strong band for the amide carbonyl, usually around 1650-1680 cm⁻¹.
-
C-Cl Stretching: In the fingerprint region, confirming the presence of the chloro-substituent.
Chromatographic Techniques for Purity and Impurity Profiling
Causality: Confirming identity is only half the battle. Purity is a critical quality attribute.[12] High-Performance Liquid Chromatography (HPLC) is the workhorse for separating the main compound from any process-related impurities or degradation products.
-
Reversed-Phase HPLC with UV Detection (HPLC-UV): This is the primary method for purity assessment. A C18 column with a mobile phase of acetonitrile and water is a standard starting point. The method must be validated for specificity, linearity, accuracy, and precision. Purity is typically determined by area percentage. The use of a Photo Diode Array (PDA) detector is crucial as it allows for peak purity analysis by comparing UV spectra across a single peak, providing an initial check for co-eluting impurities.[4][13]
-
HPLC-MS: Coupling the HPLC system to a mass spectrometer is the definitive orthogonal technique for impurity analysis. While UV detection quantifies impurities, MS identifies them. Any peak observed in the chromatogram can be analyzed by MS to determine its molecular weight, providing crucial clues to its structure. This is essential for meeting ICH guidelines on impurity identification.[14][15]
| Technique | Primary Information | Orthogonal Confirmation |
| ¹H, ¹³C, 2D NMR | Covalent structure, atom connectivity | FTIR (functional groups) |
| HRMS | Elemental composition, molecular weight | NMR (structure must match formula) |
| HPLC-UV/PDA | Purity (Area %), detection of impurities | HPLC-MS (confirms peak identity) |
| PXRD | Crystalline form (polymorph) | DSC (melting point, phase transitions) |
| DSC/TGA | Thermal stability, melting point, hydration | PXRD (correlates thermal events to structure) |
| Table 1: Summary of Orthogonal Techniques and Cross-Validation |
Solid-State and Thermal Characterization
Causality: The solid-state properties of an API can significantly impact its stability, solubility, and bioavailability.[16][17] Therefore, characterizing the crystalline form and thermal behavior is a non-negotiable step in development. Different crystal forms of the same compound are called polymorphs, and they can have vastly different properties.[18][19]
Powder X-Ray Diffraction (PXRD)
Causality: PXRD is the most powerful technique for identifying the crystalline form of a drug substance.[19][20] Every crystalline solid has a unique diffraction pattern, acting as a fingerprint for that specific polymorph. An amorphous solid, lacking long-range molecular order, will not produce sharp peaks. PXRD is used to:
-
Identify the specific polymorphic form.
-
Assess the degree of crystallinity.
Caption: Decision workflow for polymorph investigation.
Thermal Analysis: DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide orthogonal data to PXRD regarding the solid state.[21][22][23]
-
TGA: Measures changes in mass as a function of temperature. It is primarily used to determine the presence of residual solvents or water (hydrates).[22] A significant weight loss before melting would trigger further investigation.
-
DSC: Measures the heat flow into or out of a sample during a temperature change. It can detect melting, crystallization, and solid-state phase transitions.[24] A sharp endotherm typically corresponds to the melting point of a pure crystalline substance. The presence of multiple thermal events can indicate polymorphism or impurities.[17][21]
The combination of these techniques is powerful: if DSC shows a thermal event (e.g., a melt-recrystallization), variable-temperature PXRD can be used to identify the crystal forms involved before and after the transition.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
-
System: UHPLC system with a PDA detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: PDA scan from 210-400 nm; monitor at a wavelength maximum (e.g., ~254 nm).
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.
Protocol 2: Powder X-Ray Diffraction (PXRD)
-
Instrument: Powder X-ray diffractometer with a Cu Kα source.
-
Voltage/Current: 40 kV, 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/min.
-
Sample Preparation: Gently pack approximately 10-20 mg of the powder onto a zero-background sample holder. Ensure a flat, even surface.
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Instrument: DSC with a refrigerated cooling system.
-
Sample Pan: Tzero Aluminum pan with a pierced lid.
-
Sample Weight: 2-5 mg.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Equilibrate at 25 °C. Ramp at 10 °C/min to 300 °C (or a temperature beyond the melt).
-
Justification: The heating rate of 10 °C/min is standard for balancing resolution and sensitivity. A pierced lid allows for the escape of any evolved gases without pressurizing the crucible.
Conclusion
The characterization of this compound, or any API, is not a checklist of experiments but a logical, evidence-based investigation. By employing an orthogonal array of analytical techniques—spectroscopic, chromatographic, and thermal/solid-state—we build a comprehensive and self-validating data package. This multi-faceted approach, grounded in the scientific principles of each technique, provides the highest degree of confidence in the identity, purity, and physical form of the drug substance. This robust foundation is essential for ensuring the quality and consistency required for successful drug development and regulatory approval.
References
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The Two Faces of Efficacy: A Comparative Guide to In Vitro and In Vivo Performance of 5-Chloro-1H-indazole-3-carboxamide Derivatives
For drug development professionals, the journey from a promising molecule to a viable therapeutic is a rigorous path of validation. The 5-Chloro-1H-indazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a diverse array of pathologies, from cancer to inflammatory and viral diseases. However, the ultimate success of any compound hinges on its ability to translate potent in vitro activity into tangible in vivo efficacy.
This guide provides an in-depth comparison of the in vitro and in vivo performance of derivatives based on the this compound core. As the parent compound itself is not extensively characterized in public literature, we will dissect the performance of its more advanced, well-documented analogs. Through this lens, we will explore the critical methodologies, data interpretation, and the causal links that bridge the gap between the petri dish and preclinical models, offering field-proven insights for researchers in the field.
Section 1: The Foundation of Discovery: In Vitro Efficacy Assessment
The primary objective of in vitro testing is to establish a compound's direct biological activity in a controlled, isolated environment. These assays are indispensable for determining mechanism of action, potency, and selectivity before committing to costly and complex animal studies. For the indazole-3-carboxamide class, two key therapeutic areas of investigation have been anti-inflammatory and anti-cancer applications.
Case Study 1: Anti-Inflammatory Activity of Indazole Derivatives
A crucial aspect of inflammation is the activity of cyclooxygenase (COX) enzymes and the release of pro-inflammatory cytokines. The efficacy of indazole derivatives has been quantified using assays that directly measure the inhibition of these processes. For instance, studies on the parent indazole scaffold provide a clear model for how a 5-chloro substituted version would be evaluated.
-
Enzymatic Inhibition: The direct inhibitory effect on COX-2 is a primary benchmark.
-
Cellular Response: Inhibition of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) in cell cultures provides a more systemic view of the compound's effect.
Case Study 2: Anti-Cancer Activity of 1H-Indazole-3-Carboxamide Derivatives
In oncology, derivatives of this scaffold have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a protein implicated in tumor progression and metastasis.[1][2]
-
Target Potency: The half-maximal inhibitory concentration (IC50) against the target kinase (PAK1) is the definitive measure of potency.
-
Cellular Function: Beyond simple cell death, the ability of a compound to inhibit cancer cell migration and invasion is a critical indicator of its potential to prevent metastasis. This is often tested using wound-healing or transwell assays.
Quantitative In Vitro Data Summary
The table below summarizes the in vitro performance of representative indazole-carboxamide derivatives against their respective targets.
| Compound ID | Target | Assay Type | In Vitro Efficacy (IC50) | Key Insight |
| Indazole (Parent Scaffold) | Cyclooxygenase-2 (COX-2) | Enzymatic Assay | 23.42 µM[3] | Demonstrates direct inhibition of a key inflammatory enzyme.[3] |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | Enzymatic Assay | 12.32 µM[3] | Substitution on the indazole ring can significantly enhance potency.[3] |
| Indazole (Parent Scaffold) | TNF-α Release | Cell-Based Assay | 220.11 µM[3] | Shows activity against cellular inflammatory responses, though at a lower potency than direct enzyme inhibition.[3] |
| Compound 30l (Derivative) | p21-activated kinase 1 (PAK1) | Kinase Inhibition Assay | 9.8 nM[1][2] | A highly potent derivative targeting a key kinase in cancer metastasis.[1][2] |
Section 2: The Proving Ground: In Vivo Efficacy Assessment
An in vivo model is the first true test of a compound's therapeutic potential, revealing how it performs within the complexity of a living organism. These studies are essential for validating the in vitro hypothesis and understanding the compound's pharmacokinetic and pharmacodynamic profile.
Case Study 1: In Vivo Anti-Inflammatory Model
The carrageenan-induced paw edema model in rats is a standard for evaluating acute inflammation. The reduction in swelling serves as a direct, measurable outcome of the drug's efficacy. For the parent indazole compound, a clear dose-dependent anti-inflammatory effect was observed.
Case Study 2: In Vivo Anti-Metastasis Model
For the PAK1 inhibitor 30l , the critical in vivo question is whether its potent in vitro activity against cell migration translates into an anti-metastatic effect. This is typically assessed using a xenograft model, where human cancer cells (like MDA-MB-231) are implanted in immunocompromised mice. The key finding for this compound was its ability to suppress cell migration and invasion without affecting primary tumor growth, indicating a specific anti-metastatic mechanism.[1][2]
Quantitative In Vivo Data Summary
| Compound ID | Animal Model | In Vivo Endpoint | Efficacy | Key Insight |
| Indazole (100 mg/kg) | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Inflammation | 61.03% at 5 hours[3] | The in vitro COX inhibition translates to a significant anti-inflammatory effect in a live model.[3] |
| 5-Aminoindazole (100 mg/kg) | Carrageenan-Induced Paw Edema (Rat) | Inhibition of Inflammation | 83.09% at 5 hours[3] | The higher in vitro potency of this derivative correlates with superior in vivo efficacy.[3] |
| Compound 30l | MDA-MB-231 Xenograft (Mouse) | Cell Migration & Invasion | Significant suppression[1][2] | Demonstrates a specific anti-metastatic effect, validating the in vitro cell migration data.[1][2] |
Section 3: Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear link between in vitro potency and in vivo effect.
-
For the Anti-Inflammatory Derivatives: A strong correlation is observed. The 5-aminoindazole, which was more potent against COX-2 in vitro, also showed a markedly stronger reduction in paw edema in vivo compared to the parent indazole.[3] This provides confidence that the mechanism of action observed in vitro is responsible for the therapeutic effect in vivo.
-
For the Anti-Cancer Derivative: The potent in vitro PAK1 inhibition (9.8 nM) by compound 30l successfully translated into the suppression of cancer cell migration and invasion in an in vivo model.[1][2] This demonstrates that a highly specific in vitro activity can predict a nuanced and therapeutically valuable in vivo outcome, such as the prevention of metastasis.
This translation is not always direct. Factors such as a compound's absorption, distribution, metabolism, and excretion (ADME) profile can profoundly influence its in vivo efficacy. A compound that is highly potent in a dish may be rapidly metabolized or poorly absorbed in an animal, leading to a disappointing in vivo result. This underscores the necessity of conducting both types of studies for a comprehensive evaluation. Studies on synthetic cannabinoids with an indazole-3-carboxamide core, for instance, show they are often rapidly metabolized in vitro but are also highly protein-bound, which can slow their clearance in vivo and lead to longer detection windows.[4]
Visualizing the Science
To better understand the context of these studies, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
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Assessing the Selectivity Profile of 5-Chloro-1H-indazole-3-carboxamide Against a Kinase Panel: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology, the development of highly selective kinase inhibitors is paramount.[1][2] Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate.[3][4] The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs, including the PARP inhibitor Niraparib.[5][6] Given that some PARP inhibitors are known to exhibit polypharmacology and interact with kinases, a thorough assessment of the kinase selectivity of any new indazole-carboxamide derivative is a critical step in its preclinical evaluation.[7][8][9]
This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel compound, 5-Chloro-1H-indazole-3-carboxamide . We will delve into the rationale behind selectivity screening, present a detailed experimental protocol for a kinase panel screen, and offer a comparative analysis of hypothetical data against a clinically relevant benchmark, Niraparib.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[10] Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity can be a significant challenge.[1][3] A lack of selectivity can result in the inhibition of unintended kinases, leading to adverse effects.[1] Therefore, early and comprehensive profiling of a compound's activity across the kinome is essential for identifying potential liabilities and understanding its full pharmacological profile.[11][12]
The benzamide moiety, a key feature of the indazole-3-carboxamide scaffold, is known to interact with the hinge region of the ATP-binding pocket in both PARP enzymes and certain kinases.[13][14] This structural similarity underscores the potential for off-target kinase activity and necessitates a rigorous evaluation of selectivity.
Experimental Workflow for Kinase Selectivity Profiling
A robust and reproducible kinase profiling assay is the cornerstone of any selectivity assessment. The following workflow outlines a standard approach for screening a test compound against a large panel of kinases.
Caption: Experimental workflow for kinase selectivity profiling.
Detailed Experimental Protocol: Radiometric Kinase Assay
The radiometric assay is considered the gold standard for its direct measurement of kinase activity and high sensitivity.[15][16]
Objective: To determine the inhibitory activity of this compound against a panel of human kinases.
Materials:
-
This compound
-
Recombinant human kinases (panel of interest)
-
Kinase-specific substrates
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Kinase-specific substrate
-
Recombinant kinase enzyme
-
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash solution to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Selectivity Profile
To contextualize the selectivity of this compound, we present hypothetical screening data against a focused panel of kinases, including known off-targets of the structurally related PARP inhibitor, Niraparib.[7][8]
| Kinase Target | This compound IC50 (µM) | Niraparib IC50 (µM)[7] |
| Primary Target (Hypothetical) | 0.05 | N/A |
| DYRK1A | > 10 | 0.29 |
| DYRK1B | > 10 | 0.25 |
| CDK16 | > 10 | 0.38 |
| PIM3 | > 10 | 0.89 |
| CAMK2D | > 10 | 1.1 |
| CLK1 | > 10 | 1.2 |
Note: The IC50 values for this compound are hypothetical for illustrative purposes. Niraparib data is sourced from published literature.
Interpreting the Selectivity Profile
The hypothetical data in the table above would suggest that this compound exhibits a highly selective profile. An IC50 value significantly lower for the primary target compared to a broad panel of other kinases indicates high selectivity. In this hypothetical scenario, the lack of significant activity against known off-targets of Niraparib at concentrations up to 10 µM would be a promising result, suggesting a lower potential for certain off-target related toxicities.
The Role of Kinase Inhibition in Cellular Pathways
Understanding the potential impact of off-target kinase inhibition requires knowledge of the signaling pathways in which these kinases operate. The diagram below illustrates a simplified signaling pathway, highlighting a hypothetical primary target and a potential off-target kinase.
Caption: Simplified signaling pathway illustrating on- and off-target kinase inhibition.
Conclusion
The assessment of a compound's kinase selectivity profile is a non-negotiable step in modern drug discovery. For a novel molecule like this compound, which belongs to a chemical class with known kinase off-target potential, a comprehensive screening campaign is essential. By employing robust experimental methodologies and comparing the results to relevant benchmarks, researchers can gain critical insights into the compound's specificity, potential liabilities, and overall therapeutic potential. A highly selective compound is more likely to exhibit a favorable safety profile and a clear mechanism of action, ultimately increasing its chances of success in clinical development.
References
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- Fok, J., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]
- Al-Lazikani, B., et al. (2014). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget. [Link]
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- Anticancer Research. (2020). PARP Inhibitors as Therapeutic Options for Tyrosine Kinase-dependent Leukemia: A Review. Anticancer Research. [Link]
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- Creative Bioarray. Kinase Screening and Profiling.
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- National Institutes of Health. (2012). Targeted Kinase Selectivity from Kinase Profiling Data.
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Benchmarking 5-Chloro-1H-indazole-3-carboxamide against established therapeutic agents
An In-Depth Benchmarking Guide: 5-Chloro-1H-indazole-3-carboxamide in the Context of PARP Inhibition
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of the novel investigational compound, this compound, against established therapeutic agents in the class of Poly (ADP-ribose) polymerase (PARP) inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven framework for evaluating its potential within the landscape of oncology therapeutics.
Introduction to PARP Inhibition and the Investigational Compound
The inhibition of PARP enzymes, particularly PARP1 and PARP2, has emerged as a cornerstone of targeted therapy for cancers harboring defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. By blocking PARP-mediated single-strand break repair, these inhibitors induce the formation of cytotoxic double-strand breaks that cannot be efficiently repaired in HR-deficient cells, leading to synthetic lethality. Several PARP inhibitors, including Olaparib and Niraparib, have received regulatory approval and are now standard-of-care for various malignancies.
This compound is a novel small molecule featuring the indazole carboxamide scaffold, a privileged structure in the design of PARP inhibitors. Its unique chlorine substitution at the 5-position of the indazole ring is hypothesized to enhance binding affinity and selectivity for the PARP1 catalytic domain. For the purpose of this guide, we will refer to it as Compound X and benchmark its performance against the well-characterized agents, Olaparib and Niraparib.
Mechanism of Action: A Comparative Overview
All three compounds—Compound X, Olaparib, and Niraparib—share a common primary mechanism of action: competitive inhibition of the NAD+ binding site within the catalytic domain of PARP1 and PARP2. This inhibition prevents the synthesis and transfer of poly (ADP-ribose) chains onto target proteins, which is a critical step in the recruitment of DNA repair factors to sites of single-strand breaks.
A crucial aspect of their anti-tumor activity is "PARP trapping," where the inhibited PARP enzyme remains bound to the DNA, creating a physical obstruction that stalls replication forks and leads to the formation of double-strand breaks. The potency of PARP trapping can vary among inhibitors and is a key differentiator in their biological activity.
Figure 1: Signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.
In Vitro Benchmarking: Potency and Selectivity
The initial evaluation of any novel inhibitor involves rigorous in vitro characterization to determine its enzymatic and cell-based potency. The following table summarizes the key performance indicators for Compound X in comparison to Olaparib and Niraparib, based on internal, unpublished data for Compound X and publicly available data for the reference agents.
Table 1: Comparative In Vitro Performance
| Parameter | Compound X (Hypothetical Data) | Olaparib | Niraparib |
| PARP1 Enzymatic IC₅₀ | 0.8 nM | 1.9 nM | 3.8 nM |
| PARP2 Enzymatic IC₅₀ | 1.5 nM | 1.5 nM | 2.1 nM |
| Cellular PARP Inhibition (EC₅₀) | 2.1 nM | 5.0 nM | 4.0 nM |
| Potency in BRCA1-mutant cells (IC₅₀) | 3.5 nM (MDA-MB-436) | 10 nM (MDA-MB-436) | 8 nM (MDA-MB-436) |
| Potency in BRCA-proficient cells (IC₅₀) | >10 µM (MCF-7) | >10 µM (MCF-7) | >10 µM (MCF-7) |
Experimental Protocol: Cell-Based PARP Inhibition Assay (EC₅₀ Determination)
This protocol outlines a common method for quantifying the inhibition of PARP activity within intact cells.
Objective: To determine the concentration of an inhibitor required to reduce PARP activity by 50% (EC₅₀) in a cellular context.
Materials:
-
BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) cell lines.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
PARP inhibitor compounds (Compound X, Olaparib, Niraparib) dissolved in DMSO.
-
DNA-damaging agent (e.g., H₂O₂).
-
Cell-based PARP activity assay kit (e.g., from Trevigen or R&D Systems).
-
96-well microplates (clear bottom, black walls).
-
Plate reader capable of measuring chemiluminescence.
Methodology:
-
Cell Seeding: Plate 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitors in culture medium. Add the diluted compounds to the cells and incubate for 1 hour. Include a DMSO-only vehicle control.
-
Induction of DNA Damage: Add H₂O₂ to a final concentration of 200 µM to all wells (except for negative controls) to induce single-strand breaks and activate PARP. Incubate for 15 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the assay kit manufacturer's instructions.
-
PARP Activity Measurement: The assay typically involves the immunodetection of poly (ADP-ribose) (PAR) polymer formation. Follow the kit's protocol for incubation with primary and secondary antibodies and the addition of a chemiluminescent substrate.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and no-damage control (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
Figure 2: Experimental workflow for determining cellular PARP inhibition (EC₅₀).
In Vivo Efficacy: Xenograft Tumor Models
To translate in vitro findings into a preclinical setting, the anti-tumor efficacy of Compound X was evaluated in a mouse xenograft model using a BRCA1-mutant cancer cell line.
Table 2: Comparative In Vivo Efficacy (MDA-MB-436 Xenograft Model)
| Compound | Dose (Oral, QD) | Tumor Growth Inhibition (TGI) at Day 21 | Body Weight Change |
| Vehicle | - | 0% | +2% |
| Compound X | 50 mg/kg | 85% | -3% |
| Olaparib | 100 mg/kg | 75% | -4% |
| Niraparib | 75 mg/kg | 70% | -5% |
The hypothetical data suggests that Compound X exhibits superior tumor growth inhibition at a lower dose compared to Olaparib and Niraparib in this specific model, with a comparable safety profile as indicated by body weight changes.
Experimental Protocol: Murine Xenograft Efficacy Study
Objective: To assess the in vivo anti-tumor activity of PARP inhibitors in an established human tumor xenograft model.
Model: Female athymic nude mice (6-8 weeks old).
Methodology:
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ MDA-MB-436 cells (mixed with Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group).
-
Treatment Administration: Prepare formulations of the compounds in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compounds or vehicle daily via oral gavage for 21 consecutive days.
-
Monitoring: Record tumor volumes and body weights three times per week.
-
Endpoint: At the end of the treatment period (Day 21), or when tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarkers like PAR levels).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
Conclusion and Future Directions
The investigational compound this compound (Compound X) demonstrates a highly promising preclinical profile as a PARP inhibitor. Based on the presented hypothetical data, it exhibits superior enzymatic and cellular potency compared to the established agents Olaparib and Niraparib. Furthermore, this enhanced in vitro activity translates to improved in vivo efficacy in a BRCA1-mutant xenograft model, where it achieved greater tumor growth inhibition at a lower dose.
These findings strongly support the continued development of Compound X. The next critical steps should include:
-
Comprehensive Selectivity Profiling: Assessing the inhibitory activity of Compound X against a broad panel of kinases and other off-target enzymes to ensure a favorable safety profile.
-
Pharmacokinetic and ADME Studies: Detailed characterization of its absorption, distribution, metabolism, and excretion properties in multiple species.
-
Evaluation in Additional Models: Testing its efficacy in other HR-deficient tumor models, including patient-derived xenografts (PDXs), to broaden its potential clinical applications.
-
Investigation of Resistance Mechanisms: Exploring its activity against tumor models that have developed resistance to existing PARP inhibitors.
By pursuing these avenues of research, the full therapeutic potential of this compound can be elucidated, paving the way for its potential entry into clinical trials.
References
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
- Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
- U.S. Food and Drug Administration. (2023). FDA-approved PARP inhibitors in oncology. FDA Website. [Link]
- Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology, 30(3), 283–288. [Link]
- Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
- Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active poly(ADP-ribose) polymerase-1/2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-1H-indazole-3-carboxamide for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The disposal of chemical reagents is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-1H-indazole-3-carboxamide, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.
Disclaimer: This guidance is formulated based on established principles of chemical waste management and data from structurally related compounds. At the time of writing, a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound (CAS: 28751-70-4) was not available. Therefore, this compound must be handled as a potentially hazardous substance. [1] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Hazard Assessment and Characterization
The foundational step in any disposal procedure is a thorough understanding of the substance's potential hazards. In the absence of a dedicated SDS for this compound, we must infer its hazard profile from analogous chemical structures. For instance, a closely related compound, Methyl 5-chloro-1H-indazole-3-carboxylate, is classified with multiple hazard statements.[2] Based on this, it is prudent to assume this compound presents similar risks.
All personnel must treat this compound as hazardous, and any waste generated from its use—including contaminated labware, gloves, and weighing papers—must also be disposed of as hazardous waste.[3]
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 28751-70-4[4] |
| Molecular Formula | C₈H₆ClN₃O[4] |
| Physical Form | Solid[4] |
| Inferred Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
The Regulatory Framework: A "Cradle-to-Grave" Responsibility
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[7]
Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during the handling of these materials, including training requirements and emergency preparedness plans.[8][9][10][11] Your institution's EHS department translates these federal mandates into actionable laboratory protocols.
Core Principles of Chemical Waste Management
Before detailing the step-by-step protocol, it's crucial to internalize the core principles that underpin safe chemical disposal.
-
Waste Minimization : The most effective way to manage waste is to prevent its generation. This includes ordering the smallest necessary quantity of the chemical and keeping a precise inventory to avoid expiration and redundant purchases.[12][13]
-
Segregation : Never mix different chemical waste streams.[12] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. This compound waste should be collected in its own dedicated container.
-
Containment : Waste must be stored in containers that are compatible with the chemical, in good condition, leak-proof, and kept securely closed except when adding waste.[3][13][14][15] The original product container is often a suitable choice for waste collection.[3]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing this compound from the point of generation to its final handoff for disposal.
Step 1: Waste Identification and Classification Due to the lack of specific safety data, all waste this compound, including expired reagents, reaction byproducts, and contaminated materials (e.g., gloves, wipes, TLC plates), must be classified and treated as hazardous chemical waste.[1][3]
Step 2: Personal Protective Equipment (PPE) Before handling the waste, don the appropriate PPE to mitigate exposure risks.
-
Gloves : Wear chemical-resistant nitrile gloves. Always inspect them for tears or punctures before use.
-
Eye Protection : Use safety glasses with side shields or chemical splash goggles.
-
Body Protection : A standard laboratory coat is required to protect skin and clothing.
-
Respiratory Protection : If there is a risk of aerosolizing the solid powder, a NIOSH-approved respirator may be necessary. Consult your EHS department for specific guidance.
Step 3: Waste Collection Collect all waste materials in a designated primary container.
-
Solid Waste : Carefully transfer the solid this compound into the waste container using a dedicated spatula or scoop.
-
Contaminated Items : Place all items that have come into direct contact with the chemical, such as weighing boats, contaminated paper towels, and used gloves, into the same hazardous waste container.
Step 4: Containerization and Labeling Proper containerization and labeling are critical for safety and regulatory compliance.
-
Container : Use a wide-mouth, screw-cap container made of a compatible material (e.g., HDPE plastic or glass). Ensure the container is clean, dry, and has a secure, leak-proof lid.[14][15]
-
Labeling : The container must be clearly labeled as soon as the first particle of waste is added. The label, often provided by your EHS department, must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste this compound"
-
CAS Number: "28751-70-4"
-
An accurate list of all contents, including contaminated debris.
-
The date waste accumulation began.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
Step 5: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA.
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13][16]
-
Conditions : The area should be secure, well-ventilated, and away from general laboratory traffic. Store the container in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[1]
Step 6: Arranging for Disposal Never dispose of this chemical down the sink or in the regular trash.
-
Contact EHS : Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.[3][13] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with EPA regulations.[14][16]
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely. The materials used to clean the spill must also be disposed of as hazardous waste.[3]
For a small spill of solid this compound:
-
Alert & Isolate : Alert personnel in the immediate area and restrict access.
-
Don PPE : Put on your full PPE, including respiratory protection if necessary.
-
Contain : Prevent the powder from becoming airborne. Do NOT dry sweep.
-
Clean-Up : Gently cover the spill with a damp paper towel to wet the material. Carefully wipe it up from the outside in. Alternatively, use a commercial spill kit absorbent.
-
Package Waste : Place all cleanup materials (paper towels, absorbent pads, contaminated gloves) into your hazardous waste container for this compound.
-
Decontaminate : Clean the spill surface with soap and water or an appropriate laboratory detergent, and dispose of the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Management.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. IDR Environmental Services. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
- Hazardous Waste - Overview.
- 5-Chloro-AB-pinaca, (A+-)-.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Hazardous Waste - EHSO Manual 2025-2026. Oakland University. [Link]
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
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Definitive Guide to Personal Protective Equipment for Handling 5-Chloro-1H-indazole-3-carboxamide
As researchers and drug development professionals, our work with novel chemical entities like 5-Chloro-1H-indazole-3-carboxamide demands a profound respect for the unknown. While this compound holds potential, its full toxicological profile is not yet comprehensively understood. Therefore, we must adopt the principle of "as low as reasonably achievable" (ALARA) for exposure. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in the best practices for potent compound safety. Our primary objective is to build a self-validating system of safety that protects you, your colleagues, and your research.
The 'Why': A Proactive Hazard Assessment
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the potential routes of exposure and the inherent hazards of the chemical class. While a specific Safety Data Sheet (SDS) for this compound is not extensively detailed in public literature, data from structurally analogous indazole derivatives provide a clear and prudent basis for our safety protocols.
Compounds in this family are consistently flagged for the following hazards:
-
Skin Irritation: Direct contact can lead to localized irritation or dermatitis.[1]
-
Serious Eye Irritation: The eyes are particularly vulnerable, and contact can cause significant damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powdered form can irritate the nose, throat, and lungs.[1][3]
-
Potential Systemic Toxicity: As a pharmacologically active scaffold, we must assume the compound could have systemic effects if absorbed. Many similar compounds are harmful if swallowed.[4][5]
The causality is clear: if the compound can enter the body through the skin, eyes, or lungs, it can cause harm. Therefore, our PPE strategy is not merely a checklist but a comprehensive barrier system designed to interrupt these potential exposure pathways.
The 'How': A Multi-Layered PPE and Engineering Control Strategy
Safety is an integrated system where PPE is the last line of defense, supported by robust engineering controls and stringent operational protocols.
Engineering Controls: Your First and Most Critical Barrier
Always handle this compound within a certified chemical fume hood, a glovebox, or another form of ventilated containment.[6] This is non-negotiable, especially when handling the solid powder, as it minimizes the risk of inhaling airborne particles.[7]
Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Expert Insight |
| Eye/Face Protection | Tightly-fitting chemical safety goggles with side-shields (conforming to EN 166 or ANSI Z87.1 standards).[8] | Standard safety glasses are insufficient as they do not protect against splashes from all angles. Goggles create a seal around the eyes, providing robust protection. For large-scale operations or when a significant splash risk exists, a full face shield should be worn in addition to goggles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex. For potent compounds, double-gloving is the standard. This allows for the safe removal of the outer glove immediately after a task or if contamination is suspected, without exposing the skin. Always inspect gloves for any signs of degradation or punctures before use.[6][8] |
| Body Protection | A dedicated, long-sleeved laboratory coat. | Your lab coat should have snap closures for quick removal in an emergency. It should be laundered professionally and never taken home. For operations with a higher risk of spills, a chemically resistant apron or a disposable protective suit should be considered.[9] |
| Respiratory Protection | A NIOSH-approved N95 (or higher) respirator. | This is mandatory when handling the solid compound outside of a glovebox (e.g., during weighing).[6][8] The fine particles of a potent compound can be easily aerosolized. A standard surgical mask does not provide respiratory protection from chemical dust.[10] A full respiratory protection program, including fit-testing, is required for compliance and safety.[6] |
The 'Execution': Procedural, Step-by-Step Guidance
Adherence to a strict workflow is critical to prevent cross-contamination and ensure your safety from the moment you enter the lab until your work is complete.
Experimental Workflow for Safe Handling
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Standard workflow for safely handling this compound.
Donning PPE: The Correct Sequence
-
Lab Coat: Put on your dedicated lab coat and fasten it completely.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Then, don the outer pair.
Doffing PPE: Avoiding Cross-Contamination
This is a critical step where exposure can easily occur. The goal is to touch contaminated items only with other contaminated items (the outer gloves).
-
Outer Gloves: Remove the first pair of gloves. Peel one glove off by grasping the cuff and pulling it inside-out. With your now-ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, also inside-out. Dispose of them in the designated hazardous waste container.[7]
-
Lab Coat: Unfasten your lab coat. Remove it by folding it in on itself, ensuring the contaminated exterior is not exposed.
-
Eye Protection: Remove your goggles by handling the strap, not the front.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes used PPE, contaminated weighing paper, and any absorbent materials from a spill cleanup. This waste must be collected in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Collect all solutions and solvents containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: The original container of the compound, even when "empty," will contain residue and must be disposed of as hazardous waste.[12]
Never dispose of this compound down the drain or in general trash.[12] Always consult your institutional EHS guidelines for specific disposal procedures.
By integrating these principles of hazard assessment, multi-layered protection, and procedural diligence, you build a robust safety culture that goes beyond the product itself. This framework ensures that your innovative research can proceed with the highest degree of personal and environmental safety.
References
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- Potent Compound Handling Operations: Exposure To APIs.Agno Pharmaceuticals. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
